molecular formula FeH20N2O14S2 B13718002 Mohrs salt

Mohrs salt

Cat. No.: B13718002
M. Wt: 392.1 g/mol
InChI Key: MQLVWQSVRZVNIP-UHFFFAOYSA-L
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Description

Mohrs salt is a useful research compound. Its molecular formula is FeH20N2O14S2 and its molecular weight is 392.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

FeH20N2O14S2

Molecular Weight

392.1 g/mol

IUPAC Name

azane;hydrogen sulfate;iron(2+);hexahydrate

InChI

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2

InChI Key

MQLVWQSVRZVNIP-UHFFFAOYSA-L

Canonical SMILES

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Mohr's Salt (Ammonium Iron(II) Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Mohr's salt, a crucial reagent in various laboratory settings. It details its chemical properties, synthesis, and common applications, with a focus on its role in analytical chemistry.

Core Concepts

Mohr's salt, chemically known as ammonium (B1175870) iron(II) sulfate (B86663), is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a crystalline solid, typically pale green, composed of ferrous sulfate and ammonium sulfate in an equimolar ratio.[2][3] A key characteristic of Mohr's salt is its remarkable stability against oxidation by air, making it a preferred primary standard in volumetric analysis over ferrous sulfate alone.[4][5] When dissolved in water, it dissociates to give the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[6]

Quantitative Data

A summary of the key quantitative properties of Mohr's salt is presented in the table below for easy reference and comparison.

PropertyValue
Molar Mass 392.14 g/mol [7][8]
Density 1.86 g/cm³[6][9][10]
Solubility in Water 269 g/L at 20 °C[7][8][9]
Melting Point 100 °C (decomposes)[7]
Appearance Pale green crystalline solid[2][3]

Experimental Protocols

Synthesis of Mohr's Salt

This protocol details the laboratory preparation of Mohr's salt crystals from ferrous sulfate and ammonium sulfate.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Dilute sulfuric acid (H₂SO₄)

  • Beakers

  • Glass rod

  • Funnel and filter paper

  • Crystallizing dish

  • Heating apparatus

Procedure:

  • Dissolution of Reactants: In a beaker, dissolve an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in distilled water.[11] A small amount of dilute sulfuric acid should be added to the water to prevent the hydrolysis of the ferrous salt.[3]

  • Heating and Concentration: Gently heat the solution to ensure complete dissolution of the salts.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly and undisturbed. Light green crystals of Mohr's salt will begin to form.[11]

  • Isolation and Drying: Decant the mother liquor and wash the crystals with a small amount of cold distilled water. The crystals are then dried between sheets of filter paper.[11]

Redox Titration of Potassium Permanganate (B83412) with Mohr's Salt

This protocol describes the use of a standard solution of Mohr's salt to determine the concentration of a potassium permanganate (KMnO₄) solution. This is a classic example of a redox titration where Mohr's salt acts as the reducing agent and potassium permanganate as the oxidizing agent.[12][13]

Materials:

  • Standard solution of Mohr's salt

  • Potassium permanganate solution of unknown concentration

  • Dilute sulfuric acid (H₂SO₄)

  • Burette

  • Pipette

  • Conical flask

  • White tile

Procedure:

  • Preparation of the Burette: Rinse and fill the burette with the potassium permanganate solution.

  • Preparation of the Analyte: Pipette a known volume (e.g., 20 mL) of the standard Mohr's salt solution into a conical flask. Add an equal volume of dilute sulfuric acid to provide the necessary acidic medium for the reaction.[14]

  • Titration: Place the conical flask on a white tile below the burette. Slowly add the KMnO₄ solution from the burette to the conical flask while constantly swirling the flask. The purple color of the permanganate ion will disappear as it reacts with the ferrous ions.

  • Endpoint Determination: The endpoint is reached when a single drop of the KMnO₄ solution produces a permanent pale pink color in the flask.[12] This indicates that all the ferrous ions have been oxidized.

  • Data Recording and Calculation: Record the volume of KMnO₄ solution used. Repeat the titration to obtain concordant readings. The molarity of the KMnO₄ solution can then be calculated using the titration data and the stoichiometry of the reaction.

Reaction Chemistry:

The overall balanced chemical equation for the reaction is:

2KMnO₄ + 10(NH₄)₂Fe(SO₄)₂·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[13][15]

The ionic equation, which more clearly shows the redox process, is:

MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Mandatory Visualizations

TitrationWorkflow cluster_preparation Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_mohr Prepare Standard Mohr's Salt Solution pipette_mohr Pipette known volume of Mohr's Salt solution into conical flask prep_mohr->pipette_mohr prep_kmno4 Prepare KMnO4 Solution (Unknown Concentration) fill_burette Fill burette with KMnO4 solution prep_kmno4->fill_burette add_acid Add dilute H2SO4 to the conical flask pipette_mohr->add_acid titrate Titrate KMnO4 against Mohr's Salt solution add_acid->titrate fill_burette->titrate endpoint Observe endpoint: permanent pale pink color titrate->endpoint record_volume Record volume of KMnO4 used endpoint->record_volume calculate_molarity Calculate Molarity of KMnO4 record_volume->calculate_molarity

Caption: Workflow for the redox titration of potassium permanganate using a standard Mohr's salt solution.

References

An In-depth Technical Guide to Ferrous Ammonium Sulfate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of ferrous ammonium (B1175870) sulfate (B86663), commonly known as Mohr's salt. With a focus on data presentation, experimental protocols, and clear visualizations, this document serves as a valuable resource for professionals in research, science, and drug development.

Chemical Structure

Ferrous ammonium sulfate is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It consists of two different cations, the ferrous ion (Fe²⁺) and the ammonium ion (NH₄⁺), along with the sulfate anion (SO₄²⁻) and six molecules of water of hydration.[1][2]

Structurally, it belongs to a group of double sulfates known as Tutton's salts, which crystallize in a monoclinic system.[1][3][4] The crystal lattice is characterized by octahedral [Fe(H₂O)₆]²⁺ complexes.[1][3] In these complexes, the central ferrous ion is coordinated to six water molecules. These aquo complexes are linked to the sulfate and ammonium ions through a network of hydrogen bonds.[1][3] This specific arrangement contributes to the compound's notable stability, particularly its resistance to oxidation compared to ferrous sulfate.

G Fe Fe²⁺ H2O_1 H₂O Fe->H2O_1 H2O_2 H₂O Fe->H2O_2 H2O_3 H₂O Fe->H2O_3 H2O_4 H₂O Fe->H2O_4 H2O_5 H₂O Fe->H2O_5 H2O_6 H₂O Fe->H2O_6 SO4_1 SO₄²⁻ H2O_1->SO4_1 H-bond SO4_2 SO₄²⁻ H2O_2->SO4_2 H-bond H2O_3->SO4_1 H-bond H2O_4->SO4_2 H-bond NH4_1 NH₄⁺ H2O_5->NH4_1 H-bond NH4_2 NH₄⁺ H2O_6->NH4_2 H-bond

Conceptual diagram of the [Fe(H₂O)₆]²⁺ complex and its hydrogen bonding.

Physical and Chemical Properties

Ferrous ammonium sulfate is a pale green crystalline solid.[4] Its key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValue
Appearance Pale green crystalline solid[4]
Molar Mass 392.14 g/mol (hexahydrate)[4]
Crystal System Monoclinic[1][3][4]
Density 1.86 g/cm³[4][5]
Melting Point 100-110 °C (decomposes)[6]
Solubility in Water 269 g/L at 20 °C[5]
Chemical Properties
PropertyDescription
Stability More stable to air oxidation than ferrous sulfate.[4]
Acidity Aqueous solutions are slightly acidic due to the hydrolysis of the [Fe(H₂O)₆]²⁺ ion.
Reactivity Acts as a reducing agent, with the Fe²⁺ ion being oxidized to Fe³⁺.
Thermal Decomposition Upon heating, it loses its water of crystallization and decomposes.[6]

Experimental Protocols

Synthesis of Ferrous Ammonium Sulfate (Mohr's Salt)

This protocol describes the laboratory synthesis of ferrous ammonium sulfate from ferrous sulfate and ammonium sulfate.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Beakers

  • Glass rod

  • Bunsen burner or heating mantle

  • Funnel and filter paper

  • Crystallizing dish

  • Buchner funnel and flask

Procedure:

  • Dissolution: In a beaker, dissolve an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in a minimal amount of distilled water containing a small amount of dilute sulfuric acid to prevent hydrolysis of the ferrous salt.[4] For example, dissolve 28 g of ferrous sulfate heptahydrate and 13.2 g of ammonium sulfate in about 50 mL of water containing 1 mL of dilute sulfuric acid.

  • Heating: Gently warm the solution while stirring until all the salts have dissolved to form a clear solution. Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺.[4]

  • Filtration: If the solution is not perfectly clear, filter it while hot to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly and undisturbed. Pale green crystals of ferrous ammonium sulfate will begin to form.

  • Isolation and Washing: Separate the crystals from the mother liquor by decantation or filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water and then with ethanol to facilitate drying.

  • Drying: Dry the crystals by pressing them between sheets of filter paper.

G cluster_0 Preparation cluster_1 Purification A Dissolve FeSO₄·7H₂O and (NH₄)₂SO₄ in acidic water B Gently Heat to Dissolve A->B C Hot Filtration (if necessary) B->C D Slow Cooling and Crystallization C->D E Isolate Crystals (Decantation/Filtration) D->E Transfer to Purification Stage F Wash with Cold Water E->F G Wash with Ethanol F->G H Dry Crystals G->H

Experimental workflow for the synthesis and purification of ferrous ammonium sulfate.
Quantitative Analysis by Redox Titration

The purity of synthesized ferrous ammonium sulfate can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄).

Reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized ferrous ammonium sulfate and dissolve it in a flask containing dilute sulfuric acid.

  • Titration: Titrate the ferrous ammonium sulfate solution with a standardized potassium permanganate solution. The endpoint is reached when a faint, permanent pink color persists in the solution, indicating that all the Fe²⁺ has been oxidized.

  • Calculation: The concentration of the ferrous ion, and thus the purity of the salt, can be calculated from the volume of potassium permanganate solution used.

Applications in Research and Drug Development

Ferrous ammonium sulfate is a crucial reagent in various scientific and industrial applications.

  • Analytical Chemistry: Due to its stability against oxidation, Mohr's salt is a preferred primary standard in volumetric analysis for the standardization of oxidizing agents.[7]

  • Reducing Agent in Synthesis: The ferrous ion is a mild reducing agent and can be used in various chemical syntheses. The controlled reduction of nitro groups to amino groups is a key transformation in the synthesis of many pharmaceutical compounds, and ferrous sulfate in the presence of ammonia (B1221849) has been historically used for this purpose.[8][9]

  • Iron Supplementation: Ferrous salts, including ferrous sulfate, are widely used as active pharmaceutical ingredients (APIs) in the treatment of iron-deficiency anemia.[10] While ferrous ammonium sulfate itself is not typically used directly in formulations, its properties and the behavior of the ferrous ion in solution are highly relevant to the formulation and analysis of iron supplements.[10][11] The stability of the Fe²⁺ ion is a critical factor in ensuring the bioavailability of oral iron supplements.[10]

  • Pharmaceutical Analysis: Ferrous ammonium sulfate is used in the preparation of standard solutions for various analytical procedures in pharmaceutical quality control, including the determination of other substances through redox titrations.[12]

G cluster_applications Key Application Areas cluster_analytical_details Details cluster_pharma_details Details cluster_synthesis_details Details FAS Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) Analytical Analytical Chemistry FAS->Analytical Pharma Pharmaceuticals FAS->Pharma Synthesis Chemical Synthesis FAS->Synthesis Standard Primary Standard for Redox Titrations Analytical->Standard QC Quality Control Analysis Analytical->QC Anemia Iron-Deficiency Anemia (related to Fe²⁺ source) Pharma->Anemia Formulation Formulation Studies of Iron Supplements Pharma->Formulation ReducingAgent Mild Reducing Agent Synthesis->ReducingAgent NitroReduction Nitro Group Reduction in Drug Synthesis Synthesis->NitroReduction

Applications of Ferrous Ammonium Sulfate.

Spectroscopic and Magnetic Properties

UV-Visible Spectroscopy

Aqueous solutions of ferrous ammonium sulfate exhibit a pale green color due to the [Fe(H₂O)₆]²⁺ complex. This complex has a weak absorption in the visible region. For quantitative analysis, the ferrous ion is often complexed with a ligand such as 1,10-phenanthroline, which forms a strongly colored complex with a maximum absorbance around 510-522 nm, allowing for sensitive spectrophotometric determination.[13][14][15]

Infrared Spectroscopy

The infrared spectrum of ferrous ammonium sulfate shows characteristic absorption bands for the sulfate and ammonium ions, as well as for the coordinated water molecules. An ATR-IR spectrum is available in public databases.[16]

Magnetic Properties

Ferrous ammonium sulfate is a paramagnetic compound. Its magnetic susceptibility is temperature-dependent.

Temperature (K)Magnetic Susceptibility (emu/g)
4.2(1.45 ± 0.05) x 10⁻³
< 2(1.85 ± 0.05) x 10⁻³

This data is crucial for understanding the electronic structure and magnetic behavior of the Fe²⁺ ion in the crystal lattice.

Conclusion

Ferrous ammonium sulfate is a compound of significant interest in both academic research and industrial applications, including those relevant to drug development and pharmaceutical sciences. Its well-defined structure, stability, and predictable reactivity make it an invaluable tool in analytical chemistry and a useful model compound for studying the properties of ferrous ions. This guide has provided a detailed overview of its core characteristics, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for the scientific community.

References

preparation of Mohr's salt from ferrous sulfate and ammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Preparation of Mohr's Salt

Abstract

Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a crucial reagent in analytical chemistry, valued for its stability and resistance to oxidation compared to ferrous sulfate.[1][2] This double salt is synthesized from an equimolar combination of ferrous sulfate and ammonium sulfate.[3][4] This guide provides a comprehensive overview of the principles, a detailed experimental protocol for its preparation, and quantitative data pertinent to the synthesis. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development who may utilize this compound as a primary standard in volumetric analysis.[2][5]

Chemical Principles

Mohr's salt is classified as a double salt, meaning it is formed from two different simple salts that crystallize together in a fixed molar ratio from a single solution.[4][5] When dissolved in water, a double salt dissociates completely into its constituent ions.[4][6] The synthesis of Mohr's salt involves the reaction between hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution.

The balanced chemical equation for the reaction is: FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O [2]

A critical aspect of the preparation is the addition of dilute sulfuric acid (H₂SO₄). This serves two primary purposes:

  • Prevention of Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution, leading to the formation of basic iron sulfates.[1][4][6]

  • Inhibition of Oxidation: The acidic medium helps to prevent the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[1][7] The presence of ferric ions would result in a yellow or brown discoloration of the final product and reduce its purity.[4]

Mohr's salt is preferred over ferrous sulfate as a primary standard in titrimetry because the crystalline solid is less readily oxidized by air.[1][4]

Quantitative Data for Synthesis

The synthesis relies on the principle of equimolar stoichiometry. The molar masses of the reactants and the product are essential for calculating the required quantities.

CompoundChemical FormulaMolar Mass ( g/mol )
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O~278.01
Ammonium Sulfate(NH₄)₂SO₄~132.14
Mohr's Salt (Ferrous Ammonium Sulfate)(NH₄)₂Fe(SO₄)₂·6H₂O392.14[8][9]

To achieve an equimolar ratio, the mass ratio of the reactants should be approximately 2:1 for FeSO₄·7H₂O to (NH₄)₂SO₄, which is reflected in common experimental protocols.

ReactantSample Mass (g)Moles (approx.)Molar Ratio
Ferrous Sulfate Heptahydrate7.00.0251
Ammonium Sulfate3.50.026~1

Detailed Experimental Protocol

This protocol outlines the steps for the laboratory synthesis of Mohr's salt crystals.

Required Apparatus and Reagents
  • Apparatus: 250 ml Beakers, China dish, Glass rod, Funnel, Filter paper, Tripod stand, Wire gauze, Weighing balance, Watch glass.[1][6]

  • Reagents: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Ammonium sulfate ((NH₄)₂SO₄), Dilute sulfuric acid (H₂SO₄), Distilled water, Ethyl alcohol (optional, for washing).[3][6]

Synthesis Procedure
  • Weighing the Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate using a weighing balance.[4][6]

  • Dissolution:

    • Transfer both weighed salts into a clean 250 ml beaker.[6]

    • Add approximately 2-3 ml of dilute sulfuric acid to the beaker.[3][6]

    • In a separate beaker, heat about 20 ml of distilled water for approximately 5 minutes to expel any dissolved air, which helps prevent oxidation.[3]

    • Add the hot distilled water to the beaker containing the salts in small portions, stirring continuously with a glass rod until the salts are completely dissolved.[3][10]

  • Filtration: If the resulting solution contains any suspended impurities, filter it while hot into a clean china dish.[4][10]

  • Concentration:

    • Gently heat the clear solution in the china dish over a wire gauze or on a sand bath to concentrate it.[4][11]

    • Stir the solution occasionally to prevent the formation of a crust on the sides.[11][12]

    • To check for the crystallization point, dip the end of a glass rod into the solution and then cool it by blowing on it. The formation of a thin solid crust indicates the solution is saturated.[10] Avoid over-concentrating the solution.

  • Crystallization:

    • Once the crystallization point is reached, turn off the heat and cover the china dish with a watch glass.

    • Allow the solution to cool slowly and undisturbed at room temperature.[1][6] Slow cooling is essential for the formation of well-defined, large crystals.[1]

  • Isolation and Washing:

    • After several hours, pale green, octahedral crystals of Mohr's salt will have formed.[1][4]

    • Carefully decant the mother liquor (the remaining liquid).[6][12]

    • Wash the crystals with a very small amount of cold water or a 1:1 mixture of cold water and alcohol to remove any adhering mother liquor.[6][13] Avoid excessive washing as Mohr's salt is soluble in water.[6]

  • Drying:

    • Remove the crystals from the funnel.

    • Dry the crystals by gently pressing them between sheets of filter paper.[3][11]

    • Once dry, weigh the final product to determine the experimental yield.

Safety Precautions
  • Handle dilute sulfuric acid with care as it is corrosive.[14]

  • Avoid prolonged heating of the solution, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[1][4]

  • If the solution turns yellow, it indicates significant oxidation, and the experiment should be repeated.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses.

Visualizations of Key Processes

The following diagrams illustrate the experimental workflow and the chemical principles involved.

experimental_workflow cluster_prep Preparation cluster_purification Purification & Crystallization cluster_isolation Isolation weigh Weigh FeSO₄·7H₂O & (NH₄)₂SO₄ dissolve Dissolve in Hot H₂O with dilute H₂SO₄ weigh->dissolve filter_hot Filter Hot Solution (if impurities present) dissolve->filter_hot concentrate Concentrate Solution (Heating) filter_hot->concentrate cool Slow Cooling (Crystallization) concentrate->cool decant Decant Mother Liquor cool->decant wash Wash Crystals (Cold H₂O/Alcohol) decant->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for the synthesis of Mohr's salt.

chemical_principles cluster_dissociation Dissociation in Water cluster_prevention Role of H₂SO₄ mohr_salt (NH₄)₂Fe(SO₄)₂·6H₂O(s) ions 2NH₄⁺(aq) + Fe²⁺(aq) + 2SO₄²⁻(aq) mohr_salt->ions Dissolves in H₂O fe2_ion Fe²⁺(aq) fe3_ion Fe³⁺(aq) (Oxidation) fe2_ion->fe3_ion O₂ (air) hydrolysis Fe(OH)₂(s) (Hydrolysis) fe2_ion->hydrolysis H₂O (neutral) h2so4 H₂SO₄ (H⁺ ions) h2so4->fe2_ion Prevents

Caption: Dissociation of Mohr's salt and the role of sulfuric acid.

Expected Results and Yield

The final product should consist of pale green, monoclinic crystals.[3][5] The yield of the reaction can be affected by several factors, including the loss of product during filtration and washing, and incomplete crystallization.[8] While a theoretical yield can be calculated based on the limiting reactant, practical yields often vary. In one documented experiment, an initial yield of 44% was reported, which was improved to 91% by allowing the solution to evaporate to dryness, though this may impact purity.[8] The main reason for lower yields is often the significant amount of product remaining dissolved in the mother liquor after filtration.[8]

References

Determining the Molar Mass of Mohr's Salt Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and procedures for accurately determining the molar mass of Mohr's salt hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O). This guide is intended for professionals in research, scientific, and pharmaceutical development fields, offering detailed experimental protocols and data presentation for precise and reproducible results.

Theoretical Molar Mass Calculation

Mohr's salt is a double salt of ferrous sulfate (B86663) and ammonium (B1175870) sulfate, crystallizing with six molecules of water.[1][2] Its chemical formula is (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] The theoretical molar mass is calculated by summing the atomic masses of all constituent atoms.

A summary of the atomic masses and the calculated molar mass is presented in Table 1.

ElementSymbolQuantityAtomic Mass ( g/mol )Total Mass ( g/mol )
NitrogenN214.0128.02
HydrogenH201.0120.20
IronFe155.8555.85
SulfurS232.0764.14
OxygenO1416.00224.00
Total 392.21

The theoretically calculated molar mass of Mohr's salt hexahydrate is approximately 392.21 g/mol .[3][4][5][6][7][8]

Experimental Determination of Molar Mass

Two primary experimental methods are employed for the determination of the molar mass of hydrated salts: Gravimetric Analysis (Thermal Decomposition) and Redox Titration.

Gravimetric Analysis by Thermal Decomposition

This method involves heating a known mass of the hydrated salt to remove the water of crystallization. The mass of the resulting anhydrous salt is then used to determine the molar mass of the hydrate.

  • Crucible Preparation: Heat a clean, empty crucible and lid to redness for 5 minutes using a Bunsen burner to remove any volatile impurities. Allow to cool in a desiccator and weigh accurately.

  • Sample Weighing: Add approximately 2-3 g of Mohr's salt hexahydrate to the crucible and weigh it accurately with the lid.

  • Heating: Place the crucible with the sample on a pipeclay triangle supported by a tripod. Heat the crucible gently at first, then more strongly, to drive off the water of crystallization. Avoid overheating, which can cause decomposition of the anhydrous salt.

  • Cooling and Weighing: After heating for 15-20 minutes, turn off the Bunsen burner and allow the crucible to cool in a desiccator. Once cooled, weigh the crucible, lid, and anhydrous salt.

  • Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings agree within ±0.005 g. This ensures that all the water of crystallization has been removed.

  • Calculation:

    • Mass of hydrated salt = (Mass of crucible + hydrated salt) - (Mass of empty crucible)

    • Mass of anhydrous salt = (Mass of crucible + anhydrous salt) - (Mass of empty crucible)

    • Mass of water lost = Mass of hydrated salt - Mass of anhydrous salt

    • Moles of anhydrous salt = Mass of anhydrous salt / Molar mass of anhydrous (NH₄)₂Fe(SO₄)₂

    • Moles of water = Mass of water lost / Molar mass of H₂O

    • Ratio of moles of water to moles of anhydrous salt = Moles of water / Moles of anhydrous salt

    • Experimental Molar Mass of Hydrate = (Mass of hydrated salt / Moles of anhydrous salt)

Redox Titration with Potassium Permanganate (B83412)

This method relies on the oxidation of the ferrous ions (Fe²⁺) in Mohr's salt by a standard solution of potassium permanganate (KMnO₄) in an acidic medium. The stoichiometry of the reaction allows for the determination of the amount of Fe²⁺, and subsequently, the molar mass of Mohr's salt.

  • Preparation of a Standard Mohr's Salt Solution:

    • Accurately weigh approximately 4.9 g of Mohr's salt hexahydrate.

    • Dissolve the weighed salt in a 250 mL volumetric flask with distilled water containing about 5 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

    • Make up the solution to the mark with distilled water and shake well to ensure homogeneity.

  • Preparation of the Potassium Permanganate Titrant:

    • Prepare an approximately 0.02 M solution of potassium permanganate. This solution will be standardized against the prepared Mohr's salt solution.

  • Titration Procedure:

    • Rinse a burette with the potassium permanganate solution and then fill it.

    • Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.

    • Add approximately one test tube full of dilute sulfuric acid to the conical flask.

    • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. The permanganate solution is added dropwise with constant swirling of the conical flask.

    • The endpoint is reached when a permanent pale pink color persists in the solution. This indicates that all the Fe²⁺ ions have been oxidized.

    • Repeat the titration until three concordant readings are obtained.

  • Calculation:

    • The balanced ionic equation for the reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

    • From the stoichiometry, 1 mole of KMnO₄ reacts with 5 moles of Fe²⁺.

    • Using the titration results (volume and molarity of KMnO₄) and the volume of Mohr's salt solution, calculate the molarity of the Mohr's salt solution.

    • Experimental Molar Mass of Mohr's Salt = (Mass of Mohr's salt used to prepare the standard solution) / (Molarity of Mohr's salt solution × Volume of the standard solution in Liters)

Data Presentation

Quantitative data from the experiments should be recorded in a clear and organized manner to facilitate analysis and comparison.

Table 2: Gravimetric Analysis Data

MeasurementTrial 1 (g)Trial 2 (g)Trial 3 (g)
Mass of empty crucible
Mass of crucible + hydrated salt
Mass of hydrated salt
Mass of crucible + anhydrous salt (1st heating)
Mass of crucible + anhydrous salt (2nd heating)
Mass of crucible + anhydrous salt (constant mass)
Mass of anhydrous salt
Mass of water lost

Table 3: Redox Titration Data

TitrationInitial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
1
2
3
Average Volume

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Molar_Mass_Composition Mohrs_Salt Mohr's Salt Hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) Anhydrous Anhydrous Salt ((NH₄)₂Fe(SO₄)₂) Mohrs_Salt->Anhydrous contains Water Water of Crystallization (6H₂O) Mohrs_Salt->Water contains Molar_Mass Total Molar Mass Anhydrous->Molar_Mass contributes to Water->Molar_Mass contributes to

Caption: Compositional breakdown of Mohr's salt hexahydrate.

Gravimetric_Analysis_Workflow Start Start: Weigh Hydrated Salt Heat Heat to Drive Off Water Start->Heat Cool Cool in Desiccator Heat->Cool Weigh_Anhydrous Weigh Anhydrous Salt Cool->Weigh_Anhydrous Constant_Mass Check for Constant Mass Weigh_Anhydrous->Constant_Mass Constant_Mass->Heat No Calculate Calculate Molar Mass Constant_Mass->Calculate Yes

Caption: Workflow for gravimetric analysis.

Titration_Workflow Prep_Mohr Prepare Standard Mohr's Salt Solution Titrate Titrate Mohr's Salt with KMnO₄ Prep_Mohr->Titrate Prep_KMnO4 Prepare KMnO₄ Solution Prep_KMnO4->Titrate Endpoint Observe Endpoint (Pale Pink) Titrate->Endpoint Record Record Volume of KMnO₄ Endpoint->Record Calculate Calculate Molar Mass Record->Calculate

Caption: Workflow for redox titration.

References

An In-depth Technical Guide to the Solubility of Mohr's Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mohr's salt (Ammonium Iron(II) Sulfate (B86663) Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) in aqueous solutions. This document delves into the temperature-dependent solubility, the common ion effect, and the influence of pH, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for solubility determination are also provided, alongside visualizations of key concepts to aid in understanding.

Introduction to Mohr's Salt

Mohr's salt is a double salt of ferrous sulfate and ammonium (B1175870) sulfate, appearing as a pale green crystalline solid.[1] It is widely utilized in analytical chemistry as a primary standard for redox titrations due to its high purity and stability against oxidation compared to ferrous sulfate alone.[2] Its solubility characteristics are crucial for its application in various chemical processes and formulations.

Solubility of Mohr's Salt in Water

The solubility of Mohr's salt in water is significantly influenced by temperature. As the temperature of the water increases, the amount of Mohr's salt that can be dissolved also increases.

Temperature (°C)Solubility (g / 100 g H₂O)
2026.9
8073.0

Table 1: Solubility of Mohr's Salt in Water at Different Temperatures.[3]

Factors Influencing the Solubility of Mohr's Salt

The dissolution of Mohr's salt in water is an equilibrium process that can be influenced by several factors, most notably the presence of common ions and the pH of the solution.

The Common Ion Effect

According to Le Châtelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution. For Mohr's salt, the common ions are Fe²⁺, NH₄⁺, and SO₄²⁻. The addition of a soluble salt containing any of these ions will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing the solubility of Mohr's salt.

Influence of pH

The pH of the aqueous solution plays a critical role in the stability and solubility of Mohr's salt. The ferrous ion (Fe²⁺) is susceptible to hydrolysis, which can be suppressed by maintaining an acidic pH.

Solutions of Mohr's salt are typically made slightly acidic by the addition of sulfuric acid.[2] This prevents the hydrolysis of the Fe²⁺ ion and its subsequent oxidation to the ferric ion (Fe³⁺), which is more prone to form insoluble hydroxides. A study on the solubility of ferrous sulfate in aqueous solutions of sulfuric acid showed that the solubility of ferrous sulfate generally decreases with increasing sulfuric acid concentration at a given temperature.[4][5] Although this study does not directly provide data for Mohr's salt, it suggests a similar trend due to the presence of the common sulfate ion and the influence of the acidic medium on the overall solubility equilibrium.

Experimental Protocols for Solubility Determination

Accurate determination of Mohr's salt solubility can be achieved through various experimental techniques. Below are detailed protocols for two common methods.

Protocol 1: Determination of Solubility by Isothermal Titration

This method involves preparing a saturated solution of Mohr's salt at a constant temperature and then determining the concentration of the dissolved salt by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.

Materials:

  • Mohr's salt

  • Distilled or deionized water

  • Standardized 0.1 N potassium permanganate solution

  • Dilute sulfuric acid (1 M)

  • Thermostatic water bath

  • Conical flasks

  • Burette, pipette, and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Mohr's salt to a known volume of distilled water in a conical flask.

    • Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir continuously for a sufficient time to ensure equilibrium is reached (several hours).

    • Allow the undissolved solid to settle.

  • Sample Preparation:

    • Carefully pipette a known volume of the clear supernatant (saturated solution) into a clean conical flask.

    • Dilute the sample with a known volume of distilled water to bring the concentration into a suitable range for titration.

    • Add approximately 10 mL of 1 M sulfuric acid to the flask to prevent the oxidation of Fe²⁺.[6]

  • Titration:

    • Titrate the prepared sample with the standardized potassium permanganate solution.

    • The endpoint is reached when a faint, permanent pink color persists in the solution.

    • Record the volume of KMnO₄ solution used.

    • Repeat the titration at least three times to ensure concordant results.

  • Calculation of Solubility:

    • The concentration of Fe²⁺ in the saturated solution can be calculated using the stoichiometry of the redox reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

    • From the concentration, calculate the mass of Mohr's salt dissolved in 100 g of water to express the solubility.

Protocol 2: Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the formation of a colored complex of the ferrous ion, which can be quantified using a spectrophotometer. The absorbance of the complex is directly proportional to the concentration of Fe²⁺, following the Beer-Lambert law.

Materials:

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in Protocol 1 (Step 1) to prepare a saturated solution of Mohr's salt at a constant temperature.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of Mohr's salt with known concentrations.

    • To a known volume of each standard solution, add the 1,10-phenanthroline solution, hydroxylamine hydrochloride, and sodium acetate buffer to develop the colored complex.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the iron(II)-phenanthroline complex.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take a known volume of the clear supernatant from the saturated solution and dilute it to a concentration that falls within the range of the calibration curve.

    • Develop the color of the diluted sample using the same procedure as for the standard solutions.

    • Measure the absorbance of the sample at the same λ_max.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of Fe²⁺ in the diluted sample.

    • Calculate the concentration of Fe²⁺ in the original saturated solution, accounting for the dilution.

    • Express the solubility as grams of Mohr's salt per 100 g of water.

Visualizing Key Concepts

The following diagrams illustrate the logical relationships and workflows described in this guide.

Dissolution_Equilibrium Solid Mohr's Salt Solid Mohr's Salt Dissolved Ions Fe²⁺(aq) + 2NH₄⁺(aq) + 2SO₄²⁻(aq) + 6H₂O Solid Mohr's Salt->Dissolved Ions Dissolution Dissolved Ions->Solid Mohr's Salt Precipitation

Caption: Dissolution equilibrium of Mohr's salt in water.

Common_Ion_Effect cluster_0 Le Châtelier's Principle cluster_1 Stress cluster_2 Response Saturated Mohr's Salt Solution Fe(NH₄)₂(SO₄)₂·6H₂O(s) ⇌ Fe²⁺(aq) + 2NH₄⁺(aq) + 2SO₄²⁻(aq) Equilibrium Shift Equilibrium shifts left Saturated Mohr's Salt Solution->Equilibrium Shift Addition of Common Ion Add NH₄⁺ or SO₄²⁻ Addition of Common Ion->Saturated Mohr's Salt Solution Precipitation Mohr's Salt Precipitates Equilibrium Shift->Precipitation Solubility Decrease Solubility Decreases Precipitation->Solubility Decrease

Caption: The common ion effect on Mohr's salt solubility.

Experimental_Workflow_Titration A Prepare Saturated Solution (Constant Temperature) B Filter to Remove Undissolved Solid A->B C Pipette Known Volume of Supernatant B->C D Add Dilute H₂SO₄ C->D E Titrate with Standard KMnO₄ D->E F Calculate Fe²⁺ Concentration E->F G Determine Solubility F->G

Caption: Experimental workflow for solubility determination by titration.

Conclusion

The solubility of Mohr's salt in aqueous solutions is a fundamental property that is dependent on temperature and influenced by the chemical composition of the solution, particularly the presence of common ions and the pH. This technical guide provides essential data and detailed methodologies for researchers and professionals working with this important compound. The provided experimental protocols offer a framework for accurate solubility determination, which is critical for various applications in research, development, and quality control. Further research into the quantitative effects of a wider range of common ions and pH values would provide a more complete understanding of Mohr's salt solubility.

References

Unveiling the Dual Nature of Mohr's Salt: A Technical Guide to its Classification as a Double Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the classification of Mohr's salt as a double salt. By examining its chemical composition, crystalline structure, and behavior in aqueous solutions, this document provides a comprehensive understanding of this important laboratory reagent. Detailed experimental protocols are provided to demonstrate its characteristic properties, supported by quantitative data and conceptual visualizations.

Defining a Double Salt: A Matter of Identity in the Solid State

A double salt is a crystalline compound that is formed from a stoichiometric mixture of two or more simple salts. The defining characteristic of a double salt is that it exists as a single, stable crystalline lattice in the solid state, but dissociates completely into its constituent ions when dissolved in a solvent, typically water.[1][2] This behavior distinguishes double salts from complex salts, which contain complex ions that remain intact in solution.

Mohr's salt, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a classic example of a double salt. It is formed from equimolar quantities of ferrous sulfate (B86663) (FeSO₄) and ammonium (B1175870) sulfate ((NH₄)₂SO₄).[3][4][5] In its crystalline form, it possesses a unique monoclinic structure.[5] However, upon dissolution in water, it completely breaks down into its constituent ions: ferrous (Fe²⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻).[6][7]

Quantitative Data Summary

The physicochemical properties of Mohr's salt and its constituent simple salts are summarized in the table below for comparative analysis.

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)Ammonium Sulfate ((NH₄)₂SO₄)
Molar Mass ( g/mol ) 392.14278.01132.14
Appearance Light green crystalline solidBlue-green crystalsWhite crystalline solid
Solubility ( g/100 mL at 20°C) 26.925.675.4

Experimental Protocols for Verification

The classification of Mohr's salt as a double salt can be experimentally verified through the synthesis of the salt and the subsequent qualitative and quantitative analysis of its aqueous solution.

Synthesis of Mohr's Salt

This protocol outlines the laboratory preparation of Mohr's salt from its constituent salts.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Dilute sulfuric acid (H₂SO₄)

  • Beakers

  • Glass rod

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a clean beaker, dissolve a specific molar amount of ferrous sulfate heptahydrate in a minimum amount of distilled water to which a few drops of dilute sulfuric acid have been added to prevent the hydrolysis of the ferrous salt.

  • In a separate beaker, dissolve an equimolar amount of ammonium sulfate in a minimum amount of distilled water.

  • Gently heat both solutions to facilitate dissolution.

  • Mix the two solutions and heat the combined solution to concentrate it until the point of crystallization is reached. This can be tested by dipping a glass rod into the solution and observing the formation of crystals upon cooling.

  • Allow the solution to cool slowly at room temperature. Light green crystals of Mohr's salt will precipitate.

  • Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water to remove any adhering impurities.

  • Dry the crystals between sheets of filter paper.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process FeSO4 Ferrous Sulfate (FeSO₄·7H₂O) dissolve Dissolve in H₂O + dil. H₂SO₄ FeSO4->dissolve NH42SO4 Ammonium Sulfate ((NH₄)₂SO₄) NH42SO4->dissolve mix Mix Solutions dissolve->mix concentrate Concentrate by Heating mix->concentrate cool Cool Slowly concentrate->cool filtrate Vacuum Filtration cool->filtrate dry Dry Crystals filtrate->dry product Mohr's Salt Crystals ((NH₄)₂Fe(SO₄)₂·6H₂O) dry->product

Caption: Workflow for the synthesis of Mohr's salt.

Qualitative Analysis of Constituent Ions

This protocol confirms the presence of Fe²⁺, NH₄⁺, and SO₄²⁻ ions in a solution of Mohr's salt, demonstrating its complete dissociation.

Materials:

  • Mohr's salt solution (prepared by dissolving a small amount of the synthesized salt in distilled water)

  • Dilute sodium hydroxide (B78521) (NaOH) solution

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution

  • Nessler's reagent

  • Dilute hydrochloric acid (HCl)

  • Barium chloride (BaCl₂) solution

  • Test tubes

  • Bunsen burner

Procedure:

Test for Ferrous Ion (Fe²⁺):

  • To a small portion of the Mohr's salt solution in a test tube, add a few drops of dilute sodium hydroxide solution.

  • Observe the formation of a dirty green precipitate of ferrous hydroxide (Fe(OH)₂).[8]

  • Confirmatory Test: To a fresh portion of the Mohr's salt solution, add a few drops of potassium ferricyanide solution. The formation of a deep blue precipitate (Turnbull's blue) confirms the presence of Fe²⁺ ions.[2][9]

Test for Ammonium Ion (NH₄⁺):

  • To another portion of the Mohr's salt solution in a test tube, add an equal volume of sodium hydroxide solution and gently warm the mixture.

  • Carefully smell the gas evolved. A characteristic pungent smell of ammonia (B1221849) (NH₃) will be detected.[10]

  • Hold a moist red litmus (B1172312) paper near the mouth of the test tube; it will turn blue, indicating the presence of an alkaline gas (ammonia).[7]

  • Confirmatory Test: Bring a glass rod dipped in concentrated HCl near the mouth of the test tube. The formation of dense white fumes of ammonium chloride (NH₄Cl) confirms the presence of ammonia. Alternatively, pass the evolved gas through Nessler's reagent; a brown precipitate will form.[3]

Test for Sulfate Ion (SO₄²⁻):

  • To a third portion of the Mohr's salt solution, add a few drops of dilute hydrochloric acid to acidify the solution.

  • Then, add a few drops of barium chloride solution.

  • The formation of a thick white precipitate of barium sulfate (BaSO₄), which is insoluble in the acid, confirms the presence of sulfate ions.[11][12][13]

Dissociation of Mohr's Salt in Water

G cluster_ions Constituent Ions in Solution MohrsSalt Mohr's Salt (solid) ((NH₄)₂Fe(SO₄)₂·6H₂O) H2O Dissolves in Water MohrsSalt->H2O Fe_ion Ferrous Ion (Fe²⁺(aq)) H2O->Fe_ion Dissociation NH4_ion Ammonium Ion (2NH₄⁺(aq)) H2O->NH4_ion Dissociation SO4_ion Sulfate Ion (2SO₄²⁻(aq)) H2O->SO4_ion Dissociation

Caption: Dissociation of Mohr's salt into its constituent ions in an aqueous solution.

Comparative Conductivity Measurement

This experiment demonstrates that Mohr's salt behaves as a strong electrolyte, consistent with its complete dissociation into a high concentration of mobile ions.

Materials:

  • Mohr's salt

  • Ferrous sulfate heptahydrate

  • Ammonium sulfate

  • Distilled water

  • Conductivity meter

  • Volumetric flasks

  • Beakers

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of Mohr's salt, ferrous sulfate, and ammonium sulfate in distilled water using volumetric flasks.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Compare the conductivity values.

Expected Results: The molar conductivity of the Mohr's salt solution will be approximately the sum of the molar conductivities of the ferrous sulfate and ammonium sulfate solutions at the same molar concentration. This is because one mole of Mohr's salt dissociates to yield one mole of Fe²⁺ ions, two moles of NH₄⁺ ions, and two moles of SO₄²⁻ ions, resulting in a higher total ion concentration compared to its individual constituent salts at the same molarity.

Conclusion: A Clear-Cut Classification

The evidence presented in this technical guide unequivocally supports the classification of Mohr's salt as a double salt. Its formation from a fixed stoichiometric ratio of two simple salts, its existence as a unique crystalline solid, and, most importantly, its complete dissociation into its constituent ions in aqueous solution are the defining characteristics that cement this classification. The provided experimental protocols offer a practical means for researchers and scientists to verify these properties and gain a deeper understanding of the chemical nature of this widely used reagent.

References

what is the oxidation state of iron in Mohr's salt

Author: BenchChem Technical Support Team. Date: December 2025

The oxidation state of iron in Mohr's salt is +2 . Mohr's salt, a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is formally known as ammonium (B1175870) iron(II) sulfate (B86663).[1][2][3][4][5] The Roman numeral (II) in the name explicitly indicates that the iron is in the +2 oxidation state, also referred to as the ferrous state.[1][2]

This can be determined by examining the constituent ions of the salt. Mohr's salt is comprised of two ammonium cations (NH₄⁺), one iron cation, two sulfate anions (SO₄²⁻), and six water molecules (H₂O) of crystallization.[4]

To maintain charge neutrality for the entire compound, the sum of the oxidation states of all its components must equal zero. The individual charges of the other components are known:

  • Ammonium ion (NH₄⁺): Has a charge of +1.

  • Sulfate ion (SO₄²⁻): Has a charge of -2.

  • Water molecule (H₂O): Is neutral, with a charge of 0.

Let the oxidation state of iron be represented by 'x'. The calculation for the overall charge neutrality is as follows:

(2 * charge of NH₄⁺) + (1 * charge of Fe) + (2 * charge of SO₄²⁻) + (6 * charge of H₂O) = 0 (2 * (+1)) + (x) + (2 * (-2)) + (6 * 0) = 0 2 + x - 4 + 0 = 0 x - 2 = 0 x = +2

Therefore, the oxidation state of iron in Mohr's salt is +2. When dissolved in water, Mohr's salt forms the aquo complex [Fe(H₂O)₆]²⁺, where the iron atom also retains its +2 oxidation state.[1][2][3]

Below is a logical diagram illustrating the charge balance in Mohr's salt.

Mohr_Salt_Oxidation_State cluster_compound Mohr's Salt: (NH₄)₂Fe(SO₄)₂·6H₂O cluster_ions Constituent Ions and Molecules cluster_calculation Calculation Compound Overall Charge = 0 Calculation Equation: (+2) + x + (-4) + 0 = 0 x - 2 = 0 x = +2 Ammonium 2 x Ammonium (NH₄⁺) Total Charge = +2 Ammonium->Compound +2 Iron 1 x Iron (Fe) Charge = ? Iron->Compound x Sulfate 2 x Sulfate (SO₄²⁻) Total Charge = -4 Sulfate->Compound -4 Water 6 x Water (H₂O) Total Charge = 0 Water->Compound 0

Caption: Charge balance diagram for determining the oxidation state of iron in Mohr's salt.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mohr's salt, chemically known as ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O], is a double salt of significant interest in various fields, including analytical chemistry and materials science. This technical guide provides a comprehensive overview of its crystal structure and molecular geometry, based on crystallographic data. The document details the monoclinic crystal system, the octahedral coordination of the iron(II) ion, and the intricate network of hydrogen bonds that stabilize the structure. Quantitative data on lattice parameters, bond lengths, and angles are summarized, and a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction is provided.

Introduction

Mohr's salt is a member of the Tutton's salts, a class of isomorphous double sulfates with the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal cation.[1][2] Its stability against oxidation compared to ferrous sulfate makes it a valuable reagent.[3] Understanding its precise crystal structure and molecular geometry is crucial for applications ranging from a primary standard in titrimetry to studies in magnetochemistry. This guide synthesizes the available crystallographic data to present a detailed structural analysis.

Crystal Structure

The crystal structure of Mohr's salt is characterized by a well-defined arrangement of its constituent ions: two ammonium cations (NH₄⁺), one hexaaquairon(II) cation ([Fe(H₂O)₆]²⁺), and two sulfate anions (SO₄²⁻). These ions are held together in a crystalline lattice through a network of hydrogen bonds.

Crystal System and Lattice Parameters

Mohr's salt crystallizes in the monoclinic system.[1][4][5] The lattice parameters define the unit cell of the crystal and are crucial for understanding the packing of the ions. The accepted lattice parameters are summarized in Table 1.

Parameter Value
Crystal SystemMonoclinic
a9.32 Å[4]
b12.65 Å[4]
c6.24 Å[4]
β106.8°[4]

Table 1: Crystal Lattice Parameters of Mohr's Salt.

Molecular Geometry

The molecular geometry of the ionic constituents of Mohr's salt is a key aspect of its overall structure. The arrangement of atoms within each ion dictates the nature of the intermolecular interactions.

The Hexaaquairon(II) Cation: [Fe(H₂O)₆]²⁺

The ferrous ion (Fe²⁺) is coordinated by six water molecules, forming a complex cation with the formula [Fe(H₂O)₆]²⁺. This complex exhibits an octahedral geometry, with the iron atom at the center and the oxygen atoms of the water molecules at the vertices of the octahedron.[5]

The Sulfate Anion: SO₄²⁻

The sulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms. This tetrahedral geometry is a common feature of the sulfate ion in various crystalline structures.

The Ammonium Cation: NH₄⁺

The ammonium cation has a tetrahedral geometry, with the nitrogen atom at the center bonded to four hydrogen atoms.

Ion Bond/Angle Value
[Fe(H₂O)₆]²⁺Fe-O bond length~2.1 Å
SO₄²⁻S-O bond length~1.47 Å
O-S-O bond angle~109.5°
NH₄⁺N-H bond length~1.03 Å
H-N-H bond angle~109.5°

Table 2: Representative Bond Lengths and Angles in the Ionic Constituents of Tutton's Salts.

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal structure of Mohr's salt is stabilized by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules and the ammonium cations act as hydrogen bond donors, while the oxygen atoms of the sulfate anions act as acceptors. This network links all the ionic components into a stable three-dimensional lattice.

Figure 1: Simplified 2D representation of the ionic interactions in Mohr's salt.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Mohr's salt is typically achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this experiment.

Crystal Growth

High-quality single crystals of Mohr's salt are grown by slow evaporation of a saturated aqueous solution.

  • Prepare a saturated solution of Mohr's salt in deionized water at a slightly elevated temperature.

  • Filter the solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container and allow for slow evaporation of the solvent over several days to weeks.

  • Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

Data Collection
  • Mount a selected crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data to obtain a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement
  • Determine the unit cell parameters and the space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine the positions of the hydrogen atoms from difference Fourier maps.

  • The final refined structure provides the precise lattice parameters, bond lengths, bond angles, and other crystallographic details.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis a Saturated Solution of Mohr's Salt b Slow Evaporation a->b c Single Crystal Growth b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Data e->f g Structure Solution (Direct Methods) f->g h Structure Refinement g->h i Final Structural Model h->i

Figure 2: Experimental workflow for the crystallographic analysis of Mohr's salt.

Conclusion

The crystal structure of Mohr's salt is a well-defined monoclinic system, primarily characterized by the octahedral [Fe(H₂O)₆]²⁺ complex cations, tetrahedral SO₄²⁻ anions, and NH₄⁺ cations. The integrity of the crystal lattice is maintained by an extensive network of hydrogen bonds. The detailed structural information presented in this guide is fundamental for understanding the physicochemical properties of this important double salt and for its application in various scientific and industrial contexts. Further research utilizing techniques such as neutron diffraction could provide more precise information on the positions of the hydrogen atoms and the details of the hydrogen bonding network.

References

laboratory synthesis protocol for Mohr's salt crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis of Mohr's Salt Crystals

Introduction

Mohr's salt, chemically known as ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is formed from the combination of two simple salts, ferrous sulfate and ammonium sulfate, in a fixed equimolar ratio.[2][3][4][5] Named after the German chemist Karl Friedrich Mohr, this compound crystallizes as light green monoclinic crystals.[1][6][7] In analytical chemistry, Mohr's salt is highly valued as a primary standard for standardizing solutions, particularly in redox titrations.[1] Its preference over ferrous sulfate stems from its increased stability and resistance to oxidation by air, which provides a more stable source of ferrous (Fe²⁺) ions in solution.[1][5][8] The synthesis of Mohr's salt is a common and fundamental procedure in inorganic chemistry laboratories, demonstrating the principles of double salt formation and crystallization.

Theoretical Basis of Synthesis

The preparation of Mohr's salt involves dissolving an equimolar mixture of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in water containing a small amount of dilute sulfuric acid.[3][4][5][9] The solution is then concentrated and allowed to crystallize.[5]

The overall chemical reaction is:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O[8][10]

The addition of dilute sulfuric acid is a critical step that serves two main purposes:

  • Prevention of Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[2][3][9]

  • Inhibition of Oxidation: It creates an acidic medium that significantly retards the oxidation of the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by atmospheric oxygen.[2][8][9] The presence of yellow coloration in the solution would indicate such oxidation, requiring the experiment to be repeated.[3][9][11]

Quantitative Data Summary

The synthesis relies on an equimolar ratio of the two constituent salts. The table below summarizes the key quantitative data for a typical laboratory-scale preparation.

Compound NameChemical FormulaMolar Mass ( g/mol )Typical Mass RatioTypical Mass Used (g)
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.0227.0
Ammonium Sulfate(NH₄)₂SO₄132.1413.5
Mohr's Salt (Product)(NH₄)₂Fe(SO₄)₂·6H₂O392.14[9]-Theoretical Yield: ~9.8 g

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of Mohr's salt crystals.

1. Required Materials and Apparatus

  • Chemicals:

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Ammonium sulfate ((NH₄)₂SO₄)

    • Dilute sulfuric acid (H₂SO₄)

    • Distilled water

    • Ethyl alcohol (for washing)[12]

  • Apparatus:

    • Beakers (250 mL)

    • Weighing balance

    • Glass rod

    • China dish

    • Funnel and filter paper

    • Tripod stand and wire gauze

    • Bunsen burner

    • Watch glass

2. Step-by-Step Procedure

  • Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate using a weighing balance.[2][3][5][11]

  • Dissolution:

    • Transfer both weighed salts into a clean 250 mL beaker.[2]

    • Add approximately 2-3 mL of dilute sulfuric acid to the beaker to prevent hydrolysis.[2][6]

    • In a separate beaker, take about 20-25 mL of distilled water and boil it for a few minutes to expel any dissolved air, which helps prevent oxidation.[12][13]

    • Add the hot distilled water to the beaker containing the salts in small portions, stirring continuously with a glass rod until the salts dissolve completely to form a clear, pale green solution.[2][9]

  • Filtration: If the resulting solution contains any suspended impurities, filter it while hot into a clean china dish.[2][3][4][9]

  • Concentration:

    • Gently heat the clear filtrate in the china dish over a sand bath or directly with gentle heating.[3][4][11] Stir the solution occasionally.

    • Continue heating until the solution is concentrated to its crystallization point. To check for this point, dip a glass rod into the solution, remove it, and blow on it. The formation of a fine layer of crystals on the rod indicates that the point has been reached.[2][14]

    • Avoid prolonged heating, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[3][9][11]

  • Crystallization:

    • Turn off the heat and cover the china dish with a watch glass.

    • Allow the solution to cool slowly and without disturbance at room temperature.[2][3][11] Good quality crystals are obtained through slow cooling.[9]

  • Isolation and Washing:

    • Once a significant crop of pale green crystals has formed, carefully decant the mother liquor (the remaining solution).[2][3]

    • Wash the crystals with a small amount of cold water or a 1:1 mixture of cold water and alcohol to remove any adhering impurities or sulfuric acid.[2][12]

  • Drying:

    • Carefully collect the crystals onto a piece of filter paper.

    • Dry the crystals by gently pressing them between the folds of another filter paper or by spreading them on a porous plate.[3][4]

    • Once dry, weigh the crystals to determine the experimental yield.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Mohr_Salt_Synthesis Figure 1: Experimental Workflow for Mohr's Salt Synthesis node_start Start A Weigh 7g FeSO₄·7H₂O & 3.5g (NH₄)₂SO₄ node_start->A node_process node_process node_decision node_decision node_io node_io node_end Final Product: Pure Mohr's Salt Crystals B Transfer salts to beaker. Add dilute H₂SO₄ & hot distilled water. A->B C Stir until completely dissolved B->C D Solution has suspended impurities? C->D E Filter hot solution into a china dish D->E Yes F Gently heat solution to concentrate to crystallization point D->F No E->F G Cool solution slowly & without disturbance F->G H Decant mother liquor and collect crystals G->H I Wash crystals with a small amount of alcohol H->I J Dry crystals between filter papers I->J J->node_end

Caption: Figure 1: Experimental Workflow for Mohr's Salt Synthesis.

Observations and Expected Results

The final product should consist of well-defined, pale green, transparent crystals.[3][5][9] The crystals typically exhibit an octahedral or monoclinic shape.[3][6][9] The resulting aqueous solution of the salt is acidic and will turn blue litmus (B1172312) paper red.[3][5][9]

Safety and Procedural Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat, when handling chemicals.

  • Handle dilute sulfuric acid with care as it is corrosive.

  • Avoid overheating the solution during the concentration step to prevent the formation of yellow ferric ions.[3][11] If the solution turns yellow, the experiment should be discarded and restarted.[3][9][11]

  • Do not disturb the solution during the cooling and crystallization phase to ensure the formation of large, well-defined crystals.[2][9][11]

  • If crystals do not form upon cooling, it may be necessary to scratch the inside of the beaker with a glass rod or add a "seed" crystal of Mohr's salt to induce crystallization.[3]

References

Methodological & Application

Application Notes and Protocols: Preparation and Use of a Standard Mohr's Salt Solution for Redox Titration

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive protocol for the preparation of a primary standard solution of Mohr's salt (Ferrous Ammonium Sulfate) and its application in the standardization of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), through redox titration. Mohr's salt is a stable, non-hygroscopic crystalline solid, making it an excellent primary standard for accurate analytical measurements.[1][2] The procedures outlined herein are critical for quality control, analytical method development, and various research applications where precise determination of oxidant concentrations is imperative.

Introduction

Mohr's salt, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, serves as a reliable primary standard in volumetric analysis due to its high purity and stability against aerial oxidation in the solid state.[2] In solution, the ferrous ions (Fe²⁺) are readily and stoichiometrically oxidized by strong oxidizing agents. This characteristic makes it particularly useful for the standardization of potassium permanganate solutions, a common titrant in redox titrations.

The titration is based on an oxidation-reduction reaction where Fe²⁺ ions are oxidized to ferric ions (Fe³⁺), while the permanganate ion (MnO₄⁻) is reduced to manganese(II) ions (Mn²⁺) in an acidic medium.[3][4][5] The acidic environment, typically provided by dilute sulfuric acid, is crucial to prevent the formation of manganese dioxide precipitate.[1][3] Potassium permanganate also acts as a self-indicator, with the endpoint being the appearance of a permanent pale pink color due to the excess MnO₄⁻ ions.[1][3]

Materials and Reagents

Reagents and Chemicals Equipment
Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O), Analytical GradeAnalytical Balance (± 0.0001 g)
Potassium Permanganate (KMnO₄)Volumetric Flasks (e.g., 250 mL, 1000 mL)
Concentrated Sulfuric Acid (H₂SO₄)Burette (50 mL) with stand and clamp
Distilled or Deionized WaterPipette (e.g., 10 mL, 20 mL) with bulb
Conical Flasks (250 mL)
Beakers
Funnel
Glass Rod
Watch Glass
White Tile

Experimental Protocols

Preparation of a 0.05 M Standard Solution of Mohr's Salt

This protocol details the preparation of 250 mL of a 0.05 M (M/20) standard Mohr's salt solution.

1. Calculation of Required Mass:

  • The molar mass of Mohr's salt is 392.14 g/mol .[3][6]

  • To prepare 250 mL of a 0.05 M solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Molar Mass ( g/mol ) × Volume (L) Mass (g) = 0.05 mol/L × 392.14 g/mol × 0.250 L = 4.9035 g

2. Weighing the Salt:

  • Accurately weigh approximately 4.9 g of Mohr's salt on a clean, dry watch glass using an analytical balance.[1][3][6] Record the exact mass.

3. Dissolution:

  • Carefully transfer the weighed Mohr's salt into a clean 250 mL beaker using a funnel.

  • Add approximately 50-100 mL of distilled water.

  • To prevent the hydrolysis of ferrous sulfate, add about 5 mL of dilute sulfuric acid to the beaker.[1][6][7]

  • Stir the mixture with a clean glass rod until the salt is completely dissolved.

4. Final Dilution:

  • Quantitatively transfer the solution from the beaker into a 250 mL volumetric flask using the funnel.

  • Rinse the beaker, glass rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure no loss of solute.

  • Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.[3]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Standardization of Potassium Permanganate (KMnO₄) Solution

This protocol describes the titration of a KMnO₄ solution of unknown concentration against the prepared standard Mohr's salt solution.

1. Preparation of the Burette:

  • Rinse a clean 50 mL burette with a small amount of the potassium permanganate solution and then fill it.[1]

  • Ensure there are no air bubbles in the burette tip and record the initial volume reading. Due to the dark color of KMnO₄, the upper meniscus should be read.[1]

2. Preparation of the Analyte:

  • Pipette 10.0 mL of the standard 0.05 M Mohr's salt solution into a clean 250 mL conical flask.[1][3]

  • Add approximately 10 mL (a test tube full) of dilute sulfuric acid to the conical flask to provide the necessary acidic medium for the reaction.[1][3]

3. Titration:

  • Place a white tile under the conical flask to easily observe the color change.[1]

  • Slowly add the KMnO₄ solution from the burette to the conical flask while constantly swirling the flask.[1]

  • The purple color of the permanganate will disappear as it reacts with the ferrous ions.

  • The endpoint is reached when a faint, permanent pale pink color persists in the solution for about 30 seconds after swirling.[1][3] This indicates that all the Fe²⁺ has been oxidized and there is a slight excess of MnO₄⁻.

  • Record the final burette reading.

4. Replicates:

  • Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.1 mL).[1][8]

Data Presentation

Table 1: Quantitative Data for Mohr's Salt Solution Preparation and Titration

ParameterValueReference
Mohr's Salt Properties
Chemical Formula(NH₄)₂Fe(SO₄)₂·6H₂O[1]
Molar Mass392.14 g/mol [3][6]
Standard Solution Preparation (0.05 M)
Volume of Solution250.0 mL[3]
Required Mass of Mohr's Salt4.9035 g[3][6]
Titration Data (Example)
Volume of Mohr's Salt Solution (V₁)10.0 mL[3]
Molarity of Mohr's Salt Solution (M₁)0.05 M[3]
Initial Burette Reading0.00 mL
Final Burette Reading (Trial 1)9.80 mL
Final Burette Reading (Trial 2)9.75 mL
Final Burette Reading (Trial 3)9.75 mL
Average Volume of KMnO₄ used (V₂)9.75 mL

Calculations

The molarity of the potassium permanganate solution can be determined using the stoichiometry of the balanced redox reaction:

Overall Ionic Equation: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[3][4]

From the stoichiometry, 1 mole of MnO₄⁻ reacts with 5 moles of Fe²⁺. The relationship can be expressed by the formula:

M₂V₂ = (M₁V₁) / 5

Where:

  • M₁ = Molarity of Mohr's salt solution

  • V₁ = Volume of Mohr's salt solution

  • M₂ = Molarity of KMnO₄ solution

  • V₂ = Volume of KMnO₄ solution

Example Calculation (using data from Table 1): M₂ = (0.05 M × 10.0 mL) / (5 × 9.75 mL) M₂ ≈ 0.01026 M

Visualization of Experimental Workflow

experimental_workflow cluster_prep Standard Solution Preparation cluster_titration Titration Protocol cluster_analysis Data Analysis prep1 Calculate Mass of Mohr's Salt prep2 Weigh Mohr's Salt Accurately prep1->prep2 prep3 Dissolve in Water + Dilute H₂SO₄ prep2->prep3 prep4 Transfer to Volumetric Flask prep3->prep4 prep5 Dilute to Volume and Homogenize prep4->prep5 titr2 Pipette Mohr's Salt Solution into Flask prep5->titr2 Standard Solution titr1 Prepare Burette with KMnO₄ titr3 Add Dilute H₂SO₄ to Flask titr4 Titrate with KMnO₄ until Pale Pink Endpoint titr5 Record Volume and Repeat for Concordance calc1 Use Titration Data titr5->calc1 Concordant Volumes calc2 Calculate Molarity of KMnO₄ calc1->calc2

Caption: Workflow for preparing a standard Mohr's salt solution and its use in titration.

Conclusion

The protocol described provides a reliable and accurate method for preparing a standard solution of Mohr's salt and using it to standardize a solution of potassium permanganate. The stability of Mohr's salt as a primary standard ensures the accuracy of the initial concentration, which is fundamental for the precise determination of the titrant's molarity. Adherence to the outlined steps, including the addition of sulfuric acid to prevent hydrolysis and ensure the correct reaction medium, is critical for obtaining accurate and reproducible results in a research or drug development setting.

References

Application Notes and Protocols: Mohr's Salt as a Primary Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in volumetric analysis, the accuracy of results hinges on the reliability of the standard solutions used. A primary standard is a substance of high purity, stability, and known composition that is used to standardize other solutions. Mohr's salt, or ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), stands out as an exemplary primary standard for redox titrations. Its stability against aerial oxidation, high purity, and large molar mass make it a superior choice over other iron(II) salts like ferrous sulfate.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of Mohr's salt as a primary standard in the standardization of common oxidizing agents, namely potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). These protocols are essential for quality control, assay development, and various analytical procedures in research and drug development.

Properties of Mohr's Salt as a Primary Standard

Mohr's salt is preferred over ferrous sulfate in volumetric analysis due to several key properties that ensure accuracy and reliability in experimental results.

PropertyDescriptionSignificance in Analytical Chemistry
High Purity Can be obtained in a very pure crystalline form.Essential for the accurate preparation of standard solutions with a precisely known concentration.[2]
Stability Resistant to oxidation by air in its solid form.[1][3]Unlike ferrous sulfate, which is readily oxidized to ferric sulfate, Mohr's salt's composition remains stable over time, ensuring the integrity of the standard.[2]
Non-Hygroscopic Does not readily absorb moisture from the atmosphere.The weighed mass of the salt is accurate and not influenced by environmental humidity.
High Molar Mass The molar mass of (NH₄)₂Fe(SO₄)₂·6H₂O is 392.14 g/mol .[4]A high molar mass minimizes weighing errors, as a larger mass is required to prepare a solution of a given molarity.
Solubility Readily dissolves in water to form a stable solution, especially in the presence of dilute sulfuric acid to prevent hydrolysis.[2][3]Allows for the straightforward preparation of standard solutions.

Logical Framework for Mohr's Salt as a Primary Standard

The following diagram illustrates the logical basis for using Mohr's salt as a primary standard in redox titrations.

G P1 High Purity M1 Crystalline Solid of High Purity P2 High Stability (Resistant to Oxidation) M2 Fe(II) is Stabilized against Oxidation P3 Non-Hygroscopic M3 Crystalline Nature Resists Water Adsorption P4 High Molar Mass M4 Molar Mass = 392.14 g/mol P5 Known Chemical Formula M5 (NH₄)₂Fe(SO₄)₂·6H₂O Conclusion Mohr's Salt is an Excellent Primary Standard M1->Conclusion M2->Conclusion M3->Conclusion M4->Conclusion M5->Conclusion

Caption: Logical diagram showing how the properties of Mohr's salt align with the requirements of a primary standard.

Experimental Protocols

Preparation of a 0.1 N Standard Mohr's Salt Solution

Objective: To prepare a 0.1 N (0.1 M) standard solution of Mohr's salt.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Analytical balance

  • 1000 mL volumetric flask

  • Beaker

  • Glass funnel

  • Wash bottle

Procedure:

  • Calculate the required mass of Mohr's salt:

    • The molar mass of Mohr's salt is 392.14 g/mol .

    • In redox reactions, the Fe²⁺ ion loses one electron (Fe²⁺ → Fe³⁺ + e⁻). Therefore, the equivalent mass is equal to the molar mass.

    • To prepare 1000 mL of a 0.1 N solution, you need 0.1 equivalents of Mohr's salt, which is 39.214 g.

  • Accurately weigh approximately 39.2 g of Mohr's salt using an analytical balance.

  • Transfer the weighed salt into a clean beaker containing about 200 mL of distilled water.

  • Carefully add 2-3 mL of concentrated sulfuric acid to the beaker. This prevents the hydrolysis of the ferrous salt and inhibits oxidation.[3]

  • Stir the solution gently with a glass rod until all the salt has dissolved.

  • Using a glass funnel, carefully transfer the solution into a 1000 mL volumetric flask.

  • Rinse the beaker, glass rod, and funnel with distilled water, transferring all washings into the volumetric flask to ensure no loss of the solute.

  • Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Standardization of Potassium Permanganate (KMnO₄) Solution

Objective: To determine the exact normality of a given potassium permanganate solution using a standard Mohr's salt solution.

Principle: In an acidic medium, permanganate ions (MnO₄⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while the permanganate ions are reduced to manganous ions (Mn²⁺). Potassium permanganate acts as a self-indicator; the appearance of a permanent pale pink color signals the endpoint of the titration.

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Experimental Workflow:

G A Prepare 0.1 N Standard Mohr's Salt Solution C Pipette 20 mL of Standard Mohr's Salt Solution into a Conical Flask A->C B Prepare ~0.1 N KMnO₄ Solution E Fill Burette with KMnO₄ Solution and Note Initial Reading B->E D Add ~20 mL of Dilute H₂SO₄ to the Conical Flask C->D F Titrate KMnO₄ against Mohr's Salt Solution until a Pale Pink Endpoint D->F E->F G Note Final Burette Reading and Calculate Volume Used F->G H Repeat Titration for Concordant Readings G->H I Calculate Normality of KMnO₄ H->I

Caption: Workflow for the standardization of KMnO₄ using Mohr's salt.

Protocol:

  • Prepare a standard 0.1 N Mohr's salt solution as described in section 4.1.

  • Prepare an approximately 0.1 N potassium permanganate solution by dissolving about 3.2 g of KMnO₄ in 1 liter of distilled water. Boil for 15 minutes, let it stand for 2 days, and then filter through a sintered glass funnel.[1][5]

  • Rinse a burette with the potassium permanganate solution and then fill it.

  • Pipette exactly 20.0 mL of the standard 0.1 N Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask.

  • Note the initial reading of the burette.

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. Swirl the flask continuously. The purple color of the permanganate will disappear as it is added.

  • The endpoint is reached when a single drop of the KMnO₄ solution imparts a permanent pale pink color to the solution in the conical flask.

  • Note the final reading of the burette.

  • Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.1 mL).

Data Presentation and Calculation:

Table 1: Titration of Standard Mohr's Salt Solution with KMnO₄ Solution

TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ Used (mL)
10.0020.1020.10
220.1040.1520.05
30.5020.5520.05
Average 20.07

Calculation of Normality of KMnO₄:

Using the formula: N₁V₁ = N₂V₂ Where:

  • N₁ = Normality of KMnO₄ solution (unknown)

  • V₁ = Average volume of KMnO₄ solution used = 20.07 mL

  • N₂ = Normality of Mohr's salt solution = 0.1 N

  • V₂ = Volume of Mohr's salt solution taken = 20.0 mL

N₁ = (N₂V₂) / V₁ N₁ = (0.1 N * 20.0 mL) / 20.07 mL N₁ ≈ 0.09965 N

Standardization of Potassium Dichromate (K₂Cr₂O₇) Solution

Objective: To determine the exact normality of a given potassium dichromate solution using a standard Mohr's salt solution.

Principle: In an acidic medium, dichromate ions (Cr₂O₇²⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while the dichromate ions are reduced to chromic ions (Cr³⁺). An external indicator, such as N-phenylanthranilic acid or diphenylamine, is required to detect the endpoint.

Reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Experimental Workflow:

G A Prepare 0.1 N Standard Mohr's Salt Solution C Pipette 20 mL of Standard Mohr's Salt Solution into a Conical Flask A->C B Prepare ~0.1 N K₂Cr₂O₇ Solution F Fill Burette with K₂Cr₂O₇ Solution and Note Initial Reading B->F D Add ~20 mL of Dilute H₂SO₄ and ~5 mL of Orthophosphoric Acid C->D E Add 2-3 drops of N-phenylanthranilic Acid Indicator D->E G Titrate K₂Cr₂O₇ against Mohr's Salt Solution until a Violet-Blue Endpoint E->G F->G H Note Final Burette Reading and Calculate Volume Used G->H I Repeat Titration for Concordant Readings H->I J Calculate Normality of K₂Cr₂O₇ I->J

Caption: Workflow for the standardization of K₂Cr₂O₇ using Mohr's salt.

Protocol:

  • Prepare a standard 0.1 N Mohr's salt solution as described in section 4.1.

  • Prepare an approximately 0.1 N potassium dichromate solution by dissolving about 4.9 g of K₂Cr₂O₇ in 1 liter of distilled water.[6][7]

  • Rinse a burette with the potassium dichromate solution and then fill it.

  • Pipette exactly 20.0 mL of the standard 0.1 N Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL of dilute (1 M) sulfuric acid and 5 mL of 85% orthophosphoric acid to the conical flask. The phosphoric acid complexes with the ferric ions produced, making the endpoint sharper.

  • Add 2-3 drops of N-phenylanthranilic acid indicator. The solution will appear greenish.

  • Note the initial reading of the burette.

  • Titrate the Mohr's salt solution with the potassium dichromate solution from the burette with constant swirling.

  • The endpoint is reached when the color of the solution changes sharply from green to violet-blue.[8]

  • Note the final reading of the burette.

  • Repeat the titration at least three times to obtain concordant readings.

Data Presentation and Calculation:

Table 2: Titration of Standard Mohr's Salt Solution with K₂Cr₂O₇ Solution

TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ Used (mL)
10.0019.9519.95
219.9539.8519.90
30.2020.1019.90
Average 19.92

Calculation of Normality of K₂Cr₂O₇:

Using the formula: N₁V₁ = N₂V₂ Where:

  • N₁ = Normality of K₂Cr₂O₇ solution (unknown)

  • V₁ = Average volume of K₂Cr₂O₇ solution used = 19.92 mL

  • N₂ = Normality of Mohr's salt solution = 0.1 N

  • V₂ = Volume of Mohr's salt solution taken = 20.0 mL

N₁ = (N₂V₂) / V₁ N₁ = (0.1 N * 20.0 mL) / 19.92 mL N₁ ≈ 0.1004 N

Conclusion

Mohr's salt is a reliable and accurate primary standard for the standardization of oxidizing agents in analytical chemistry. Its inherent stability and high purity allow for the preparation of standard solutions with a high degree of confidence. The detailed protocols provided herein for the standardization of potassium permanganate and potassium dichromate offer robust methods for ensuring the accuracy of titrimetric analyses in research, development, and quality control settings. Adherence to these protocols will contribute to the generation of precise and reproducible analytical data.

References

Application Note: Determination of Ferrous Iron Concentration by Permanganometric Titration of Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle

This protocol details the quantitative determination of ferrous iron (Fe²⁺) concentration using a redox titration. A standardized solution of Mohr's salt (Ferrous Ammonium Sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O), a stable double salt, is used as the primary standard reducing agent.[1][2][3] The titrant is potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent that also serves as a self-indicator.[1][2][4]

The titration is performed in an acidic medium, typically provided by dilute sulfuric acid, to ensure the complete reduction of the permanganate ion (MnO₄⁻) to the colorless manganous ion (Mn²⁺).[4][5][6] The ferrous ions (Fe²⁺) from Mohr's salt are simultaneously oxidized to ferric ions (Fe³⁺).[1][6] The endpoint is identified by the appearance of a permanent pale pink color, which occurs when a slight excess of the purple KMnO₄ solution is present after all the Fe²⁺ has been consumed.[1][4][5][7]

Materials and Reagents

ApparatusChemicals
Analytical BalanceMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)
50 mL BurettePotassium Permanganate (KMnO₄)
20 mL PipetteDilute Sulfuric Acid (H₂SO₄)
250 mL Volumetric FlaskDistilled Water
250 mL Conical Flasks (x3)
Beakers
Funnel
Glass Rod
Burette Stand and Clamp
White Tile

Experimental Protocols

Protocol 1: Preparation of Standard M/20 (0.05 M) Mohr's Salt Solution

  • Weighing: Accurately weigh 4.9 g of high-purity Mohr's salt using an analytical balance.[1][8]

  • Dissolution: Transfer the weighed salt into a clean 250 mL beaker. Add approximately 50-100 mL of distilled water and 5 mL of dilute sulfuric acid. The acid is added to prevent the hydrolysis of ferrous sulfate.[4][8][9]

  • Transfer: Stir the mixture with a glass rod until the salt is completely dissolved. Carefully transfer the solution into a 250 mL volumetric flask using a funnel.

  • Dilution: Rinse the beaker and glass rod with small portions of distilled water, transferring the rinsings into the volumetric flask to ensure all the salt is transferred.

  • Final Volume: Add distilled water to the flask until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Titration Procedure

  • Burette Preparation: Rinse a clean 50 mL burette with the potassium permanganate solution and then fill it, ensuring no air bubbles are trapped in the tip.[4][6] Mount the burette on a stand.

  • Analyte Preparation: Pipette 20 mL of the standard M/20 Mohr's salt solution into a 250 mL conical flask.[1][4]

  • Acidification: Add a full test tube (approximately 10-15 mL) of dilute sulfuric acid to the conical flask. This provides the necessary acidic medium for the reaction.[1]

  • Titration: Place a white tile under the conical flask to easily observe the color change.[4] Record the initial burette reading. Begin adding the KMnO₄ solution from the burette dropwise into the conical flask while continuously swirling the flask.[4][5]

  • Endpoint Determination: The purple color of the permanganate will disappear as it reacts with the Fe²⁺ ions. The endpoint is reached when a single drop of KMnO₄ solution produces a persistent, pale pink color that does not vanish upon swirling for about 30 seconds.[1][4][7]

  • Recording: Record the final burette reading. The difference between the final and initial readings gives the volume of KMnO₄ used.

  • Replication: Repeat the titration at least two more times to obtain three concordant readings (volumes that agree within ±0.1 mL).[1][4]

Chemical Reactions

The titration is a classic redox reaction.

  • Reduction Half-Reaction: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)[10]

  • Oxidation Half-Reaction: 5Fe²⁺(aq) → 5Fe³⁺(aq) + 5e⁻

  • Overall Ionic Equation: MnO₄⁻(aq) + 8H⁺(aq) + 5Fe²⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)

  • Overall Molecular Equation: 2KMnO₄ + 10FeSO₄(NH₄)₂SO₄·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[1]

Data Presentation

Table 1: Titration Observations

Titration No.Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
1
2
3
Mean Volume:

Table 2: Summary of Quantitative Data

ParameterValue
Molarity of Mohr's Salt Solution (M₂)0.05 M
Volume of Mohr's Salt Solution (V₂)20.0 mL
Mean Volume of KMnO₄ Solution used (V₁)From Table 1
Calculated Molarity of KMnO₄ Solution (M₁)To be calculated

Calculations

The molarity of the unknown potassium permanganate solution can be determined using the stoichiometry of the balanced reaction. The relationship between the reactants is governed by the formula:

M₁V₁ / n₁ = M₂V₂ / n₂

Where:

  • M₁ = Molarity of the KMnO₄ solution

  • V₁ = Mean volume of the KMnO₄ solution used

  • n₁ = Stoichiometric coefficient of KMnO₄ (from the balanced equation, n₁ = 2 for the molecular or 1 for the ionic equation)

  • M₂ = Molarity of the Mohr's salt solution

  • V₂ = Volume of the Mohr's salt solution taken

  • n₂ = Stoichiometric coefficient of Mohr's salt (from the balanced equation, n₂ = 10 for the molecular or 5 for the ionic equation)

Based on the 1:5 molar ratio from the overall ionic equation, the formula simplifies to:[4]

M(KMnO₄) x V(KMnO₄) / 1 = M(Mohr's Salt) x V(Mohr's Salt) / 5

Therefore:

M₁ = (M₂ × V₂ × 1) / (V₁ × 5)

Experimental Workflow

TitrationWorkflow cluster_prep 1. Preparation cluster_setup 2. Apparatus Setup cluster_titration 3. Titration Process cluster_analysis 4. Data Analysis prep_mohr Prepare 0.05 M Mohr's Salt Solution setup_flask Pipette 20 mL Mohr's Salt into Conical Flask prep_mohr->setup_flask prep_kmno4 Prepare KMnO4 Solution (Titrant) setup_burette Rinse and Fill Burette with KMnO4 prep_kmno4->setup_burette start_titration Record Initial Reading and Start Titration setup_burette->start_titration add_acid Add dilute H2SO4 to Flask setup_flask->add_acid add_acid->start_titration endpoint Endpoint Reached? (Permanent Pink Color) start_titration->endpoint Add KMnO4 dropwise while swirling endpoint->endpoint record_final Record Final Reading endpoint->record_final Yes repeat Repeat for Concordant Results record_final->repeat calculate Calculate Mean Volume of KMnO4 repeat->calculate calculate_molarity Calculate Molarity of KMnO4 calculate->calculate_molarity

Caption: Workflow for permanganometric titration of Mohr's salt.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and can cause stains and burns. Handle with care.

  • Sulfuric acid is corrosive. Handle with extreme care, and always add acid to water, never the other way around.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Mohr's Salt as a Stable Source of Ferrous Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a highly stable double salt of ferrous sulfate and ammonium sulfate.[1][2][3] Its crystalline structure confers remarkable resistance to air oxidation, making it a superior and reliable source of ferrous ions (Fe²⁺) compared to ferrous sulfate, which is prone to oxidation to ferric ions (Fe³⁺).[4][5][6] This stability, both in solid form and in acidic solutions, makes Mohr's salt an invaluable reagent in various applications within research, clinical diagnostics, and drug development.[7][8]

These application notes provide detailed protocols and data for utilizing Mohr's salt as a stable source of ferrous ions in several key experimental contexts.

Key Applications and Data

The stability and purity of Mohr's salt make it a versatile reagent in a multitude of scientific applications.

Primary Standard in Redox Titrations

Due to its high purity and stability, Mohr's salt is an excellent primary standard for the standardization of oxidizing agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇).[6]

Logical Relationship: Standardization using Mohr's Salt

MohrsSalt Mohr's Salt Solution (Known Concentration) Titration Redox Titration MohrsSalt->Titration Reducing Agent OxidizingAgent Oxidizing Agent Solution (e.g., KMnO₄) (Unknown Concentration) OxidizingAgent->Titration Analyte StandardizedSolution Standardized Oxidizing Agent Solution (Known Concentration) Titration->StandardizedSolution Determines Concentration

Caption: Workflow for standardizing an oxidizing agent using Mohr's salt.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a widely used method to determine the total antioxidant capacity of a sample. In this assay, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. Mohr's salt is used to prepare the standard curve against which the antioxidant capacity of the sample is measured.[9][10][11][12]

Fenton Reaction for Drug Degradation Studies

The Fenton reaction utilizes ferrous ions and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which can be used to study the oxidative degradation of pharmaceuticals.[1][13][14] Mohr's salt provides a stable and reliable source of Fe²⁺ for initiating this reaction.[15] This is crucial in drug development for assessing the stability and degradation pathways of new chemical entities.

Signaling Pathway: The Fenton Reaction

Fe2 Fe²⁺ (from Mohr's Salt) Fe3 Fe³⁺ Fe2->Fe3 Oxidation H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical OH_ion OH⁻ H2O2->OH_ion Degradation Degradation Products OH_radical->Degradation Drug Drug Molecule Drug->Degradation Oxidation by •OH cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis DrugSol Drug Solution ReactionMix Reaction Mixture DrugSol->ReactionMix MohrsSol Mohr's Salt Solution MohrsSol->ReactionMix H2O2Sol H₂O₂ Solution H2O2Sol->ReactionMix Sampling Sampling at Time Points ReactionMix->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Degradation Kinetics HPLC->Data

References

Application Note & Protocol: Standardization of Potassium Permanganate Solutions Using Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The standardization of a titrant is a critical step in volumetric analysis to determine its exact concentration. Potassium permanganate (B83412) (KMnO₄), a powerful oxidizing agent, is widely used in redox titrations. However, KMnO₄ solutions are not typically considered primary standards because they can decompose in the presence of light, heat, or organic matter. Therefore, it is essential to standardize KMnO₄ solutions using a stable, high-purity primary standard.

Mohr's salt, with the chemical name ferrous ammonium (B1175870) sulfate (B86663) (FeSO₄·(NH₄)₂SO₄·6H₂O), is an ideal primary standard for this purpose.[1] It is a stable double salt that resists oxidation by air and has a high equivalent weight, which minimizes weighing errors.[2] This application note provides a detailed protocol for the preparation of a standard Mohr's salt solution and its use in the standardization of potassium permanganate. The titration is a redox reaction where the ferrous ions (Fe²⁺) from Mohr's salt are oxidized to ferric ions (Fe³⁺), and the permanganate ions (MnO₄⁻) are reduced to manganese(II) ions (Mn²⁺) in an acidic medium.[3][4] The acidic medium, provided by dilute sulfuric acid, is crucial for the reaction to proceed efficiently and to prevent the formation of manganese dioxide precipitate.[4][5] Potassium permanganate also acts as a self-indicator, as the appearance of a permanent pale pink color signals the endpoint of the titration.[3][6]

Principle of Reaction

The titration is based on a redox reaction between potassium permanganate as the oxidizing agent and Mohr's salt as the reducing agent.[5] In the presence of dilute sulfuric acid, the permanganate ion (MnO₄⁻) is reduced to the colorless manganous ion (Mn²⁺), while the ferrous ion (Fe²⁺) is oxidized to the ferric ion (Fe³⁺).[4]

Reduction Half-Reaction: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)

Oxidation Half-Reaction: Fe²⁺(aq) → Fe³⁺(aq) + e⁻

Overall Balanced Ionic Equation: MnO₄⁻(aq) + 8H⁺(aq) + 5Fe²⁺(aq) → 5Fe³⁺(aq) + Mn²⁺(aq) + 4H₂O(l)[7]

Overall Molecular Equation: 2KMnO₄ + 10FeSO₄(NH₄)₂SO₄·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[1][4]

From the balanced equation, it is evident that 2 moles of potassium permanganate react with 10 moles of Mohr's salt, establishing a molar ratio of 1:5.[6]

Experimental Protocols

Protocol 1: Preparation of a Standard 0.05 M Mohr's Salt Solution

This protocol describes the preparation of 250 mL of a 0.05 M standard solution of Mohr's salt.

Materials and Reagents:

ApparatusChemicals & Reagents
Analytical BalanceMohr's Salt (Ferrous Ammonium Sulfate)
250 mL Volumetric FlaskDistilled/Deionized Water
Weighing Bottle/PaperDilute Sulfuric Acid (e.g., 2 M or 4 N)[8][9]
Funnel
Beaker
Wash Bottle

Procedure:

  • Calculate the required mass of Mohr's salt:

    • The molar mass of Mohr's salt (FeSO₄·(NH₄)₂SO₄·6H₂O) is 392 g/mol .[5]

    • To prepare 250 mL (0.25 L) of a 0.05 M solution, the mass required is: Mass = Molarity × Molar Mass × Volume (L) Mass = 0.05 mol/L × 392 g/mol × 0.25 L = 4.9 g.

  • Weigh the Mohr's salt: Accurately weigh approximately 4.9 g of Mohr's salt using an analytical balance.[4][5]

  • Dissolve the salt: Transfer the weighed salt into a clean beaker. Add a small amount of distilled water to dissolve the crystals, followed by approximately 5-10 mL of dilute sulfuric acid. The acid is essential to prevent the hydrolysis of the ferrous salt.[3][6][8]

  • Transfer to volumetric flask: Carefully transfer the dissolved solution into a 250 mL volumetric flask using a funnel.[4]

  • Make up to volume: Rinse the beaker and funnel with distilled water, adding the rinsings to the flask to ensure all the salt is transferred. Add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.[5]

  • Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.

Protocol 2: Titration of Potassium Permanganate Solution

This protocol details the standardization of an unknown KMnO₄ solution using the prepared 0.05 M Mohr's salt solution.

Materials and Reagents:

ApparatusChemicals & Reagents
50 mL BurettePrepared 0.05 M Standard Mohr's Salt Solution
Burette Stand and ClampPotassium Permanganate Solution (unknown conc.)
10 mL or 20 mL PipetteDilute Sulfuric Acid (e.g., 2 M)
250 mL Conical Flasks (x3)Distilled Water
White Tile

Procedure:

  • Prepare the burette: Rinse a clean 50 mL burette first with distilled water, and then with a small amount of the potassium permanganate solution. Fill the burette with the KMnO₄ solution, ensuring no air bubbles are trapped in the tip.[3][4] Record the initial burette reading, noting the top of the dark meniscus.[3]

  • Prepare the analyte: Pipette exactly 10 mL (or 20 mL) of the standard 0.05 M Mohr's salt solution into a clean 250 mL conical flask.[3][4]

  • Acidify the solution: Add approximately one test tube full (about 10-20 mL) of dilute sulfuric acid to the conical flask.[4][9] This provides the necessary acidic medium for the reaction.[1]

  • Perform the titration: Place the conical flask on a white tile below the burette to easily observe the color change.[3] Slowly add the KMnO₄ solution from the burette to the conical flask while continuously swirling the flask.[7]

  • Identify the endpoint: The purple color of the permanganate will disappear as it reacts with the ferrous ions. The endpoint is reached when the first persistent, pale pink color appears in the solution and does not vanish upon swirling.[3][7] This indicates that all the ferrous ions have been oxidized and there is a slight excess of KMnO₄.

  • Record the reading: Note the final burette reading. The difference between the final and initial readings gives the volume of KMnO₄ solution used.

  • Repeat for concordance: Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.1 mL).[3]

Data Presentation

Table 1: Titration Observations

Titration No.Volume of Mohr's Salt (V₂) (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (V₁) (mL)
110.0
210.0
310.0
Concordant Volume (V₁):

Table 2: Quantitative Data Summary

ParameterValue
Chemical Formula of Mohr's SaltFeSO₄·(NH₄)₂SO₄·6H₂O
Molar Mass of Mohr's Salt392 g/mol
Molarity of Standard Mohr's Salt Solution (M₂)0.05 mol/L
Stoichiometric Mole Ratio (KMnO₄ : Mohr's Salt)1 : 5

Calculations

The molarity of the potassium permanganate solution (M₁) can be determined using the stoichiometry of the balanced reaction.

Formula: (M₁V₁) / n₁ = (M₂V₂) / n₂

Where:

  • M₁ = Molarity of KMnO₄ solution (unknown)

  • V₁ = Concordant volume of KMnO₄ solution used from the burette (from Table 1)

  • n₁ = Stoichiometric coefficient of KMnO₄ (which is 2, or 1 in the simplified ionic equation)

  • M₂ = Molarity of the standard Mohr's salt solution (0.05 M)

  • V₂ = Volume of Mohr's salt solution pipetted (e.g., 10.0 mL)

  • n₂ = Stoichiometric coefficient of Mohr's salt (which is 10, or 5 in the simplified ionic equation)

Using the 1:5 ratio from the ionic equation (n₁=1, n₂=5):

M₁ = (M₂ × V₂ × n₁) / (V₁ × n₂) = (0.05 M × 10.0 mL × 1) / (V₁ mL × 5)

Strength of KMnO₄ Solution: Once the molarity (M₁) is calculated, the strength in g/L can be determined.

  • Molar Mass of KMnO₄ = 158.034 g/mol

  • Strength (g/L) = Molarity (M₁) × Molar Mass of KMnO₄

Workflow Visualization

Standardization_Workflow cluster_prep Protocol 1: Solution Preparation cluster_titration Protocol 2: Titration cluster_calc Analysis weigh 1. Weigh 4.9g Mohr's Salt dissolve 2. Dissolve in H₂O + dilute H₂SO₄ weigh->dissolve transfer 3. Transfer to 250mL volumetric flask dissolve->transfer makeup 4. Make up to mark with distilled H₂O transfer->makeup std_sol Standard 0.05M Mohr's Salt Solution makeup->std_sol prep_analyte 6. Pipette 10mL Mohr's salt solution into flask std_sol->prep_analyte prep_burette 5. Prepare & fill burette with KMnO₄ solution titrate 8. Titrate until permanent pale pink endpoint prep_burette->titrate acidify 7. Add dilute H₂SO₄ to the flask prep_analyte->acidify acidify->titrate record 9. Record concordant volume of KMnO₄ titrate->record calc_molarity 10. Calculate Molarity of KMnO₄ using M₁V₁/n₁ = M₂V₂/n₂ record->calc_molarity Data Input calc_strength 11. Calculate Strength (g/L) = Molarity x 158.034 calc_molarity->calc_strength result Final Standardized KMnO₄ Concentration calc_strength->result

Caption: Workflow for the standardization of KMnO₄ using Mohr's salt.

Precautions

To ensure the accuracy and reliability of the results, the following precautions should be strictly observed:

  • Glassware: All glassware must be thoroughly cleaned with detergent, rinsed with tap water, and finally rinsed with distilled water.[3]

  • Rinsing: The burette should be rinsed with the potassium permanganate solution, and the pipette should be rinsed with the Mohr's salt solution before use.[3][8] The conical flask should only be rinsed with distilled water.[8]

  • Burette Readings: Always remove air bubbles from the burette tip before starting the titration.[1] For the dark, opaque KMnO₄ solution, consistently read the upper meniscus.[3]

  • Reagent Stability: Use a freshly prepared solution of Mohr's salt for the highest accuracy, as the ferrous ions can slowly oxidize over time.[8]

  • Endpoint Detection: Add the titrant dropwise near the endpoint with constant swirling to avoid overshooting the endpoint. The endpoint is the first appearance of a faint but permanent pink color.[3]

  • Acid: Always use dilute sulfuric acid. Nitric acid and hydrochloric acid are unsuitable as they can interfere with the redox reaction.

References

Application Notes and Protocols for Endpoint Determination in Mohr's Salt Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of endpoint determination in Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) titrations. The accurate determination of the ferrous ion (Fe²⁺) concentration in Mohr's salt is critical in many analytical and quality control procedures within research and pharmaceutical development. This document outlines three primary methods: visual indication using a self-indicating titrant, visual indication with external and internal indicators, and potentiometric titration.

Visual Endpoint Determination with Potassium Permanganate (B83412) (Self-Indicating)

This is a widely used and straightforward method where the titrant, potassium permanganate (KMnO₄), also acts as the indicator. In an acidic solution, the permanganate ion (MnO₄⁻), which is intensely purple, is reduced to the colorless manganese(II) ion (Mn²⁺) by the ferrous ions in Mohr's salt. The endpoint is reached when all the Fe²⁺ has been oxidized, and the first excess drop of KMnO₄ imparts a permanent pale pink color to the solution.[1][2][3]

Experimental Protocol

1.1. Preparation of 0.02 M Potassium Permanganate (KMnO₄) Solution (approx. 0.1 N)

  • Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of distilled water.

  • Heat the solution to boiling and keep it slightly below the boiling point for 1 hour, or let it stand at room temperature for 2-3 days. This process removes impurities and ensures the stability of the solution.

  • Filter the solution through a sintered-glass filter to remove any manganese dioxide (MnO₂) precipitate.

  • Store the standardized solution in a clean, dark glass bottle.

1.2. Preparation of 0.1 M Standard Mohr's Salt Solution

  • Accurately weigh about 39.2 g of analytical grade Mohr's salt.

  • Transfer the salt to a 1000 mL volumetric flask.

  • Add a small amount of dilute sulfuric acid (e.g., 10 mL of 1 M H₂SO₄) to prevent the hydrolysis of the ferrous salt.

  • Dissolve the salt in distilled water and make up the volume to the mark.

1.3. Titration Procedure

  • Rinse a burette with the prepared KMnO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette 20.0 mL of the standard Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL of 1 M sulfuric acid to the conical flask.

  • Titrate the Mohr's salt solution with the KMnO₄ solution from the burette with constant swirling.

  • The purple color of the permanganate will disappear as it is added to the flask.

  • The endpoint is reached when a single drop of the KMnO₄ solution produces a faint but permanent pink color that persists for about 30 seconds.[1][2]

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results.

Data Presentation
TitrationInitial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
10.0019.8019.80
219.8039.5519.75
30.5020.2519.75
Average 19.77

Note: The above data is for illustrative purposes only.

Logical Workflow

G prep_kmno4 Prepare and Standardize KMnO₄ Solution titration Titrate Mohr's Salt with KMnO₄ in Acidic Medium prep_kmno4->titration prep_mohr Prepare Standard Mohr's Salt Solution prep_mohr->titration endpoint Observe Endpoint: Colorless to Permanent Pale Pink titration->endpoint calculate Calculate Concentration of Unknown Solution endpoint->calculate

Caption: Workflow for Mohr's salt titration with KMnO₄.

Visual Endpoint Determination with Potassium Dichromate

Potassium dichromate (K₂Cr₂O₇) is another strong oxidizing agent that can be used to titrate Mohr's salt. Unlike potassium permanganate, it is not self-indicating, and therefore requires an external or internal indicator to determine the endpoint.[4][5][6][7][8][9][10]

Using an External Indicator (Potassium Ferricyanide)

In this method, small drops of the reaction mixture are periodically removed and tested with a potassium ferricyanide (B76249) indicator solution. As long as Fe²⁺ ions are present, they will react with the ferricyanide to form a deep blue precipitate (Turnbull's blue). The endpoint is reached when the addition of the reaction mixture to the indicator no longer produces the blue color.[4][5]

2.1.1. Reagent Preparation

  • 0.1 N Potassium Dichromate Solution: Accurately weigh 4.903 g of dry, primary standard grade K₂Cr₂O₇ and dissolve it in distilled water in a 1000 mL volumetric flask. Make up the volume to the mark.

  • 0.1 M Mohr's Salt Solution: Prepare as described in section 1.2.

  • Potassium Ferricyanide Indicator: Prepare a fresh, dilute solution by dissolving a small crystal of K₃[Fe(CN)₆] in a few mL of distilled water.

2.1.2. Titration Procedure

  • Fill a burette with the standard K₂Cr₂O₇ solution and record the initial reading.

  • Pipette 20.0 mL of the Mohr's salt solution into a conical flask and add about 20 mL of 1 M H₂SO₄.

  • Place several drops of the potassium ferricyanide indicator on a clean, white spotting tile.

  • Begin adding the K₂Cr₂O₇ solution to the conical flask.

  • Periodically, use a clean glass rod to transfer a drop of the reaction mixture to a drop of the indicator on the spotting tile.

  • A blue precipitate will form initially. Continue the titration and testing until a drop of the reaction mixture no longer produces a blue color with the indicator. This is the endpoint.

  • Record the final burette reading.

Using an Internal Indicator (Diphenylamine Sulfonate)

Diphenylamine (B1679370) sulfonate is a redox indicator that changes color at a specific electrode potential. In the presence of Fe²⁺, the indicator is in its reduced, colorless form. At the endpoint, when all the Fe²⁺ has been oxidized to Fe³⁺, the excess K₂Cr₂O₇ oxidizes the indicator, causing a sharp color change from colorless or green (due to Cr³⁺) to violet-blue.[6][9][11][12]

2.2.1. Reagent Preparation

  • 0.1 N Potassium Dichromate Solution: Prepare as described in section 2.1.1.

  • 0.1 M Mohr's Salt Solution: Prepare as described in section 1.2.

  • Diphenylamine Sulfonate Indicator: Dissolve 0.2 g of sodium diphenylamine sulfonate in 100 mL of water.

  • Sulfuric-Phosphoric Acid Mixture: Cautiously add 150 mL of concentrated sulfuric acid and 150 mL of 85% phosphoric acid to 700 mL of cold water. Allow to cool. The phosphoric acid complexes with the Fe³⁺ ions, which sharpens the endpoint.

2.2.2. Titration Procedure

  • Fill a burette with the standard K₂Cr₂O₇ solution and record the initial reading.

  • Pipette 20.0 mL of the Mohr's salt solution into a conical flask.

  • Add 20 mL of the sulfuric-phosphoric acid mixture.

  • Add 3-5 drops of the diphenylamine sulfonate indicator.

  • Titrate with the K₂Cr₂O₇ solution. The solution will initially be greenish.

  • At the endpoint, the color will change sharply to a violet-blue.[6]

  • Record the final burette reading.

  • Repeat for concordant results.

Data Presentation
Indicator TypeTitrationInitial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ used (mL)
External10.0019.9019.90
219.9039.7519.85
Internal10.0020.1020.10
220.1040.1520.05

Note: The above data is for illustrative purposes only.

Experimental Workflow

G cluster_external External Indicator cluster_internal Internal Indicator ext_titrate Titrate with K₂Cr₂O₇ ext_test Periodically test with Potassium Ferricyanide ext_titrate->ext_test ext_endpoint Endpoint: No Blue Color ext_test->ext_endpoint calculate Calculate Concentration ext_endpoint->calculate int_add_indicator Add Diphenylamine Sulfonate int_titrate Titrate with K₂Cr₂O₇ int_add_indicator->int_titrate int_endpoint Endpoint: Green to Violet-Blue int_titrate->int_endpoint int_endpoint->calculate prep_dichromate Prepare Standard K₂Cr₂O₇ Solution prep_dichromate->ext_titrate prep_dichromate->int_titrate prep_mohr Prepare Mohr's Salt Solution prep_mohr->ext_titrate prep_mohr->int_add_indicator

Caption: Workflows for dichromate titration of Mohr's salt.

Potentiometric Endpoint Determination

Potentiometric titration is an instrumental method that involves measuring the potential of a solution as a function of the volume of titrant added. This method is highly accurate and does not rely on a visual color change. A platinum indicator electrode and a reference electrode (e.g., calomel (B162337) or silver/silver chloride) are used to monitor the change in potential of the solution. The endpoint is determined from the point of maximum potential change.[11][12][13][14][15]

Experimental Protocol

3.1. Apparatus and Reagents

  • Potentiometer or pH/mV meter

  • Platinum electrode

  • Reference electrode (e.g., Calomel)

  • Magnetic stirrer and stir bar

  • Burette

  • 0.1 N Potassium Dichromate Solution: Prepare as described in section 2.1.1.

  • Mohr's Salt Solution: Prepare as described in section 1.2.

  • Sulfuric-Phosphoric Acid Mixture: Prepare as described in section 2.2.1.

3.2. Titration Procedure

  • Set up the potentiometer with the platinum and reference electrodes.

  • Pipette 20.0 mL of the Mohr's salt solution into a beaker.

  • Add 20 mL of the sulfuric-phosphoric acid mixture.

  • Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrodes in the solution.

  • Fill the burette with the standard K₂Cr₂O₇ solution.

  • Record the initial potential (EMF) of the solution.

  • Add the K₂Cr₂O₇ solution in small increments (e.g., 1.0 mL) and record the potential after each addition, allowing the reading to stabilize.

  • As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) near the endpoint.

  • Continue adding titrant in small increments through the region of rapid potential change.

  • Once the potential change becomes smaller again, you can revert to larger increments.

  • Continue the titration for a few mL past the endpoint.

Data Analysis

The endpoint can be determined graphically:

  • Normal Titration Curve: Plot the potential (E) versus the volume of titrant (V). The endpoint is the midpoint of the steepest part of the curve.

  • First Derivative Plot: Plot the change in potential per unit volume (ΔE/ΔV) against the average volume of titrant added for each increment. The endpoint corresponds to the peak of this curve.[12]

  • Second Derivative Plot: Plot the change in the first derivative (Δ²E/ΔV²) against the average volume. The endpoint is where the second derivative crosses the x-axis (changes from positive to negative).

Data Presentation
Volume of K₂Cr₂O₇ (V, mL)Potential (E, mV)ΔE/ΔV (mV/mL)Average Volume (mL)
............
19.8450
19.946515019.85
20.052560019.95
20.158560020.05
20.260015020.15
............

Note: The above data is for illustrative purposes only.

Experimental Workflow

G setup Set up Potentiometer with Pt and Reference Electrodes prepare_sample Prepare Mohr's Salt Sample in Acidic Medium setup->prepare_sample titrate Titrate with K₂Cr₂O₇, Recording Potential vs. Volume prepare_sample->titrate plot_data Plot Titration Curves (E vs V, ΔE/ΔV vs V) titrate->plot_data determine_endpoint Determine Endpoint from Point of Maximum Potential Change plot_data->determine_endpoint calculate Calculate Concentration determine_endpoint->calculate

Caption: Workflow for potentiometric titration of Mohr's salt.

References

Quantitative Analysis Techniques Utilizing Mohr's Salt: Application Notes and Protocols for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research, development, and quality control, the precision and reliability of analytical methodologies are paramount. Mohr's salt (Ammonium Iron(II) Sulfate (B86663) Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) serves as an exceptional primary standard in various quantitative analyses due to its high purity, stability in the solid state, and resistance to atmospheric oxidation.[1][2] These characteristics make it a superior choice over ferrous sulfate for the standardization of oxidizing agents, a critical step in many analytical procedures within the pharmaceutical industry.[3]

This document provides detailed application notes and experimental protocols for key quantitative analysis techniques that leverage the unique properties of Mohr's salt. These methods are particularly relevant for the assay of oxidizing agents used as active pharmaceutical ingredients (APIs), excipients, or process reagents in drug manufacturing. The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking robust and accurate analytical methods.

Application Note 1: Assay of Hydrogen Peroxide Solution by Permanganometric Titration

Application: Determination of the concentration of hydrogen peroxide in aqueous solutions. Hydrogen peroxide is widely used as an antiseptic and a disinfectant in the pharmaceutical industry. Its accurate quantification is crucial for ensuring product efficacy and safety.

Principle: This redox titration is based on the oxidation of ferrous ions (Fe²⁺) from a standardized Mohr's salt solution by potassium permanganate (B83412) (KMnO₄). The potassium permanganate is first standardized against the Mohr's salt. Subsequently, the standardized permanganate solution is used to titrate the hydrogen peroxide sample. In an acidic medium, permanganate ions (MnO₄⁻) are reduced to manganese(II) ions (Mn²⁺), while hydrogen peroxide is oxidized to oxygen. The endpoint is indicated by the first persistent pink color of the excess permanganate ions, making KMnO₄ a self-indicator.[4][5]

Experimental Protocol: Standardization of Potassium Permanganate with Mohr's Salt

1. Preparation of 0.1 N Mohr's Salt Solution (Primary Standard):

  • Accurately weigh approximately 9.8 g of Mohr's salt.

  • Dissolve the salt in a beaker containing about 50 mL of deionized water and 5 mL of dilute sulfuric acid. The acid is added to prevent the hydrolysis of ferrous ions.[6]

  • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Calculate the exact normality of the Mohr's salt solution.

2. Titration Procedure:

  • Rinse a burette with the prepared potassium permanganate solution and then fill it.

  • Pipette 10.0 mL of the standardized Mohr's salt solution into a clean conical flask.

  • Add approximately 10 mL of dilute sulfuric acid to the conical flask.[7]

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.

  • The endpoint is reached when a faint, permanent pink color persists in the solution for at least 30 seconds.[5]

  • Repeat the titration until three concordant readings are obtained.

Experimental Protocol: Assay of Hydrogen Peroxide

1. Sample Preparation:

  • Accurately transfer a specified volume of the hydrogen peroxide sample into a volumetric flask and dilute with deionized water to a suitable concentration.

2. Titration Procedure:

  • Pipette 10.0 mL of the diluted hydrogen peroxide solution into a clean conical flask.

  • Add approximately 10 mL of dilute sulfuric acid.

  • Titrate with the standardized potassium permanganate solution until the appearance of a permanent pink color.[4]

  • Record the volume of KMnO₄ consumed.

Data Presentation

Table 1: Standardization of Potassium Permanganate Solution

TrialVolume of Mohr's Salt (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ Used (mL)
110.00.009.959.95
210.010.0019.959.95
310.020.0029.909.90
Average 9.93

Table 2: Assay of Hydrogen Peroxide

Sample IDVolume of H₂O₂ Sample (mL)Volume of KMnO₄ Used (mL)Calculated Normality of H₂O₂% (w/v) of H₂O₂
H₂O₂ Batch A10.014.700.1482.52
H₂O₂ Batch B10.014.850.1492.54
H₂O₂ Batch C10.014.750.1482.52

Workflow Diagram

G Permanganometric Titration Workflow cluster_0 Standardization of KMnO₄ cluster_1 Assay of H₂O₂ A Prepare 0.1 N Mohr's Salt Solution B Pipette 10.0 mL Mohr's Salt Solution A->B C Add Dilute H₂SO₄ B->C D Titrate with KMnO₄ to Pink Endpoint C->D H Titrate with Standardized KMnO₄ D->H Use Standardized KMnO₄ E Prepare Diluted H₂O₂ Sample F Pipette 10.0 mL H₂O₂ Solution E->F G Add Dilute H₂SO₄ F->G G->H

Caption: Workflow for the assay of hydrogen peroxide.

Application Note 2: Determination of Residual Chlorine in Pharmaceutical Water by Dichromate Titration

Application: To quantify the amount of residual chlorine in purified water systems used in pharmaceutical manufacturing. The control of chlorine levels is critical to prevent the degradation of drug products and to ensure the water meets pharmacopeial standards.

Principle: This method involves the standardization of a potassium dichromate (K₂Cr₂O₇) solution using Mohr's salt. The standardized dichromate solution is then used in an indirect titration to determine the chlorine content. In this procedure, the residual chlorine in the water sample is reacted with an excess of a reducing agent (Mohr's salt). The unreacted portion of the Mohr's salt is then back-titrated with the standardized potassium dichromate solution. N-phenylanthranilic acid is used as an indicator, which changes from green to violet at the endpoint.[1]

Experimental Protocol: Standardization of Potassium Dichromate with Mohr's Salt

1. Preparation of 0.1 N Mohr's Salt Solution:

  • Prepare as described in the previous protocol.

2. Titration Procedure:

  • Rinse and fill a burette with the potassium dichromate solution.

  • Pipette 10.0 mL of the standardized Mohr's salt solution into a conical flask.

  • Add approximately 10 mL of 5 N sulfuric acid and 2-3 drops of N-phenylanthranilic acid indicator.[1]

  • Titrate with the potassium dichromate solution until the color changes from green to a sharp light purple.[1]

  • Repeat for concordant readings.

Experimental Protocol: Determination of Residual Chlorine

1. Sample Treatment:

  • To a known volume of the pharmaceutical water sample (e.g., 100 mL), add a precisely measured excess volume of standardized Mohr's salt solution.

  • Acidify the solution with dilute sulfuric acid.

2. Back-Titration:

  • Add 2-3 drops of N-phenylanthranilic acid indicator.

  • Titrate the unreacted Mohr's salt with the standardized potassium dichromate solution to the violet endpoint.

Data Presentation

Table 3: Standardization of Potassium Dichromate Solution

TrialVolume of Mohr's Salt (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ Used (mL)
110.00.0010.0510.05
210.010.1020.1010.00
310.020.1530.2010.05
Average 10.03

Table 4: Determination of Residual Chlorine

Sample IDSample Volume (mL)Volume of Mohr's Salt Added (mL)Volume of K₂Cr₂O₇ Used (mL)Moles of Unreacted Mohr's SaltMoles of Reacted Mohr's SaltResidual Chlorine (ppm)
Water System 1100.05.002.500.000250.000258.86
Water System 2100.05.003.100.000310.000196.74
Water System 3100.05.001.900.000190.0003110.99

Logical Relationship Diagram

G Logic of Residual Chlorine Determination Total_Mohrs_Salt Total Mohr's Salt Added Chlorine_Reaction Reacts with Residual Chlorine Total_Mohrs_Salt->Chlorine_Reaction Unreacted_Mohrs_Salt Unreacted Mohr's Salt Total_Mohrs_Salt->Unreacted_Mohrs_Salt Calculated_Chlorine Calculate Residual Chlorine Chlorine_Reaction->Calculated_Chlorine Dichromate_Titration Titrated with K₂Cr₂O₇ Unreacted_Mohrs_Salt->Dichromate_Titration Dichromate_Titration->Calculated_Chlorine

Caption: Logical flow of back-titration for chlorine.

Application Note 3: Quality Control of Oxidizing Raw Materials by Cerimetric Titration

Application: Assay of ceric ammonium (B1175870) sulfate, a strong oxidizing agent sometimes used in pharmaceutical analysis and synthesis, using Mohr's salt as the primary standard.

Principle: Cerimetric titration is a redox titration where a Ce⁴⁺ solution is used as the titrant. For the quality control of a ceric ammonium sulfate raw material, a solution of this material is titrated against a standard solution of Mohr's salt. The Fe²⁺ ions from Mohr's salt are oxidized to Fe³⁺ ions by the Ce⁴⁺ ions, which are in turn reduced to Ce³⁺ ions. The endpoint is detected using a redox indicator such as ferroin (B110374), which exhibits a sharp color change from red to pale blue.[8]

Experimental Protocol

1. Preparation of 0.1 N Mohr's Salt Solution:

  • Prepare as described in the previous protocols.

2. Preparation of Ceric Ammonium Sulfate Solution (Analyte):

  • Accurately weigh a sample of the ceric ammonium sulfate raw material and dissolve it in dilute sulfuric acid to prepare a solution of approximately 0.1 N.

3. Titration Procedure:

  • Pipette 10.0 mL of the standardized Mohr's salt solution into a conical flask.

  • Add 1-2 drops of ferroin indicator.

  • Titrate with the ceric ammonium sulfate solution until the color changes from red to a permanent pale blue.

  • Repeat the titration to obtain concordant readings.

Data Presentation

Table 5: Assay of Ceric Ammonium Sulfate Raw Material

TrialVolume of Mohr's Salt (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Ce(IV) Solution Used (mL)Calculated Normality of Ce(IV)Purity of Raw Material (%)
110.00.0010.1510.150.098598.5
210.010.2020.3010.100.099099.0
310.020.3530.5010.150.098598.5
Average 10.13 0.0987 98.7

Experimental Workflow Diagram

G Cerimetric Titration Workflow Start Start Prep_Mohrs Prepare Standard Mohr's Salt Solution Start->Prep_Mohrs Prep_CeIV Prepare Ce(IV) Analyte Solution Start->Prep_CeIV Pipette_Mohrs Pipette 10.0 mL Mohr's Salt Prep_Mohrs->Pipette_Mohrs Titrate Titrate with Ce(IV) Solution Prep_CeIV->Titrate Add_Indicator Add Ferroin Indicator Pipette_Mohrs->Add_Indicator Add_Indicator->Titrate Endpoint Endpoint: Red to Pale Blue Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate End End Calculate->End

Caption: Workflow for the assay of ceric ammonium sulfate.

The quantitative analysis techniques described herein, utilizing Mohr's salt as a primary standard, offer robust, cost-effective, and accurate methods for the quality control of various substances in the pharmaceutical industry. The detailed protocols for permanganometric, dichromate, and cerimetric titrations provide a solid foundation for their implementation in a laboratory setting. The stability and reliability of Mohr's salt ensure the integrity of the analytical results, making it an indispensable reagent for pharmaceutical researchers, scientists, and drug development professionals.

References

Application Note: Standardization of Potassium Dichromate with Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the standardization of a potassium dichromate (K₂Cr₂O₇) solution, a secondary standard, using Mohr's salt (Ferrous Ammonium Sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O), a reliable primary standard. Potassium dichromate is a powerful oxidizing agent, particularly in acidic solutions, and is widely used in redox titrations due to its high purity and the stability of its solutions.[1][2] The standardization process is a critical step to accurately determine the molar concentration of the prepared potassium dichromate solution, which is essential for precise quantitative analysis in various research, quality control, and drug development applications.

The reaction involves the oxidation of ferrous ions (Fe²⁺) from Mohr's salt to ferric ions (Fe³⁺) by the dichromate ions (Cr₂O₇²⁻). The dichromate ions are, in turn, reduced to chromic ions (Cr³⁺).[3][4] The overall ionic reaction in an acidic medium is:

Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O [1][5]

The endpoint of the titration is detected using a redox indicator, such as N-phenylanthranilic acid or diphenylamine, which changes color upon the complete consumption of the Fe²⁺ ions.[1][3]

Experimental Protocol

This protocol outlines the necessary steps for preparing the required solutions and performing the titration to standardize the potassium dichromate solution.

2.1. Materials and Reagents

  • Potassium Dichromate (K₂Cr₂O₇), analytical grade

  • Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O), primary standard grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • N-phenylanthranilic acid indicator solution (0.1% w/v)

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (250 mL, 1000 mL)

  • Burette (50 mL)

  • Pipette (20 mL)

  • Conical flasks (250 mL)

2.2. Preparation of Solutions

2.2.1. Preparation of ~0.1 N Primary Standard Mohr's Salt Solution

  • Accurately weigh approximately 9.8 g of pure Mohr's salt (Molar Mass: 392.14 g/mol ) on an analytical balance.[6]

  • Transfer the weighed salt into a 250 mL volumetric flask.

  • Add approximately 20 mL of dilute sulfuric acid (e.g., 2 N) to prevent the hydrolysis of ferrous ions.[1][7]

  • Add approximately 100 mL of distilled water and swirl gently to dissolve the salt completely.

  • Once dissolved, dilute the solution up to the 250 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

2.2.2. Preparation of ~0.1 N Potassium Dichromate Solution

  • Accurately weigh approximately 1.225 g of potassium dichromate, previously dried at 110-120°C for 2 hours and cooled in a desiccator.

  • Transfer the K₂Cr₂O₇ into a 250 mL volumetric flask using a clean, dry funnel.

  • Add approximately 150 mL of distilled water to the flask and swirl to dissolve the salt completely.

  • Carefully dilute the solution to the 250 mL mark with distilled water.

  • Stopper the flask and invert it multiple times to ensure thorough mixing.

2.2.3. Preparation of N-phenylanthranilic Acid Indicator

  • Dissolve 0.1 g of N-phenylanthranilic acid in 5 mL of 0.1 M NaOH solution.

  • Dilute the solution to 100 mL with distilled water.

2.3. Titration Procedure

  • Rinse and fill a 50 mL burette with the prepared potassium dichromate solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Using a calibrated pipette, transfer 20.0 mL of the standard Mohr's salt solution into a 250 mL conical flask.[8]

  • To the conical flask, add 10 mL of 2 N sulfuric acid and 2-3 mL of orthophosphoric acid. The phosphoric acid helps to sharpen the endpoint by complexing with the Fe³⁺ ions formed during the reaction.[1][2]

  • Add 2-3 drops of N-phenylanthranilic acid indicator to the solution in the conical flask.[3]

  • Titrate the Mohr's salt solution with the potassium dichromate solution from the burette. Swirl the flask continuously.

  • The initial light green color of the solution will persist as the Fe²⁺ is oxidized.

  • The endpoint is reached when the color sharply changes from greenish to a persistent purple-red or violet.[3][9]

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.05 mL).

Data Presentation and Calculations

3.1. Titration Data

Record the experimental data in a structured table for clarity and easy calculation.

Titration No.Volume of Mohr's Salt (V₁) (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ used (V₂) (mL)
120.00
220.00
320.00
Concordant Volume:

3.2. Calculation of Molarity

The molarity of the potassium dichromate solution is calculated using the stoichiometry of the balanced reaction where 6 moles of Mohr's salt react with 1 mole of potassium dichromate.[10]

The formula for calculation is:

M₁V₁ / n₁ = M₂V₂ / n₂

Where:

  • M₁ = Molarity of Mohr's salt solution

  • V₁ = Volume of Mohr's salt solution (20.0 mL)

  • n₁ = Stoichiometric coefficient of Mohr's salt (Fe²⁺) = 6

  • M₂ = Molarity of K₂Cr₂O₇ solution (to be calculated)

  • V₂ = Concordant volume of K₂Cr₂O₇ solution used from the burette

  • n₂ = Stoichiometric coefficient of K₂Cr₂O₇ = 1

Step 1: Calculate the exact Molarity of the Mohr's Salt solution (M₁)

Molarity (M₁) = (Weight of Mohr's Salt taken) / (Molar Mass of Mohr's Salt × Volume of flask in L) Molarity (M₁) = (w) / (392.14 × 0.250)

Step 2: Calculate the Molarity of the Potassium Dichromate solution (M₂)

M₂ = (M₁ × V₁ × n₂) / (V₂ × n₁) M₂ = (M₁ × 20.0 × 1) / (V₂ × 6)

The final calculated molarity should be reported to four significant figures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the standardization protocol.

StandardizationWorkflow cluster_prep Solution Preparation cluster_titration Titration Procedure cluster_calc Calculation prep_mohr Prepare Primary Standard: ~0.1 N Mohr's Salt Solution pipette Pipette 20.0 mL Mohr's Salt Solution into Conical Flask prep_mohr->pipette prep_k2cr2o7 Prepare Secondary Standard: ~0.1 N K₂Cr₂O₇ Solution fill_burette Fill Burette with K₂Cr₂O₇ Solution prep_k2cr2o7->fill_burette add_reagents Add H₂SO₄, H₃PO₄, and N-phenylanthranilic Acid Indicator pipette->add_reagents titrate Titrate with K₂Cr₂O₇ until Green to Purple-Red Endpoint add_reagents->titrate fill_burette->titrate record Record Concordant Volume titrate->record calculate Calculate Exact Molarity of K₂Cr₂O₇ Solution record->calculate

Caption: Workflow for K₂Cr₂O₇ standardization.

References

Troubleshooting & Optimization

why does a Mohr's salt solution turn yellow over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Mohr's salt solution turning yellow?

A1: A Mohr's salt solution turns yellow due to the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1][2] The pale green color of a fresh solution is characteristic of the hexa-aquo iron(II) complex, [Fe(H₂O)₆]²⁺, while the yellow to brown hue indicates the presence of ferric ions and their hydrolysis products.[3] This oxidation is primarily caused by dissolved oxygen in the solvent.[1][4][5]

Q2: What factors accelerate the yellowing of the solution?

A2: Several factors can accelerate the oxidation of Fe²⁺ to Fe³⁺:

  • High pH: The rate of oxidation is significantly higher in neutral or alkaline solutions.[1][5][6][7] At a pH above 5, the oxidation rate increases steeply.[1][6]

  • Exposure to Air (Oxygen): Dissolved oxygen is the primary oxidizing agent.[1][4][5] Storing the solution in containers that are not airtight will hasten degradation.

  • Elevated Temperature: Higher temperatures can increase the rate of oxidation.[4]

  • Exposure to Light: While less pronounced than pH and oxygen, light, particularly UV radiation, can contribute to the degradation of the solution.

Q3: How can I prevent my Mohr's salt solution from turning yellow?

A3: To maintain the stability of your Mohr's salt solution and prevent oxidation, the following measures are recommended:

  • Acidification: The most effective method is to acidify the solution by adding a small amount of dilute sulfuric acid during preparation.[2][8][9] This lowers the pH, which significantly slows down the rate of oxidation.[1][6]

  • Use of Deoxygenated Water: Preparing the solution with deionized or distilled water that has been recently boiled and cooled helps to minimize the initial amount of dissolved oxygen.

  • Proper Storage: Store the solution in a tightly sealed, preferably amber-colored, bottle to protect it from air and light.

  • Inert Atmosphere: For applications requiring high stability, the solution can be stored under an inert atmosphere, such as nitrogen or argon.

Q4: Is a yellow Mohr's salt solution still usable?

A4: A yellowed Mohr's salt solution is generally not suitable for use as a primary standard in titrations or other quantitative analyses. The presence of Fe³⁺ means the concentration of Fe²⁺ is lower than intended, which will lead to inaccurate results. For qualitative purposes, its usability depends on the specific application.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Solution turns yellow immediately upon preparation. 1. High pH of the water used. 2. Failure to add sulfuric acid.[2][8] 3. Use of warm or hot water with high dissolved oxygen.1. Ensure the use of distilled or deionized water. 2. Add dilute sulfuric acid as per the protocol during preparation. 3. Use recently boiled and cooled water for preparation.
Solution gradually turns yellow over a few days. 1. Improper storage (container not airtight). 2. Storage in a clear bottle exposed to light. 3. Insufficient acidification.1. Transfer the solution to a tightly sealed, amber glass bottle. 2. Store in a cool, dark place. 3. Prepare a fresh, properly acidified solution.
Inconsistent results in titrations. 1. Partial oxidation of the Mohr's salt solution. 2. Use of a yellowed solution.1. Discard the old solution and prepare a fresh one. 2. Standardize the Mohr's salt solution against a known primary standard if its integrity is in doubt.

Data Presentation

The rate of oxidation of Fe²⁺ to Fe³⁺ is highly dependent on the pH of the solution. The following table summarizes the relationship between pH and the oxidation rate, based on the rate equation: -d[Fe²⁺]/dt = k[Fe²⁺][O₂][OH⁻]².

pHRelative Oxidation RateStability
< 4Very LowHigh
5-8Increases steeply with pHModerate to Low
> 8High and relatively constantVery Low

This data is derived from the general principles of Fe(II) oxidation kinetics, which show a strong dependence on hydroxide (B78521) ion concentration.[1][6][10]

Experimental Protocols

Protocol for Preparation of a Stable Mohr's Salt Solution (0.1 M)

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Volumetric flask (1000 mL)

  • Beaker

  • Glass rod

  • Weighing balance

Procedure:

  • Accurately weigh 39.2 g of Mohr's salt.

  • In a clean beaker, dissolve the weighed Mohr's salt in approximately 200 mL of distilled water.

  • Carefully add 2-3 mL of concentrated sulfuric acid to the solution to prevent the hydrolysis and oxidation of the ferrous ions.[2][8][9]

  • Stir the solution with a glass rod until the salt is completely dissolved.

  • Transfer the solution to a 1000 mL volumetric flask.

  • Add distilled water to the flask until the volume reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared solution in a clean, tightly stoppered amber bottle.

Protocol for Assessing Solution Degradation (Qualitative)

A simple visual inspection is the primary method for assessing degradation. A fresh, properly prepared Mohr's salt solution should be a pale green color. The development of a yellow or brownish tint is a clear indicator of oxidation and the presence of ferric ions. For quantitative assessment, spectrophotometric methods can be employed to measure the absorbance at wavelengths specific to Fe³⁺ complexes.[3][11]

Visualizations

MohrSaltDegradation cluster_solution Mohr's Salt Solution cluster_factors Influencing Factors cluster_prevention Preventative Measures Fe2 Fe²⁺ (Ferrous Ion) [Fe(H₂O)₆]²⁺ (Pale Green) Fe3 Fe³⁺ (Ferric Ion) [Fe(H₂O)₅(OH)]²⁺ (Yellow-Brown) Fe2->Fe3 Oxidation O2 O₂ (Dissolved Oxygen) O2->Fe2 high_pH High pH (≥ 5) high_pH->Fe2 temp Elevated Temperature temp->Fe2 light Light Exposure light->Fe2 acid Acidification (H₂SO₄) acid->Fe2 Inhibits storage Airtight, Dark Storage storage->O2 Minimizes storage->light Blocks

References

Technical Support Center: Aqueous Mohr's Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the oxidation of aqueous Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared aqueous Mohr's salt solution turning yellow?

A1: A yellow or brownish tint in your Mohr's salt solution is a common indicator that the ferrous ions (Fe²⁺) are oxidizing to ferric ions (Fe³⁺).[1] This oxidation is primarily caused by dissolved oxygen in the water and is accelerated at a higher pH.[2][3]

Q2: What is the primary method to prevent the oxidation of Mohr's salt solutions?

A2: The most effective and widely used method is the addition of dilute sulfuric acid (H₂SO₄) to the solution during its preparation.[4][5] The acidic environment created by the sulfuric acid significantly slows down the rate of oxidation of Fe²⁺ ions.[6]

Q3: How does sulfuric acid prevent the oxidation of ferrous ions?

A3: Sulfuric acid lowers the pH of the solution, creating an acidic medium. In this acidic environment, the ferrous ions (Fe²⁺) are more stable and less susceptible to oxidation by atmospheric oxygen.[4][7] Additionally, the acid prevents the hydrolysis of the ferrous salt.[1][8][9]

Q4: Can I use other acids like hydrochloric acid (HCl) or nitric acid (HNO₃) instead of sulfuric acid?

A4: It is not recommended to use hydrochloric or nitric acid, especially if the Mohr's salt solution is intended for redox titrations with oxidizing agents like potassium permanganate (B83412) (KMnO₄). Nitric acid is a strong oxidizing agent itself and can interfere with the titration.[8] Hydrochloric acid can be oxidized by strong oxidizing agents, leading to inaccurate results.[8] Sulfuric acid is the preferred choice as it is non-oxidizing under these conditions.[6]

Q5: What concentration of sulfuric acid should I use?

A5: A common practice is to add a small amount of dilute sulfuric acid. For instance, when preparing a standard solution, adding 2-5 mL of dilute sulfuric acid per 100-250 mL of solution is a typical recommendation.[10][11] For more specific applications, refer to established analytical chemistry protocols.

Q6: Besides adding acid, are there other ways to improve the stability of my Mohr's salt solution?

A6: Yes. To further minimize oxidation, you can use freshly boiled and cooled distilled water to prepare your solution.[12] Boiling the water helps to expel dissolved oxygen. Storing the prepared solution in a tightly stoppered bottle, away from light, can also enhance its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns yellow/brown immediately upon preparation.1. Omission of sulfuric acid.[1] 2. Use of high pH water.[3]1. Prepare a fresh solution and ensure the addition of dilute sulfuric acid as per the protocol. 2. Use distilled or deionized water and verify the addition of acid.
The concentration of the standardized solution decreases over time.1. Slow oxidation of Fe²⁺ to Fe³⁺ due to insufficient acidification or exposure to air.[13]1. Ensure the solution is adequately acidified with sulfuric acid. 2. Store the solution in a well-stoppered, preferably amber-colored, bottle to minimize air and light exposure. 3. For high-precision work, it is advisable to standardize the solution shortly before use.
Inconsistent results in redox titrations.1. Partial oxidation of the Mohr's salt standard. 2. Use of an inappropriate acid (e.g., HCl or HNO₃) for acidification.[8]1. Prepare a fresh, properly stabilized Mohr's salt solution. 2. Always use dilute sulfuric acid for acidification in permanganate or dichromate titrations.

Experimental Protocols

Preparation of a Stabilized 0.1 M Aqueous Mohr's Salt Solution

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Dilute Sulfuric Acid (e.g., 2 M)

  • Distilled or Deionized Water

  • Volumetric flask (1000 mL)

  • Beaker

  • Glass funnel

  • Weighing balance

Procedure:

  • Boil and Cool Water: Boil a sufficient volume of distilled water for approximately 5-10 minutes to remove dissolved oxygen. Allow it to cool to room temperature.

  • Weigh Mohr's Salt: Accurately weigh 39.2 g of Mohr's salt.

  • Dissolution: Place the weighed Mohr's salt into a beaker. Add a small amount of the boiled and cooled distilled water to dissolve the crystals.

  • Acidification: Carefully add approximately 20 mL of dilute sulfuric acid to the beaker and stir gently until the salt is completely dissolved.[12]

  • Transfer to Volumetric Flask: Quantitatively transfer the solution into a 1000 mL volumetric flask using a funnel. Rinse the beaker with small portions of the boiled and cooled distilled water and add the rinsings to the flask.

  • Dilute to Volume: Add the boiled and cooled distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clean, well-stoppered bottle for storage.

Visualizing the Prevention of Mohr's Salt Oxidation

The following diagram illustrates the factors leading to the oxidation of aqueous Mohr's salt and the preventative measures that can be taken.

A Aqueous Mohr's Salt (Fe²⁺ solution) D Oxidation of Fe²⁺ to Fe³⁺ (Yellowing of Solution) A->D susceptible to E Addition of Dilute H₂SO₄ I Use of Boiled Water B Atmospheric Oxygen (O₂) B->D causes C High pH (Basic/Neutral Conditions) C->D accelerates F Low pH (Acidic Conditions) E->F creates G Prevention of Hydrolysis E->G ensures H Stabilized Fe²⁺ Solution F->H leads to G->H contributes to J Removal of Dissolved O₂ I->J results in J->H aids in

Caption: Logical workflow for preventing the oxidation of aqueous Mohr's salt.

References

factors that affect the stability of a Mohr's salt solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Mohr's salt (Ferrous Ammonium (B1175870) Sulfate) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and why is it preferred in analytical chemistry?

A: Mohr's salt, or ferrous ammonium sulfate (B86663) ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of ferrous sulfate and ammonium sulfate.[1][2][3] It is widely used as a primary standard in redox titrations because the solid salt is highly stable and resistant to oxidation by air.[4][5] In solution, it provides a reliable source of ferrous ions (Fe²⁺).[6] The presence of ammonium sulfate contributes to its enhanced stability compared to ferrous sulfate alone.[5][7]

Q2: What are the primary factors that compromise the stability of a Mohr's salt solution?

A: The stability of a Mohr's salt solution is primarily affected by three main factors:

  • Oxidation: The ferrous ions (Fe²⁺) are susceptible to oxidation by atmospheric oxygen, converting them to ferric ions (Fe³⁺).[2] This is the most common cause of degradation.

  • Hydrolysis: The ferrous sulfate component of the salt can hydrolyze in water. This is prevented by acidifying the solution.[6][8][9]

  • pH: The rate of oxidation is significantly influenced by pH. Oxidation occurs more rapidly in neutral or alkaline (basic) solutions.[3][4][10]

Q3: My Mohr's salt solution has turned yellow or brown. What does this mean and is it still usable?

A: A color change from the characteristic pale green of a fresh Fe²⁺ solution to yellow or brown indicates the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[2][4] This change signifies that the concentration of Fe²⁺ has decreased, and the solution is no longer accurate for use as a standard. The solution should be discarded, and a fresh one should be prepared.

Q4: Why is the addition of dilute sulfuric acid essential when preparing a Mohr's salt solution?

A: Dilute sulfuric acid is added for two critical reasons:

  • To prevent hydrolysis: It prevents the hydrolysis of ferrous sulfate.[6][8][11]

  • To inhibit oxidation: It creates an acidic environment that significantly slows down the rate of oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen.[4][9][12]

Q5: Can I heat the solution to dissolve Mohr's salt more quickly?

A: It is strongly advised to avoid excessive or prolonged heating of the solution.[4] High temperatures can accelerate the oxidation of ferrous ions by dissolved oxygen in the air, leading to the degradation of your standard solution.[7][8] Gentle warming can be applied if necessary, but dissolution should primarily be achieved by stirring in water that has been recently boiled and cooled to minimize dissolved oxygen.

Q6: How should I properly store a prepared Mohr's salt solution to maximize its stability?

A: To ensure maximum stability, the solution should be stored in a well-stoppered, dark-colored bottle to minimize exposure to air and light. It should be kept in a cool, dark place. For best results, especially for high-precision analytical work, it is always recommended to use a freshly prepared solution.[6]

Troubleshooting Guide

Problem Observation Probable Cause Recommended Action
Inaccurate Titration Results Inconsistent or higher-than-expected titrant volumes are required.Degradation of Standard: The concentration of Fe²⁺ in the Mohr's salt solution has decreased due to oxidation.Discard the current solution. Prepare a fresh standard solution using the correct protocol, ensuring the addition of dilute sulfuric acid.
Solution Color Change The solution has changed from its original pale green to a distinct yellow or brownish color.Oxidation: Ferrous (Fe²⁺) ions have been oxidized to ferric (Fe³⁺) ions by atmospheric oxygen.[2]The solution is compromised and no longer a reliable standard. Discard and prepare a fresh solution.
Formation of Precipitate The solution appears cloudy or contains solid particles.Hydrolysis/Oxidation: If the solution was not properly acidified, ferrous hydroxide (B78521) may precipitate. Alternatively, oxidation to Fe³⁺ can lead to the precipitation of ferric hydroxide, especially if the pH is not sufficiently low.[13]Discard the solution. When preparing a new batch, ensure the correct amount of dilute sulfuric acid is added before topping up to the final volume.

Factors Influencing Solution Stability: A Summary

Factor Effect on Fe²⁺ Stability Mechanism Recommendation
High pH (Neutral/Alkaline) Decreases StabilityAccelerates the rate of oxidation of Fe²⁺ to Fe³⁺.[4][14]Prepare and store the solution in an acidic medium by adding dilute H₂SO₄.
Dissolved Oxygen Decreases StabilityActs as the primary oxidizing agent, converting Fe²⁺ to Fe³⁺.[2]Use deionized water that has been recently boiled and cooled. Store in tightly sealed containers.
High Temperature Decreases StabilityIncreases the rate of the oxidation reaction.[7][8]Avoid heating during preparation. Store the solution in a cool environment.
UV/Light Exposure Potentially Decreases StabilityCan catalyze redox reactions (photoreduction/photo-oxidation).Store the solution in dark or amber-colored glass bottles to prevent light exposure.

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 N (0.1 M) Mohr's Salt Solution

Objective: To prepare a 1000 mL solution of 0.1 N Ferrous Ammonium Sulfate (Mohr's Salt) for use as a primary standard in redox titrations.

Materials:

  • Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade (Molar Mass: 392.14 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • 1000 mL volumetric flask

  • Beakers and a funnel

  • Weighing balance

Procedure:

  • Weighing: Accurately weigh exactly 39.2 g of high-purity Mohr's salt on a chemical balance.[9]

  • Acidification: In a 600 mL beaker, add approximately 250 mL of deionized water. Carefully and slowly, add 2-3 mL of concentrated sulfuric acid to the water while stirring gently. This step is crucial to prevent hydrolysis and oxidation.[6][9]

  • Dissolution: Transfer the weighed Mohr's salt into the acidified water in the beaker. Stir with a glass rod until the salt is completely dissolved. Do not heat the solution to speed up dissolution.[15]

  • Transfer: Carefully transfer the dissolved solution into a 1000 mL volumetric flask using a funnel.

  • Final Volume: Rinse the beaker and the funnel with small portions of deionized water, adding the rinsings to the volumetric flask to ensure all the salt is transferred.

  • Dilution: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the solution to a clean, labeled, dark-colored, and tightly stoppered reagent bottle.

Protocol 2: Standardization of Potassium Permanganate (KMnO₄) Solution

Objective: To determine the exact concentration of an approximately 0.1 N KMnO₄ solution using the prepared 0.1 N Mohr's salt standard.

Reaction:

  • Oxidation Half-Reaction: 5Fe²⁺ → 5Fe³⁺ + 5e⁻

  • Reduction Half-Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

  • Overall Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[8]

Procedure:

  • Preparation: Fill a burette with the KMnO₄ solution to be standardized.

  • Pipetting: Pipette exactly 20 mL of the standard 0.1 N Mohr's salt solution into a clean conical flask.

  • Acidification: Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask. This ensures the acidic medium required for the reaction.

  • Titration: Titrate the Mohr's salt solution with the KMnO₄ from the burette. Add the KMnO₄ solution drop by drop while constantly swirling the flask.

  • Endpoint: The endpoint is reached when a single drop of KMnO₄ solution produces a persistent, faint pink color in the flask.[1] This indicates that all the Fe²⁺ has been oxidized and there is a slight excess of MnO₄⁻.

  • Replication: Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.1 mL).

  • Calculation: Calculate the normality (N) of the KMnO₄ solution using the formula: N₁V₁ (KMnO₄) = N₂V₂ (Mohr's Salt) Where N₁ and V₁ are the normality and volume of KMnO₄, and N₂ and V₂ are the normality and volume of the Mohr's salt solution.

Visual Guides

Factors_Affecting_Stability Factors Affecting Mohr's Salt Solution Stability Stability Mohr's Salt (Fe²⁺) Solution Stability Oxygen Atmospheric Oxygen Oxygen->Stability promotes Oxidation High_pH High pH (Neutral/Alkaline) High_pH->Stability accelerates Oxidation High_Temp High Temperature High_Temp->Stability accelerates Oxidation Light UV/Light Exposure Light->Stability promotes Degradation Acid Addition of H₂SO₄ Acid->Stability inhibits Oxidation & Hydrolysis

Caption: Key factors influencing the stability of a Mohr's salt solution.

Troubleshooting_Workflow Troubleshooting Workflow for Mohr's Salt Solution Start Observe Mohr's Salt Solution Check_Color Is the solution pale green? Start->Check_Color Check_Clarity Is the solution clear? Check_Color->Check_Clarity Yes Oxidized Problem: Oxidation (Fe²⁺ → Fe³⁺) Check_Color->Oxidized No (Yellow/Brown) Check_Results Are titration results accurate and consistent? Check_Clarity->Check_Results Yes Hydrolyzed Problem: Hydrolysis or Precipitation Check_Clarity->Hydrolyzed No (Cloudy/Precipitate) Solution_OK Solution is likely stable. Proceed with experiment. Check_Results->Solution_OK Yes Degraded Problem: Solution Degraded (Incorrect Molarity) Check_Results->Degraded No Action Action: Discard and prepare a fresh solution using proper protocol. Oxidized->Action Hydrolyzed->Action Degraded->Action

Caption: A step-by-step workflow for troubleshooting common issues.

References

how to improve the crystal yield during Mohr's salt synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystal yield and quality during the synthesis of Mohr's salt (Ammonium Iron(II) Sulfate (B86663) Hexahydrate).

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and why is it used?

Mohr's salt, or ammonium (B1175870) iron(II) sulfate, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is a preferred laboratory reagent because it readily crystallizes and the resulting crystals are stable and resistant to air oxidation, making it a reliable source of ferrous (Fe²⁺) ions for analytical chemistry, particularly in titrations.[1][2]

Q2: What is the principle behind the synthesis of Mohr's salt?

The synthesis is based on the principle of crystallization from a supersaturated solution. Equimolar amounts of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) are dissolved in water containing a small amount of dilute sulfuric acid.[1][3] Upon cooling this concentrated solution, Mohr's salt, being less soluble under these conditions, crystallizes out. The sulfuric acid is added to prevent the hydrolysis of the ferrous salt.[3]

Q3: What is the expected appearance of pure Mohr's salt crystals?

Pure Mohr's salt forms light green, transparent crystals that are typically octahedral or monoclinic in shape.[3][4][5]

Q4: Why is my final crystal yield lower than expected?

Low yield can result from several factors:

  • Oxidation: Fe²⁺ ions may have oxidized to Fe³⁺ ions, which do not form Mohr's salt.[1][4]

  • Hydrolysis: Hydrolysis of ferrous sulfate can lead to the formation of iron(III) hydroxides.[4][6]

  • Incomplete Crystallization: The solution may not have been sufficiently concentrated, or the cooling process was too rapid.

  • Excessive Washing: Mohr's salt is soluble in water, so washing the crystals with too much water or with warm water will dissolve the product.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Mohr's salt.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow or brown during dissolution. Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This is often caused by overheating the solution or prolonged exposure to air.[1][2][7]Avoid Excessive Heating: Gently warm the solution just enough to dissolve the salts. Do not boil.[3] Work Promptly: Use freshly prepared solutions and minimize the time the solution is heated.[4] Acidify the Solution: Ensure dilute sulfuric acid has been added to inhibit oxidation.[2][8] If the solution is distinctly yellow, it is best to repeat the experiment.[3]
No crystals form upon cooling the solution. The solution is not supersaturated. The concentration of the dissolved salts is too low.Concentrate the Solution: Gently heat the solution to evaporate some of the water until the crystallization point is reached. You can test this by dipping a glass rod in the solution; crystals should form on the rod as it cools.[4] Induce Crystallization (Seeding): If the solution is concentrated but crystals still do not form, add a single, tiny "seed" crystal of Mohr's salt to the solution. This provides a nucleation site for crystal growth.[1][2][6]
A brown sediment forms in the solution. This indicates the formation of insoluble iron(III) oxides and hydroxides due to the hydrolysis of the iron salt.[6]Add Sulfuric Acid: The primary preventative measure is to add 2-3 mL of dilute sulfuric acid to the water before dissolving the salts.[4] Filter the Solution: If a small amount of sediment forms, filter the hot solution before allowing it to cool and crystallize.[3][4]
The resulting crystals are very small or form a powder. The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals instead of fewer, larger ones.Ensure Slow Cooling: Allow the concentrated solution to cool slowly and without disturbance.[3][4] Covering the beaker can slow the cooling rate and prevent contamination from dust.[6]
The crystals are not well-formed or appear cloudy. Impurities in the starting materials or in the water can interfere with the crystal lattice formation. Contamination with Fe³⁺ ions can also alter the crystal shape.[5]Use Pure Reagents: Use distilled water and high-purity ferrous sulfate and ammonium sulfate.[4] Filter the Hot Solution: Filtering the solution while hot can remove any suspended impurities before crystallization begins.[3] Prevent Oxidation: The presence of Fe³⁺ can lead to more elongated crystals instead of the typical flat, tabular shape.[5] Adding a small iron nail to the ferrous sulfate solution can help keep the iron in the Fe²⁺ state.[9]

Experimental Protocols

Standard Protocol for Mohr's Salt Synthesis

This protocol is synthesized from standard laboratory procedures to maximize crystal yield and purity.

  • Preparation of Solutions:

    • Accurately weigh equimolar amounts of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄). (See Table 1 for example quantities).

    • In a clean beaker, add approximately 2-3 mL of dilute sulfuric acid to the required volume of distilled water. This is crucial to prevent the hydrolysis of ferrous sulfate.[3][4]

    • Add the weighed salts to the acidified water.

  • Dissolution:

    • Gently heat the mixture while stirring continuously with a glass rod until the salts are completely dissolved. Avoid boiling the solution to prevent the oxidation of Fe²⁺ to Fe³⁺.[1][3] The solution should be a clear, pale green.

  • Filtration (If Necessary):

    • If the solution contains any suspended impurities or has a slight cloudiness, filter it while hot into a clean china dish or crystallizing dish.[3][4]

  • Concentration:

    • Gently heat the clear filtrate to concentrate it until the crystallization point is reached. To check for this, dip a clean glass rod into the solution and then remove it. If a thin layer of crystals forms on the rod upon air cooling, the solution is ready.[4]

  • Crystallization:

    • Cover the dish with a watch glass and set it aside to cool down slowly and without any disturbance. For best results, allow it to stand at room temperature for several hours or overnight.[4]

  • Isolation and Washing:

    • Once a sufficient amount of crystals has formed, carefully decant (pour off) the remaining solution, known as the mother liquor.

    • Wash the crystals with a very small amount of cold distilled water or a 1:1 mixture of cold water and alcohol to remove any remaining mother liquor.[4] Using cold liquid is essential as Mohr's salt is soluble in water.

  • Drying:

    • Carefully collect the crystals and dry them by pressing them gently between sheets of filter paper or by spreading them on a porous plate.[3] Store the dry crystals in a sealed container.

Data Presentation

Table 1: Example Reagent Quantities for Mohr's Salt Synthesis

The following table provides reactant masses based on a 1:1 molar ratio, as cited in various protocols.

Reagent Molar Mass ( g/mol ) Protocol 1[4] Protocol 2[6] Protocol 3[3] Protocol 4[10]
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.017.0 g20.0 g7.0 g138.0 g
Ammonium Sulfate ((NH₄)₂SO₄)132.143.5 g17.4 g3.5 g60.0 g
Molar Ratio (FeSO₄·7H₂O : (NH₄)₂SO₄)-~1:1~1:1~1:1~1:1
Distilled Water18.02~20 mL116 mLNot specified400 mL
Dilute H₂SO₄-2-3 mLNot specified"a little"Not specified

Mandatory Visualizations

Experimental Workflow for Mohr's Salt Synthesis

SynthesisWorkflow start Start weigh 1. Weigh Equimolar FeSO₄·7H₂O and (NH₄)₂SO₄ start->weigh dissolve 2. Dissolve Salts in Acidified Water with Gentle Heating weigh->dissolve filter 3. Filter Hot Solution (If Impure) dissolve->filter Solution Cloudy? concentrate 4. Concentrate Solution to Crystallization Point dissolve->concentrate Solution Clear filter->concentrate cool 5. Cool Slowly & Undisturbed concentrate->cool isolate 6. Isolate Crystals (Decant Mother Liquor) cool->isolate wash 7. Wash with Cold Water/Alcohol isolate->wash dry 8. Dry Crystals wash->dry end End dry->end

Caption: Workflow for the synthesis of Mohr's salt crystals.

Troubleshooting Logic for Mohr's Salt Crystallization

TroubleshootingWorkflow start Problem Encountered During Synthesis color_issue Is the solution yellow or brown? start->color_issue color_yes Cause: Oxidation of Fe²⁺ to Fe³⁺ Solution: - Avoid overheating - Ensure H₂SO₄ is present - Restart if severely discolored color_issue->color_yes Yes no_crystals Are no crystals forming on cooling? color_issue->no_crystals No crystals_yes Cause: Solution is not supersaturated Solution: - Concentrate further by gentle heating - 'Seed' with a crystal no_crystals->crystals_yes Yes small_crystals Are crystals too small? no_crystals->small_crystals No small_yes Cause: Cooling was too rapid Solution: - Allow slow, undisturbed cooling at room temp. small_crystals->small_yes Yes success Result: High Yield of Pure, Large Crystals small_crystals->success No

References

identifying and removing common impurities in Mohr's salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in Mohr's salt (Ferrous Ammonium Sulfate (B86663), (NH₄)₂Fe(SO₄)₂·6H₂O). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Mohr's salt?

A1: Common impurities in Mohr's salt include ferric iron (Fe³⁺) and various metal ions such as manganese (Mn), magnesium (Mg), nickel (Ni), lead (Pb), and zinc (Zn).[1][2] Ferric ions are typically formed due to the oxidation of the ferrous ions (Fe²⁺). The other metallic impurities often originate from the raw materials used in the manufacturing process and can form isomorphous salts, which are salts with similar crystal structures.[1][2]

Q2: Why is it important to use pure Mohr's salt in experimental work?

A2: The purity of Mohr's salt is crucial for its use as a primary standard in volumetric analysis (titrations) and other analytical techniques. Impurities can lead to inaccurate results. For instance, the presence of ferric ions (Fe³⁺) will lead to an underestimation of the concentration of reducing agents when titrating with an oxidizing agent like potassium permanganate. Metallic impurities can interfere with certain reactions or analytical measurements.

Q3: What is the primary method for purifying Mohr's salt?

A3: The most common and effective method for purifying Mohr's salt is recrystallization from an aqueous solution.[3][4] This process involves dissolving the impure salt in hot water, filtering out insoluble impurities, and then allowing the salt to crystallize as the solution cools. The slow formation of crystals helps to exclude impurities from the crystal lattice.

Q4: Why is the addition of dilute sulfuric acid necessary during the purification process?

A4: Dilute sulfuric acid is added during the dissolution of Mohr's salt for two primary reasons:

  • To prevent hydrolysis of ferrous sulfate: The dissolution of ferrous sulfate in water can lead to the formation of insoluble basic iron sulfates. The acidic medium prevents this hydrolysis.[3][4]

  • To prevent the oxidation of ferrous (Fe²⁺) ions: Ferrous ions are susceptible to oxidation to ferric (Fe³⁺) ions by atmospheric oxygen, a reaction that is more favorable in neutral or basic conditions. The acidic environment helps to stabilize the ferrous ions.[3][4]

Troubleshooting Guide

Issue 1: The Mohr's salt solution is yellow or brown instead of pale green.

  • Cause: A yellow or brown coloration indicates the presence of ferric (Fe³⁺) ions, which are a result of the oxidation of ferrous (Fe²⁺) ions.[4] This can happen if the starting material is old or has been improperly stored, or if the purification process is carried out without the necessary precautions.

  • Solution:

    • Ensure that dilute sulfuric acid has been added to the dissolution water to maintain an acidic pH.[3][4]

    • If the discoloration is significant, you can try to reduce the ferric ions back to ferrous ions by adding a small piece of clean iron wire or nail to the acidified solution and gently warming it until the pale green color is restored. The excess iron should be removed before proceeding with filtration and crystallization.[5]

Issue 2: No crystals form after cooling the solution.

  • Cause: This issue can arise from several factors:

    • The solution is not sufficiently saturated.

    • The cooling process is too rapid.

    • The solution is too dilute.

  • Solution:

    • If the solution is not saturated, you can gently heat it to evaporate some of the water and increase the concentration. Be careful not to overheat, as this can promote oxidation.[3]

    • Allow the solution to cool slowly and without disturbance. Placing the beaker in a larger container of water can help to slow down the cooling rate.

    • If crystallization still does not occur, you can induce it by "seeding" the solution with a tiny crystal of pure Mohr's salt.

Issue 3: The yield of purified crystals is very low.

  • Cause: A low yield can be due to:

    • Using too much solvent for dissolution.

    • Washing the crystals with too much water or with warm water.

    • Incomplete crystallization.

  • Solution:

    • Use the minimum amount of hot water necessary to dissolve the salt.

    • Wash the collected crystals with a small amount of ice-cold distilled water or a mixture of cold water and ethanol (B145695) to minimize dissolution of the product.[3]

    • Ensure the solution has cooled for a sufficient amount of time to allow for maximum crystal formation.

Quantitative Data on Impurity Removal

The following table provides an illustrative example of the reduction in common impurities in Mohr's salt after a single recrystallization. The exact values can vary depending on the initial purity of the salt and the precise experimental conditions. The analysis of trace metals is typically performed using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6][7][8]

ImpurityTypical Concentration in Commercial Grade (ppm)Expected Concentration after Recrystallization (ppm)
Ferric Iron (Fe³⁺)100 - 500< 50
Manganese (Mn)50 - 200< 20
Magnesium (Mg)20 - 100< 10
Nickel (Ni)20 - 100< 10
Lead (Pb)10 - 50< 5
Zinc (Zn)20 - 100< 10

Experimental Protocols

Protocol 1: Purification of Mohr's Salt by Recrystallization

This protocol describes the standard method for purifying Mohr's salt to remove common impurities.

Materials:

  • Impure Mohr's salt

  • Distilled or deionized water

  • Dilute sulfuric acid (approx. 1 M)

  • Beakers

  • Glass rod

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Ethanol (optional)

Procedure:

  • Dissolution: In a beaker, add approximately 100 mL of distilled water for every 40 g of impure Mohr's salt. To this, add about 1-2 mL of dilute sulfuric acid. Heat the solution gently (to about 60-70°C) while stirring until all the Mohr's salt has dissolved.[9]

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration using a fluted filter paper or a pre-heated Buchner funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the beaker containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. For better crystal formation, the cooling process can be slowed down by placing the beaker in an insulated container.

  • Isolation of Crystals: Once crystallization is complete, decant the supernatant liquid (mother liquor). Collect the crystals using a Buchner funnel and wash them with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to aid in drying.[3][9]

  • Drying: Carefully transfer the purified crystals onto a clean, dry filter paper and press them gently between two sheets of filter paper to remove excess moisture. Allow the crystals to air-dry at room temperature. Do not heat the crystals to dry them, as this can cause them to lose their water of hydration.

Visualizations

Experimental Workflow for Recrystallization

experimental_workflow start Start: Impure Mohr's Salt dissolution Dissolution (in hot water with dilute H₂SO₄) start->dissolution hot_filtration Hot Filtration (to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling (for crystallization) hot_filtration->cooling crystal_isolation Crystal Isolation (Decantation and Filtration) cooling->crystal_isolation washing Washing (with cold water/ethanol) crystal_isolation->washing drying Drying (Air-dry at room temperature) washing->drying end End: Purified Mohr's Salt drying->end

Caption: Workflow for the purification of Mohr's salt by recrystallization.

Logical Relationship for Preventing Impurities

logical_relationship goal Goal: High Purity Mohr's Salt prevention_oxidation Prevent Oxidation (Fe²⁺ → Fe³⁺) goal->prevention_oxidation prevention_hydrolysis Prevent Hydrolysis goal->prevention_hydrolysis remove_isomorphous Remove Isomorphous Impurities goal->remove_isomorphous add_h2so4 Action: Add Dilute H₂SO₄ prevention_oxidation->add_h2so4 prevention_hydrolysis->add_h2so4 slow_cooling Action: Slow Cooling remove_isomorphous->slow_cooling

Caption: Key actions to prevent common impurities during Mohr's salt purification.

References

why is excessive heating avoided when dissolving Mohr's salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mohr's salt (Ferrous Ammonium (B1175870) Sulfate).

Frequently Asked Questions (FAQs)

Q1: Why is excessive heating strictly avoided when dissolving Mohr's salt?

Excessive heating is avoided primarily to prevent the oxidation of the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1][2][3][4] This oxidation is accelerated at higher temperatures in the presence of atmospheric oxygen and results in a yellow or brownish solution, compromising the integrity of the standard solution.[1][4] Additionally, heating above 100°C can lead to the loss of crystal water, and at higher temperatures, the salt will thermally decompose.[5][6]

Q2: What is the purpose of adding dilute sulfuric acid when preparing a Mohr's salt solution?

Dilute sulfuric acid is added to prevent the hydrolysis of the ferrous sulfate (B86663) in the Mohr's salt.[1][7][8][9] The acidic medium suppresses the formation of ferric hydroxide (B78521) and maintains the stability of the Fe²⁺ ions in the solution.[9][10]

Q3: My Mohr's salt solution has turned a pale yellow/brown. What should I do?

A yellow or brown tint indicates the oxidation of Fe²⁺ to Fe³⁺ ions.[1][4] This solution is no longer a true standard solution of Mohr's salt and should be discarded. The experiment should be repeated, ensuring that excessive heating is avoided and that the dissolution is carried out in water acidified with dilute sulfuric acid.

Q4: What is the shelf-life of a prepared Mohr's salt solution?

While Mohr's salt is known for its stability in solid form due to its resistance to oxidation by air, its solution is less stable over time.[11][10] It is best practice to use a freshly prepared solution for accurate analytical work.[12] The presence of dilute sulfuric acid helps to prolong its stability to some extent.[10]

Troubleshooting Guide

Issue Possible Cause Solution
Solution appears yellow or brown after dissolving Mohr's salt. Oxidation of Fe²⁺ to Fe³⁺ due to excessive heating.Discard the solution and prepare a new one, avoiding heating or using only very gentle warming.
Absence of dilute sulfuric acid.Ensure the correct amount of dilute sulfuric acid is added to the water before dissolving the salt.[8][13]
Mohr's salt is not dissolving completely. Insufficient solvent or stirring.Ensure the correct proportions of salt and acidified water are used. Stir the solution gently until the salt is fully dissolved. While heating is generally avoided, very gentle warming (not exceeding 50-60°C) can be applied cautiously if necessary.
Crystals are forming in the solution upon cooling. The solution is supersaturated.This is expected if a saturated solution was prepared at a higher temperature. For standard solutions, ensure the correct mass of salt is used for the desired concentration at room temperature.

Quantitative Data: Thermal Decomposition of Mohr's Salt

Temperature Effect on Mohr's Salt ( (NH₄)₂Fe(SO₄)₂·6H₂O ) Reference
> 100°CLoss of crystal water begins.[14]
170°CAmmonia starts to be released.[14]
Starting at 230°CPresence of Fe³⁺ detected, indicating oxidation and decomposition.[5][6]

Experimental Protocols

Preparation of a 0.05M (M/20) Standard Solution of Mohr's Salt (250 mL)

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate)

  • Concentrated Sulfuric Acid

  • Distilled Water

  • Weighing bottle

  • 250 mL Beaker

  • 250 mL Volumetric flask

  • Glass funnel

  • Wash bottle

  • Analytical balance

Procedure:

  • Calculate the required mass of Mohr's salt:

    • The molar mass of Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O) is 392.14 g/mol .[2][12][13][15]

    • For 250 mL of a 0.05 M solution, the required mass is: 0.05 mol/L * 0.250 L * 392.14 g/mol = 4.9035 g.

  • Weigh the Mohr's salt:

    • Accurately weigh approximately 4.9 g of Mohr's salt in a clean, dry weighing bottle using an analytical balance.[13]

  • Prepare the acidified water:

    • Pour about 50-100 mL of distilled water into a 250 mL beaker.

    • Carefully add 2-3 mL of concentrated sulfuric acid to the water and stir gently. This is to prevent the hydrolysis of ferrous sulfate.[8][13]

  • Dissolve the Mohr's salt:

    • Transfer the weighed Mohr's salt into the beaker containing the acidified water.

    • Stir gently with a glass rod until all the salt has dissolved. Do not heat the solution.

  • Make up the solution:

    • Carefully transfer the dissolved Mohr's salt solution into a 250 mL volumetric flask using a funnel.

    • Rinse the beaker and the glass rod with small amounts of distilled water and add the rinsings to the volumetric flask to ensure all the salt is transferred.

    • Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Visualizations

G cluster_good_practice Correct Dissolution Procedure cluster_bad_practice Incorrect Dissolution Procedure start Start: Dissolving Mohr's Salt acid Add Dilute H₂SO₄ to Water start->acid To prevent hydrolysis heat Excessive Heating start->heat dissolve Dissolve Salt at Room Temperature acid->dissolve stable Stable Fe²⁺ Solution (Light Green) dissolve->stable oxidize Oxidation of Fe²⁺ to Fe³⁺ heat->oxidize Accelerates reaction with O₂ decompose Thermal Decomposition heat->decompose >100°C unstable Unstable Solution (Yellow/Brown) oxidize->unstable

Caption: Logical workflow of correct vs. incorrect Mohr's salt dissolution.

References

influence of pH on the stability and concentration of Mohr's salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the preparation and use of Mohr's salt solutions, focusing on the critical influence of pH on stability and concentration.

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and why is it preferred over ferrous sulfate (B86663) in titrations?

A: Mohr's salt, or ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of ferrous sulfate and ammonium sulfate.[1] It is preferred in analytical chemistry, particularly in redox titrations, because the solid has a long shelf life and is resistant to oxidation.[2] In solution, the presence of ammonium ions makes the solution slightly acidic, which slows the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, making it more stable than a standard ferrous sulfate solution.[3]

Q2: Why is the addition of dilute sulfuric acid necessary when preparing a Mohr's salt solution?

A: Dilute sulfuric acid is added to prevent the hydrolysis of the ferrous ions and to inhibit their oxidation to ferric ions.[2][4] Ferrous ions in an aqueous solution can react with water (hydrolysis), which is suppressed in an acidic medium.[5] This acidic environment is crucial for maintaining a stable concentration of Fe²⁺ ions, which is essential for accurate analytical results.[3]

Q3: My Mohr's salt solution has turned yellow. What does this indicate and is the solution still usable?

A: A yellow tint in your normally pale green Mohr's salt solution indicates the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[1][5] This can happen if the solution was prepared without acidification, was overheated, or has been stored for a prolonged period.[1][6] For quantitative analytical work, such as titrations, a solution that has turned yellow should be discarded and a fresh solution prepared to ensure accurate results.[1][5]

Q4: Can I use other acids besides sulfuric acid to stabilize my Mohr's salt solution?

A: It is highly recommended to use dilute sulfuric acid. Other mineral acids like hydrochloric acid (HCl) or nitric acid (HNO₃) are generally not suitable. For instance, in titrations with potassium permanganate, HCl can be oxidized, and nitric acid is itself an oxidizing agent, both of which would interfere with the reaction and lead to inaccurate results.[7][8]

Q5: What is the ideal pH range for maintaining the stability of a Mohr's salt solution?

A: To ensure the stability of the Fe²⁺ ions and prevent significant oxidation, the pH of the Mohr's salt solution should be kept in the acidic range, ideally below a pH of 4.[9] In this range, the rate of oxidation by dissolved oxygen is very slow. As the pH increases, particularly above 5, the rate of oxidation increases significantly.[9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Solution appears cloudy or has a precipitate upon preparation. 1. Incomplete dissolution of salts. 2. Use of impure water or glassware. 3. Hydrolysis of Fe²⁺ due to insufficient acidification.1. Ensure thorough stirring and gentle warming (do not boil) to dissolve the salts completely. 2. Use distilled or deionized water and ensure all glassware is clean. 3. Add a small amount of dilute sulfuric acid as per the standard protocol.[4][6]
The concentration of the solution decreases after pH adjustment. 1. Precipitation of iron hydroxides upon addition of a base (e.g., NaOH). 2. Oxidation of Fe²⁺ to Fe³⁺ at higher pH, followed by hydrolysis and precipitation.[9]1. Avoid adjusting the pH of a Mohr's salt solution with a strong base, as this will cause the precipitation of ferrous hydroxide (B78521) (Fe(OH)₂).[10] 2. If a specific pH in the acidic range is required, use a suitable buffer system (e.g., citrate (B86180) buffer) instead of strong acids and bases to maintain both pH and iron concentration.[11]
Inconsistent or inaccurate titration results. 1. Degradation of the Mohr's salt solution due to oxidation. 2. Improper standardization of the titrant. 3. Use of an inappropriate acid or no acid in the titration flask.1. Always use a freshly prepared Mohr's salt solution for titrations.[6][12] 2. Ensure the titrant (e.g., KMnO₄) is properly standardized. 3. Add sufficient dilute sulfuric acid to the Mohr's salt solution in the conical flask before starting the titration to ensure an acidic environment.[8]
The endpoint of the titration is fleeting or difficult to determine. 1. Insufficiently acidic conditions, leading to the formation of manganese dioxide (a brown precipitate) when using KMnO₄. 2. The solution was not freshly prepared.1. Ensure the presence of an adequate amount of dilute sulfuric acid in the titration flask.[8] 2. Prepare a fresh Mohr's salt solution for each set of experiments.

Data Presentation

Table 1: Influence of pH on the Stability of Ferrous (Fe²⁺) Ion Solutions

The stability of Mohr's salt solution is primarily determined by the rate of oxidation of the Fe²⁺ ion. The following table, derived from the principles of ferrous iron oxidation kinetics, illustrates the relationship between pH and the stability of the solution.[9]

pH of Solution Relative Rate of Fe²⁺ Oxidation Stability of Mohr's Salt Solution Observations
< 4.0Very LowHighSolution remains stable for extended periods. Ideal for stock solutions.
4.0 - 5.0LowModerateSlow oxidation may occur over time.
5.0 - 7.0Moderate to HighLowThe rate of oxidation increases significantly with increasing pH. The solution will likely turn yellow.
> 7.0Very HighVery LowRapid oxidation and precipitation of iron hydroxides will occur.

Note: The rates are relative and intended for comparative purposes. The actual rate of oxidation can also be influenced by factors such as temperature, oxygen concentration, and the presence of other ions.

Experimental Protocols

Preparation of a Standard 0.1 M Mohr's Salt Solution

This protocol outlines the steps for preparing a stable and accurate standard solution of Mohr's salt.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Dilute sulfuric acid (e.g., 2 M)

  • Weighing balance

  • Beaker

  • Volumetric flask (e.g., 250 mL)

  • Glass funnel

  • Wash bottle

Procedure:

  • Calculate the required mass of Mohr's salt: The molar mass of Mohr's salt is 392.14 g/mol . To prepare 250 mL of a 0.1 M solution, you will need: 0.1 mol/L * 0.250 L * 392.14 g/mol = 9.80 g.

  • Weigh the Mohr's salt: Accurately weigh approximately 9.80 g of Mohr's salt crystals.

  • Dissolve the salt: Place a glass funnel into the neck of a 250 mL volumetric flask. Carefully transfer the weighed Mohr's salt through the funnel into the flask.

  • Acidify the water: In a separate beaker, take approximately 100 mL of distilled water and add about 5-10 mL of dilute sulfuric acid.

  • Dissolve and dilute: Add a portion of the acidified water to the volumetric flask to dissolve the Mohr's salt. Swirl gently to ensure complete dissolution. Once dissolved, add more acidified water until the volume is close to the calibration mark.

  • Make up to the mark: Carefully add acidified water dropwise until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.

  • Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

Visualizations

Caption: Logical workflow of pH's effect on Mohr's salt stability.

References

reasons for adding sulfuric acid during Mohr's salt solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the preparation of Mohr's salt solutions.

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and what are its key properties?

Mohr's salt, also known as ferrous ammonium (B1175870) sulfate (B86663), is an inorganic double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is composed of two different cations, Fe²⁺ and NH₄⁺, making it a double salt of ferrous sulfate and ammonium sulfate.[2][3] In its solid, crystalline form, it appears as a pale green or bluish-green solid.[4][5][6]

Mohr's salt is a preferred laboratory reagent, particularly in analytical chemistry, because its crystalline form is resistant to oxidation by air, giving it a long shelf life.[2][3][7] When dissolved in water, it forms the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[2][3]

PropertyValue
Chemical Formula (NH₄)₂Fe(SO₄)₂·6H₂O
Molar Mass 392.13 g/mol (hexahydrate)[5][6]
Appearance Pale green / bluish-green crystalline solid[5][6]
Key Components Ferrous ion (Fe²⁺), Ammonium ion (NH₄⁺), Sulfate ion (SO₄²⁻)[1]

Q2: Why is it critical to add sulfuric acid when preparing a Mohr's salt solution?

Adding a small amount of dilute sulfuric acid is a critical step to ensure the stability and purity of the Mohr's salt solution for two primary reasons:

  • Prevention of Hydrolysis: Mohr's salt contains ferrous sulfate, which is a salt of a weak base (Fe(OH)₂) and a strong acid (H₂SO₄). In an aqueous solution, the ferrous ions (Fe²⁺) have a tendency to undergo hydrolysis, a reaction with water that can produce an acidic solution and potentially form precipitates.[8][9] Adding sulfuric acid increases the concentration of H⁺ ions, shifting the equilibrium of the hydrolysis reaction to the left and thus preventing the hydrolysis of the Fe²⁺ ions.[4][8][10]

  • Prevention of Oxidation: The ferrous ion (Fe²⁺) in the Mohr's salt solution is susceptible to oxidation by atmospheric oxygen, which converts it to the ferric ion (Fe³⁺).[8][11] This oxidation process is more rapid in neutral or basic (high pH) solutions.[4][7] The addition of sulfuric acid creates an acidic medium (low pH) which significantly slows down the rate of this unwanted oxidation.[7][11] This ensures that the concentration of Fe²⁺ ions remains stable, which is crucial for applications like redox titrations.

Q3: What are the visual indicators that I forgot to add sulfuric acid to my Mohr's salt solution?

If you prepare the solution without adding sulfuric acid, you will likely observe a change in the solution's color. A freshly prepared, stable Mohr's salt solution should be pale green. If the solution turns yellowish or brownish, it is a strong indication that the ferrous (Fe²⁺) ions have been oxidized to ferric (Fe³⁺) ions.[4][8] This solution is no longer a pure Mohr's salt solution and is unsuitable for use as a standard in titrations or other quantitative analyses.

Q4: Can I use other acids, such as hydrochloric acid (HCl) or nitric acid (HNO₃), instead of sulfuric acid?

No, it is not recommended to substitute sulfuric acid with hydrochloric or nitric acid, especially if the Mohr's salt solution is intended for use in redox titrations with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

  • Nitric Acid (HNO₃) is a strong oxidizing agent itself and would oxidize the Fe²⁺ ions to Fe³⁺, defeating the purpose of stabilizing the solution.[12]

  • Hydrochloric Acid (HCl) can be oxidized by strong oxidizing agents like KMnO₄. The chloride ions (Cl⁻) would be oxidized to chlorine gas, which would interfere with the redox titration and lead to inaccurate results.[12]

Sulfuric acid is the ideal choice because the sulfate ion (SO₄²⁻) is non-reactive under these conditions.[7]

Experimental Protocol: Preparation of a Standard Mohr's Salt Solution

This protocol outlines the standard procedure for preparing a stable solution of Mohr's salt.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Dilute Sulfuric Acid (H₂SO₄)

  • Volumetric flask

  • Beaker

  • Glass funnel

  • Stirring rod

Procedure:

  • Calculate the required mass of Mohr's salt needed to achieve the desired concentration for your final solution volume.

  • Weigh the calculated mass of Mohr's salt crystals accurately using an analytical balance.

  • Add dilute sulfuric acid to a beaker containing a small amount of distilled water. A few milliliters (2-3 mL) of dilute H₂SO₄ is typically sufficient to acidify the water.[13]

  • Dissolve the Mohr's salt. Transfer the weighed Mohr's salt crystals into the beaker with the acidified water. Stir gently with a glass rod until all the crystals have completely dissolved.[14] You may need to add more distilled water to fully dissolve the salt.

  • Transfer to a volumetric flask. Carefully transfer the prepared solution into a volumetric flask of the appropriate size using a glass funnel.

  • Rinse and dilute. Rinse the beaker, stirring rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure all the salt is transferred.

  • Bring to volume. Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution. Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous. The resulting solution should be a stable, pale green color.

Mandatory Visualization

The following diagram illustrates the rationale for adding sulfuric acid during the preparation of a Mohr's salt solution. It highlights the two primary issues that are mitigated by creating an acidic environment.

G cluster_0 Initial State cluster_1 Potential Problems (Without H₂SO₄) cluster_2 Solution cluster_3 Outcome start Mohr's Salt in Distilled Water prob1 Problem 1: Hydrolysis of Fe²⁺ start->prob1 prob2 Problem 2: Oxidation of Fe²⁺ to Fe³⁺ (by atmospheric O₂) start->prob2 solution Add Dilute Sulfuric Acid (H₂SO₄) start->solution Correct Procedure solution->prob1 Prevents solution->prob2 Prevents outcome Stable Pale Green Mohr's Salt Solution (Fe²⁺ is preserved) solution->outcome

Caption: Logic for adding sulfuric acid to Mohr's salt solution.

References

what causes turbidity in Mohr's salt solutions and how to fix it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Troubleshooting Guide: Turbidity in Mohr's Salt Solutions

Users may occasionally observe turbidity, cloudiness, or a yellowish tint in their Mohr's salt solutions. This guide provides a systematic approach to identifying and resolving these common issues.

Symptom Potential Cause Recommended Action
Solution appears cloudy or turbid immediately upon dissolution.Hydrolysis of Ferrous Ions (Fe²⁺): In a neutral aqueous solution, Fe²⁺ ions can react with water to form insoluble iron hydroxides.[1][2]Acidify the solution by adding dilute sulfuric acid during preparation. This shifts the equilibrium away from hydroxide (B78521) formation.[1][2][3]
A clear, pale green solution turns yellow or brown over time.Oxidation of Ferrous Ions (Fe²⁺): Atmospheric oxygen can oxidize the Fe²⁺ ions to Fe³⁺ (ferric) ions, which form yellowish-brown precipitates.[1][3] This process is more rapid at a higher pH.[4][5]Prepare the solution in deoxygenated water and store it in a tightly sealed container. The addition of dilute sulfuric acid also helps to slow down the oxidation process.[4][5]
The solution has a persistent yellow color from the start.Use of Oxidized Reagents: The solid Mohr's salt may have already partially oxidized to contain Fe³⁺ ions.Use a fresh, high-purity stock of Mohr's salt. Store the solid reagent in a cool, dry, and tightly sealed container to minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of turbidity in a freshly prepared Mohr's salt solution?

A1: The primary cause of immediate turbidity is the hydrolysis of the ferrous (Fe²⁺) ions.[1][2] In water, these ions can react to form insoluble iron(II) hydroxide, leading to a cloudy appearance.

Q2: Why does my clear Mohr's salt solution turn yellow over time?

A2: A clear, pale green Mohr's salt solution turns yellow due to the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[1][3] Ferric ions in solution have a characteristic yellow/brown color. This oxidation is significantly faster at neutral or near-neutral pH.[4][5]

Q3: How can I prevent both hydrolysis and oxidation?

A3: The most effective way to prevent both hydrolysis and oxidation is to add a small amount of dilute sulfuric acid to the water before dissolving the Mohr's salt.[1][3][4] The acidic environment inhibits the hydrolysis reaction and slows the rate of oxidation.[2][5]

Q4: What concentration of sulfuric acid should I use?

A4: While the exact concentration can vary depending on the application, a common recommendation is to add 2-3 mL of dilute (e.g., 1M or 2N) sulfuric acid per 100-200 mL of the final solution volume. For a 100 mL standard flask, adding approximately 20 mL of 4N H₂SO₄ has also been suggested as a procedural step in some titrations.

Q5: Can I use other acids like hydrochloric acid (HCl) or nitric acid (HNO₃)?

A5: It is generally not recommended to substitute sulfuric acid. Nitric acid is a strong oxidizing agent and can directly oxidize Fe²⁺ to Fe³⁺. Hydrochloric acid may introduce chloride ions that can interfere with certain subsequent reactions, such as titrations involving potassium permanganate.

Q6: Is it necessary to use deionized or distilled water?

A6: Yes, it is highly recommended to use distilled or deionized water to avoid introducing impurities that could react with the ferrous ions or alter the pH of the solution.

Data Presentation

The stability of a Mohr's salt solution is critically dependent on the pH. Lowering the pH by adding sulfuric acid significantly decreases the rate of Fe²⁺ oxidation, which is a primary cause of solution degradation and color change. The following table illustrates the relationship between pH and the rate of Fe(II) oxidation.

pHRelative Oxidation RateSolution Stability
< 4Very Low & Independent of pHHigh
5IncreasingModerate
6Rapidly IncreasingLow
7HighVery Low
8Very High (approaching maximum rate)Extremely Low

This data is derived from the principle that the oxidation rate of Fe(II) is significantly slower and largely independent of pH at values below approximately 4, but increases steeply between pH 5 and 8.[6][7]

Experimental Protocols

Preparation of a Stable 0.1 M Mohr's Salt Solution

This protocol outlines the steps to prepare a 100 mL solution of 0.1 M Mohr's salt that is clear and stable against rapid oxidation and hydrolysis.

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate Hexahydrate, Molar Mass: 392.14 g/mol )

  • Distilled or deionized water

  • Dilute sulfuric acid (1 M)

  • 100 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Weighing balance

Procedure:

  • Weighing the Salt: Accurately weigh out 3.92 g of high-purity Mohr's salt.

  • Preparing the Acidified Water: Pour approximately 50 mL of distilled water into a beaker. Carefully add 2-3 mL of 1 M sulfuric acid to the water and stir.

  • Dissolving the Salt: Add the weighed Mohr's salt to the acidified water in the beaker. Stir gently with a glass rod until the salt is completely dissolved. The solution should be a clear, pale green color.

  • Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

  • Rinsing: Rinse the beaker with a small amount of distilled water and transfer the rinsing to the volumetric flask to ensure all the salt has been transferred.

  • Diluting to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Store the solution in a tightly stoppered bottle to minimize contact with air.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting turbidity in Mohr's salt solutions.

G cluster_0 Troubleshooting Turbidity in Mohr's Salt Solution start Prepare Mohr's Salt Solution observation Observe Solution Appearance start->observation clear Solution is Clear & Pale Green (Stable) observation->clear Yes turbid Solution is Turbid/Cloudy or Yellow observation->turbid No cause Identify Cause turbid->cause hydrolysis Cause: Hydrolysis of Fe²⁺ cause->hydrolysis Immediate Turbidity oxidation Cause: Oxidation of Fe²⁺ to Fe³⁺ cause->oxidation Yellowing Over Time solution Solution: Add Dilute H₂SO₄ During Preparation hydrolysis->solution oxidation->solution end Achieve Stable Solution solution->end

Caption: Troubleshooting workflow for turbidity in Mohr's salt solutions.

References

Validation & Comparative

Mohr's Salt vs. Ferrous Sulfate: A Comparative Guide for Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical standards is paramount. In the realm of redox titrations, the choice between Mohr's salt and ferrous sulfate (B86663) as a primary standard can significantly impact the reliability of experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Mohr's salt, a double salt of ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), is widely favored over ferrous sulfate (FeSO₄·7H₂O) as a primary standard in volumetric analysis.[1][2] The primary reason for this preference lies in the superior stability of Mohr's salt against atmospheric oxidation.[2][3][4] While both compounds provide ferrous ions (Fe²⁺) for titration, the crystalline structure of Mohr's salt offers enhanced resistance to the oxidation of these ions to ferric ions (Fe³⁺), ensuring that a precisely known amount of the reducing agent is available for reaction.[3][4] This stability is crucial for the accurate standardization of oxidizing agents like potassium permanganate (B83412) (KMnO₄).[3][4]

Comparative Analysis: Key Performance Indicators

The selection of a primary standard is contingent on several key properties, including purity, stability in both solid and solution forms, and ease of handling. The following table summarizes the performance of Mohr's salt and ferrous sulfate against these critical parameters.

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)
Purity Can be prepared in a highly pure state.Purity can be variable and is often lower than Mohr's salt.[1]
Stability (Solid) Stable in air and resistant to efflorescence.Tends to effloresce (lose water of hydration) and is more readily oxidized by air, forming a brownish-yellow coating of basic ferric sulfate.[1][5]
Stability (Solution) Solutions are more stable against atmospheric oxidation, especially when acidified.[3][4]Solutions are unstable and readily oxidize to ferric ions, requiring more stringent handling and immediate use.[2][3]
Hygroscopic Nature Not hygroscopic.Hygroscopic.[6]
Molar Mass 392.14 g/mol .[7][8]278.01 g/mol .[9]
Solubility Readily soluble in water.[10]Soluble in water.[5]

Experimental Protocol: Standardization of Potassium Permanganate (KMnO₄)

A common application demonstrating the utility of these standards is the standardization of a potassium permanganate solution. Below are the detailed methodologies for this procedure using both Mohr's salt and ferrous sulfate.

Preparation of a 0.1 N Standard Solution of Mohr's Salt
  • Weighing: Accurately weigh approximately 9.8 g of pure Mohr's salt crystals.[11]

  • Dissolution: Transfer the weighed salt to a clean 250 mL volumetric flask.

  • Acidification: Add about 5 mL of dilute sulfuric acid to the flask. The acid is crucial to prevent the hydrolysis of ferrous ions and to inhibit oxidation.[2][4]

  • Dilution: Add distilled water to dissolve the salt completely and then make up the volume to the 250 mL mark.

  • Mixing: Stopper the flask and shake vigorously to ensure a uniform solution.

Preparation of a 0.1 N Solution of Ferrous Sulfate
  • Weighing: Accurately weigh approximately 6.95 g of ferrous sulfate crystals.

  • Dissolution and Acidification: Transfer the salt to a 250 mL volumetric flask and add about 10 mL of 2 N sulfuric acid followed by 10 mL of recently boiled and cooled distilled water to dissolve the crystals.[12] The use of boiled water helps to minimize dissolved oxygen.

  • Dilution: Make up the volume to the 250 mL mark with recently boiled and cooled distilled water.

  • Mixing: Stopper the flask and mix thoroughly. This solution should be used immediately due to its lower stability.

Titration Procedure
  • Burette Preparation: Rinse and fill a clean burette with the potassium permanganate solution of unknown concentration.

  • Pipetting: Pipette 10 mL of the prepared standard Mohr's salt or ferrous sulfate solution into a clean conical flask.

  • Acidification: Add approximately 10 mL of dilute sulfuric acid (1 M) to the conical flask. This provides the acidic medium necessary for the redox reaction.[13]

  • Titration: Titrate the solution in the conical flask with the potassium permanganate solution from the burette. The permanganate solution is added dropwise while continuously swirling the flask.

  • Endpoint Determination: The endpoint is reached when a permanent pale pink color persists in the solution. Potassium permanganate itself acts as the indicator.[14]

  • Replication: Repeat the titration at least three times to obtain concordant readings.

Logical Comparison of Standards

The choice of a primary standard is a critical decision in analytical chemistry. The following diagram illustrates the logical flow for selecting between Mohr's salt and ferrous sulfate based on key desirable characteristics of a primary standard.

logical_comparison cluster_attributes Desirable Attributes of a Primary Standard cluster_candidates Candidate Standards cluster_conclusion Conclusion Purity High Purity Mohr Mohr's Salt Purity->Mohr Meets FAS Ferrous Sulfate Purity->FAS Variable Stability High Stability (Solid & Solution) Stability->Mohr Meets Stability->FAS Poor NonHygro Non-Hygroscopic NonHygro->Mohr Meets NonHygro->FAS Hygroscopic HighMW High Molar Mass HighMW->Mohr Good HighMW->FAS Acceptable Conclusion Mohr's Salt is the Superior Primary Standard experimental_workflow start Start: Prepare Solutions prep_kmno4 Prepare KMnO₄ Solution (Approximate Concentration) start->prep_kmno4 prep_standard Prepare Standard Solution (Mohr's Salt or Ferrous Sulfate) start->prep_standard titration Perform Titration prep_kmno4->titration prep_standard->titration endpoint Observe Endpoint (Permanent Pale Pink) titration->endpoint record Record Burette Readings endpoint->record repeat Repeat Titration for Concordant Results record->repeat repeat->titration If not concordant calculate Calculate Molarity of KMnO₄ repeat->calculate If concordant end End: Standardized KMnO₄ calculate->end

References

A Comparative Guide to the Standardization of Potassium Permanganate: Mohr's Salt vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision in their analytical methods, the accurate standardization of potassium permanganate (B83412) (KMnO₄) is paramount. This guide provides an objective comparison of the use of Mohr's salt as a primary standard against two common alternatives, sodium oxalate (B1200264) and arsenic trioxide, supported by experimental data and detailed protocols.

The strength of a potassium permanganate solution, a powerful oxidizing agent, is susceptible to change over time due to its reaction with trace organic matter and water. Therefore, it must be standardized against a primary standard of known purity and stability to ensure the accuracy of volumetric analyses. While Mohr's salt (ferrous ammonium (B1175870) sulfate) is a viable option, understanding its performance in comparison to other standards like sodium oxalate and arsenic trioxide is crucial for selecting the most appropriate method for a given application.

Comparative Analysis of Primary Standards

The choice of a primary standard for KMnO₄ standardization hinges on several factors, including purity, stability, stoichiometry of the reaction, and ease of use. The following table summarizes the performance of Mohr's salt, sodium oxalate, and arsenic trioxide based on available data.

Primary StandardMolar Mass ( g/mol )Stoichiometric Ratio (KMnO₄:Standard)Reported Accuracy/ObservationsPrecision (RSD)
Mohr's Salt 392.141:5While widely used, it is susceptible to air oxidation, which can affect accuracy. It is considered a less reliable primary standard than sodium oxalate.Data not readily available in comparative studies.
Sodium Oxalate 134.002:5The traditional McBride method can yield results that are high by as much as 0.4%[1]. A modified procedure shows excellent agreement with other primary standards[1].~0.31%[2]
Arsenic Trioxide 197.844:5Considered a highly accurate primary standard, with results showing good agreement with those from other reliable standards[1]. Its high toxicity is a significant drawback.Data not readily available in comparative studies.

Experimental Workflow for Standardization with Mohr's Salt

The following diagram illustrates the key steps in the standardization of a potassium permanganate solution using Mohr's salt as the primary standard.

StandardizationWorkflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_mohr Prepare Standard Mohr's Salt Solution pipette Pipette Mohr's Salt Solution into Flask prep_mohr->pipette prep_kmno4 Prepare KMnO₄ Solution titrate Titrate with KMnO₄ until Pale Pink Endpoint prep_kmno4->titrate acidify Add Dilute H₂SO₄ pipette->acidify acidify->titrate record Record Volume of KMnO₄ Used titrate->record calculate Calculate Molarity of KMnO₄ record->calculate

Standardization of KMnO₄ with Mohr's Salt Workflow.

Detailed Experimental Protocols

Below are the detailed methodologies for the standardization of potassium permanganate using Mohr's salt, sodium oxalate, and arsenic trioxide.

Standardization with Mohr's Salt (Ferrous Ammonium Sulfate)

Principle: In an acidic medium, permanganate ions (MnO₄⁻) oxidize ferrous ions (Fe²⁺) from Mohr's salt to ferric ions (Fe³⁺), while being reduced to manganous ions (Mn²⁺).

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Procedure:

  • Preparation of Standard Mohr's Salt Solution (approx. 0.1 N): Accurately weigh about 9.8 g of analytical grade Mohr's salt. Dissolve it in a 250 mL volumetric flask with distilled water containing about 5 mL of dilute sulfuric acid to prevent hydrolysis. Make up the volume to the mark with distilled water.

  • Titration: Pipette 25 mL of the standard Mohr's salt solution into a clean conical flask. Add about 20 mL of dilute sulfuric acid (1 M).

  • Titrate this solution with the potassium permanganate solution from a burette. The purple color of the permanganate will be discharged as long as ferrous ions are present.

  • The endpoint is reached when a permanent pale pink color persists in the solution for about 30 seconds, indicating a slight excess of KMnO₄.

  • Repeat the titration to obtain at least three concordant readings.

Standardization with Sodium Oxalate

Principle: In an acidic solution heated to about 60-70°C, permanganate ions oxidize oxalate ions (C₂O₄²⁻) to carbon dioxide, while being reduced to manganous ions.

Reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Procedure (Modified from McBride Method for Higher Accuracy):

  • Preparation of Standard Sodium Oxalate Solution (approx. 0.1 N): Accurately weigh about 1.675 g of pure, dried sodium oxalate. Dissolve it in a 250 mL volumetric flask with distilled water and make up to the mark.

  • Titration: Pipette 25 mL of the standard sodium oxalate solution into a 400 mL beaker. Add 200 mL of dilute sulfuric acid (4 M).

  • Heat the solution to 80-90°C.

  • Initially, add the potassium permanganate solution dropwise with stirring, as the reaction is slow to start. Once the color disappears, the reaction will proceed more rapidly.

  • Continue the titration, maintaining the temperature above 60°C, until a faint, permanent pink color is obtained.

  • Repeat the titration to obtain concordant readings.

Standardization with Arsenic Trioxide

Principle: In a hydrochloric acid medium, and in the presence of a catalyst (iodine monochloride), permanganate oxidizes arsenite (AsO₃³⁻) to arsenate (AsO₄³⁻).

Reaction: 2MnO₄⁻ + 5H₃AsO₃ + 6H⁺ → 2Mn²⁺ + 5H₃AsO₄ + 3H₂O

Procedure:

  • Preparation of Standard Arsenious Oxide Solution (approx. 0.1 N): Accurately weigh about 1.25 g of pure arsenic trioxide and dissolve it in 25 mL of 1 M sodium hydroxide.

  • Acidify the solution with 50 mL of 1 M sulfuric acid and transfer it quantitatively to a 250 mL volumetric flask. Make up to the mark with distilled water.

  • Titration: Pipette 25 mL of the arsenious oxide solution into a conical flask. Add 5 mL of concentrated hydrochloric acid and 1-2 drops of an iodine monochloride catalyst solution.

  • Titrate with the potassium permanganate solution until the appearance of a permanent pale pink color.

  • Repeat for concordant results.

Conclusion

The selection of a primary standard for the standardization of potassium permanganate should be based on the specific requirements for accuracy and the available laboratory facilities.

  • Sodium oxalate stands out as a highly reliable and commonly used primary standard, especially when using a modified procedure to mitigate the positive error associated with the traditional method.

  • Arsenic trioxide offers excellent accuracy but its high toxicity necessitates stringent safety precautions.

  • Mohr's salt , while convenient, is generally considered less accurate for high-precision work due to the potential for oxidation of the ferrous ions.

For most applications in research and drug development where high accuracy is critical, a carefully executed standardization with sodium oxalate is recommended.

References

A Comparative Guide to Mohr's Salt and Potassium Dichromate in Redox Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in redox titrations, the choice of primary standard and titrant is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Mohr's salt (Ammonium iron(II) sulfate) and potassium dichromate, two common reagents in redox titrimetry. We will delve into their properties, experimental applications, and present supporting data to aid in the selection of the most suitable reagent for your analytical needs.

Core Properties: A Head-to-Head Comparison

Mohr's salt serves as an excellent primary standard for the standardization of oxidizing agents like potassium dichromate. Conversely, potassium dichromate, once standardized, is a powerful oxidizing agent used to determine the concentration of reducing agents. The table below summarizes their key characteristics.

PropertyMohr's Salt (Ammonium iron(II) sulfate)Potassium Dichromate
Formula (NH₄)₂Fe(SO₄)₂·6H₂OK₂Cr₂O₇
Molar Mass 392.14 g/mol 294.185 g/mol
Role in Titration Primary Standard (Reducing Agent)Oxidizing Agent (Secondary Standard, can be a primary standard)
Purity & Stability High purity, crystalline solid. More stable to air oxidation than ferrous sulfate (B86663) alone.[1]Available in high purity and is highly stable up to its melting point.[2]
Hygroscopy Non-hygroscopic, ensuring its weight remains constant during handling.Not deliquescent, meaning it does not absorb moisture from the air.[2]
Solution Stability Aqueous solutions are susceptible to hydrolysis and oxidation, requiring the addition of dilute sulfuric acid for stabilization.[1]Aqueous solutions are stable for long periods and are not readily attacked by organic matter or light.
Color & Appearance Light green crystalline solid.[1]Bright, orange-red crystalline solid.[2]
Toxicity Less toxic compared to potassium dichromate.Highly toxic and carcinogenic due to being a hexavalent chromium compound.[2]

Experimental Protocols

The following sections detail the standardized procedures for the use of Mohr's salt and potassium dichromate in a typical redox titration.

Experiment 1: Standardization of Potassium Dichromate Solution with Mohr's Salt

This procedure outlines the steps to accurately determine the concentration of a potassium dichromate solution using a standard solution of Mohr's salt.

Materials:

  • Mohr's salt

  • Potassium dichromate solution (approximate concentration)

  • Dilute sulfuric acid (H₂SO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Diphenylamine (B1679370) indicator

  • Distilled water

  • Burette, pipette, conical flask, volumetric flask, weighing balance

Procedure:

  • Preparation of Standard Mohr's Salt Solution (e.g., 0.1 N):

    • Accurately weigh the required amount of Mohr's salt. For a 250 mL solution, this would be approximately 9.8 g.

    • Transfer the weighed salt into a 250 mL volumetric flask.

    • Add a small amount of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

    • Add distilled water to dissolve the salt and then make up the volume to the 250 mL mark. Shake the flask to ensure a homogenous solution.

  • Titration:

    • Rinse and fill a burette with the potassium dichromate solution of unknown concentration.

    • Pipette 25 mL of the standard Mohr's salt solution into a conical flask.

    • To the conical flask, add approximately 20 mL of dilute sulfuric acid and 5 mL of orthophosphoric acid.

    • Add 2-3 drops of diphenylamine indicator. The solution will initially appear greenish.

    • Titrate the Mohr's salt solution with the potassium dichromate solution from the burette. The endpoint is reached when the color of the solution changes from green to a persistent violet-blue.[3]

    • Repeat the titration until three concordant readings (volumes that agree within 0.1 mL) are obtained.

Data Presentation: Sample Titration Data for Standardization

The following table presents a typical set of results for the standardization of a potassium dichromate solution.

Titration No.Initial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ used (mL)
10.0024.6024.60
20.0024.5024.50
30.0024.5024.50
Concordant Volume 24.50

Visualizing the Process and Reactions

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration Setup cluster_analysis Titration & Analysis prep_mohr Prepare Standard Mohr's Salt Solution setup_flask Pipette Mohr's Salt Solution into Flask prep_mohr->setup_flask prep_k2cr2o7 Prepare K₂Cr₂O₇ Solution (Analyte) setup_burette Fill Burette with K₂Cr₂O₇ Solution prep_k2cr2o7->setup_burette titrate Titrate until Color Change (Green to Violet-Blue) setup_burette->titrate add_reagents Add H₂SO₄, H₃PO₄, and Indicator setup_flask->add_reagents add_reagents->titrate record Record Burette Readings titrate->record calculate Calculate Concentration of K₂Cr₂O₇ record->calculate

Caption: Experimental workflow for standardizing potassium dichromate.

redox_reaction cluster_reactants Reactants cluster_process Redox Process cluster_products Products mohr Mohr's Salt (Fe²⁺) oxidation Oxidation mohr->oxidation k2cr2o7 Potassium Dichromate (Cr₂O₇²⁻) reduction Reduction k2cr2o7->reduction acid Acidic Medium (H⁺) acid->reduction fe3 Ferric Ion (Fe³⁺) oxidation->fe3 6Fe²⁺ → 6Fe³⁺ + 6e⁻ cr3 Chromic Ion (Cr³⁺) reduction->cr3 Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O h2o Water (H₂O) reduction->h2o

Caption: Redox reaction between Mohr's salt and potassium dichromate.

Conclusion

Both Mohr's salt and potassium dichromate are indispensable reagents in redox titrimetry. Mohr's salt stands out as a reliable primary standard due to its high purity and stability in solid form. Potassium dichromate, in turn, is a versatile and powerful oxidizing agent. The choice between them is not one of superiority but of application. For the standardization of oxidizing agents, Mohr's salt is an excellent choice. For the determination of reducing agents, a standardized solution of potassium dichromate provides accurate and reliable results. Understanding the properties and experimental protocols associated with each allows for their effective use in a variety of analytical applications, from fundamental research to quality control in drug development.

References

advantages of using Mohr's salt over other reducing agents in analysis

Author: BenchChem Technical Support Team. Date: December 2025

Mohr's Salt: A Superior Reducing Agent in Volumetric Analysis

In the landscape of analytical chemistry, the choice of a reducing agent is critical for the accuracy and reliability of redox titrations. Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂·6H₂O), has long been esteemed as a primary standard and a preferred reducing agent over other alternatives like ferrous sulfate.[1][2][3] This preference is rooted in its remarkable stability, high purity, and well-defined stoichiometry, which collectively contribute to more precise and reproducible analytical results.

Key Advantages of Mohr's Salt

Mohr's salt stands out primarily due to its enhanced stability against aerial oxidation.[1][3][4][5] Unlike ferrous sulfate, which is susceptible to oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, Mohr's salt exhibits a longer shelf life both as a solid and in solution.[1][2][5] This stability is attributed to the presence of ammonium ions, which make the solution slightly acidic, thereby slowing down the oxidation process.[2][6] The addition of dilute sulfuric acid during the preparation of its standard solution further inhibits hydrolysis and oxidation.[5][7][8]

Another significant advantage is its crystalline nature and high purity. Mohr's salt can be readily crystallized to a high degree of purity, which is a fundamental requirement for a primary standard.[4][5][9] This ensures that a precisely known amount of the reducing agent is used in the analysis, leading to accurate determination of the analyte's concentration. Furthermore, it is not hygroscopic, unlike anhydrous ferrous sulfate, meaning it does not readily absorb moisture from the air, which could alter its mass and lead to errors in concentration calculations.[10]

The well-defined composition of Mohr's salt, with a molar mass of 392.14 g/mol , allows for the straightforward preparation of standard solutions of known concentration.[4][7] This is a crucial aspect of volumetric analysis, where the accuracy of the titrant's concentration directly impacts the final result.

Comparative Performance: Mohr's Salt vs. Ferrous Sulfate

To illustrate the practical advantages of Mohr's salt, a comparison with ferrous sulfate, another common reducing agent, is presented below. The data highlights the superior stability of Mohr's salt.

ParameterMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)
Nature Double saltSingle salt
Purity High, easily purified by crystallization[4][5][9]Purity can be variable, may contain some ferric ions due to oxidation[10]
Stability in Solid State Highly stable, resistant to aerial oxidation[1][2][3][4][5][6]Less stable, susceptible to oxidation and efflorescence
Stability in Solution Relatively stable, especially in acidic medium[2][5][6]Readily oxidizes to ferric sulfate in solution[1][5]
Hygroscopic Nature Non-hygroscopic[10]Hygroscopic
Use as Primary Standard Excellent primary standard[1][9]Not suitable as a primary standard

Experimental Protocol: Standardization of Potassium Permanganate (B83412) (KMnO₄) using Mohr's Salt

This protocol details the steps for determining the exact concentration of a potassium permanganate solution using a standard solution of Mohr's salt.

Materials:

  • Mohr's salt

  • Potassium permanganate solution (approx. 0.02 M)

  • Dilute sulfuric acid (2 M)

  • Distilled water

  • Weighing bottle

  • Analytical balance

  • 250 mL volumetric flask

  • Burette (50 mL)

  • Pipette (20 mL)

  • Conical flask (250 mL)

Procedure:

Part A: Preparation of a Standard 0.05 M Mohr's Salt Solution

  • Accurately weigh approximately 4.9 g of pure Mohr's salt crystals in a weighing bottle.[11]

  • Transfer the weighed salt into a 250 mL volumetric flask using a funnel.

  • Add about 5 mL of dilute sulfuric acid to the flask to prevent hydrolysis of the ferrous salt.

  • Add a small amount of distilled water to dissolve the crystals completely.

  • Once dissolved, make up the volume to the 250 mL mark with distilled water.[11]

  • Stopper the flask and shake thoroughly to ensure a homogeneous solution.

Part B: Titration against Potassium Permanganate Solution

  • Rinse the burette with the potassium permanganate solution and then fill it.

  • Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL (a test tube full) of dilute sulfuric acid to the conical flask to provide an acidic medium for the reaction.[11]

  • Note the initial reading of the burette.

  • Titrate the Mohr's salt solution against the potassium permanganate solution. The KMnO₄ solution is added dropwise from the burette while continuously swirling the conical flask.

  • The endpoint is reached when a permanent pale pink color appears in the solution.[11] Potassium permanganate acts as a self-indicator.[11]

  • Record the final burette reading.

  • Repeat the titration until three concordant readings are obtained.

Reaction Chemistry:

The overall balanced chemical equation for the redox reaction is: 2KMnO₄ + 10(NH₄)₂Fe(SO₄)₂·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[11]

The ionic equation is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the fundamental redox reaction.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_titration Titration weigh Weigh Mohr's Salt dissolve Dissolve in H₂O + H₂SO₄ weigh->dissolve standardize Prepare Standard Solution dissolve->standardize pipette_mohr Pipette Mohr's Salt Solution standardize->pipette_mohr Transfer to Conical Flask fill_burette Fill Burette with KMnO₄ titrate Titrate until Endpoint fill_burette->titrate add_acid Add H₂SO₄ pipette_mohr->add_acid add_acid->titrate record Record Volume titrate->record

Caption: Experimental workflow for titration.

RedoxReaction cluster_reactants Reactants cluster_products Products Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation (loses e⁻) MnO4 MnO₄⁻ Mn2 Mn²⁺ MnO4->Mn2 Reduction (gains e⁻)

Caption: Redox reaction of Fe²⁺ and MnO₄⁻.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the purity assessment of synthesized Mohr's salt (ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O). The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of this important laboratory reagent. This document outlines the principles, experimental protocols, and comparative performance of various methods, supported by experimental data.

Overview of Analytical Methods

The purity of Mohr's salt is primarily determined by the accurate quantification of its ferrous iron (Fe²⁺) content. Additionally, the presence of sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions can be assessed to confirm the salt's composition. The most common impurities include ferric iron (Fe³⁺) due to oxidation, as well as other metal ions. This guide will focus on the following analytical techniques:

  • Redox Titration: A classical and widely used method for the determination of Fe²⁺.

  • UV-Vis Spectrophotometry: A sensitive method for the quantification of iron.

  • Gravimetric Analysis: A fundamental method for the determination of sulfate.

  • Ion Chromatography: A modern technique for the separation and quantification of ionic species like ammonium.

Comparative Data of Analytical Methods

The selection of an analytical method often depends on factors such as accuracy, precision, sensitivity, cost, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of Mohr's salt.

Parameter Redox Titration (with KMnO₄) UV-Vis Spectrophotometry (with 1,10-phenanthroline) Gravimetric Analysis (for Sulfate) Ion Chromatography (for Ammonium)
Principle Oxidation of Fe²⁺ to Fe³⁺ by a standard oxidizing agent.Formation of a colored complex between Fe²⁺ and a chromogenic agent.Precipitation of sulfate as an insoluble salt (e.g., BaSO₄) and weighing the precipitate.Separation and detection of ions based on their affinity to an ion-exchange resin.
Accuracy (% Recovery) Typically 98-102%98-102%[1]High, can be used as a primary method.Typically >95%
Precision (% RSD) < 1%< 2%[1]High, but operator dependent.< 5%
Limit of Detection (LOD) Higher, typically in the mg/L range.Lower, in the µg/L to mg/L range.[1]Dependent on the solubility of the precipitate.Low, in the µg/L to mg/L range.
Limit of Quantitation (LOQ) Higher, typically in the mg/L range.Lower, in the µg/L to mg/L range.[1]Dependent on the solubility of the precipitate.Low, in the µg/L to mg/L range.
Advantages Cost-effective, simple instrumentation, primary standard can be used.High sensitivity, suitable for trace analysis.High accuracy and precision, absolute method.Can determine multiple ions simultaneously.
Disadvantages Lower sensitivity, potential for interferences from other reducing agents.Requires a chromogenic agent, sensitive to pH changes.Time-consuming, requires careful technique.Higher initial instrument cost, requires specific columns and eluents.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible results.

Redox Titration with Potassium Permanganate (B83412) (KMnO₄)

This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by potassium permanganate in an acidic medium. The endpoint is indicated by the persistence of a faint pink color due to excess permanganate ions.

Reagents:

  • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution.

  • Dilute Sulfuric Acid (H₂SO₄) (1 M).

  • Synthesized Mohr's salt.

Procedure:

  • Accurately weigh about 0.8 g of the synthesized Mohr's salt.

  • Dissolve the salt in a conical flask containing approximately 20 mL of dilute sulfuric acid and 80 mL of distilled water.

  • Titrate the prepared Mohr's salt solution with the standardized KMnO₄ solution from a burette.

  • The endpoint is reached when a permanent faint pink color is observed in the solution.

  • Repeat the titration at least three times to obtain concordant readings.

  • Calculate the percentage purity of Mohr's salt based on the stoichiometry of the reaction.

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

UV-Vis Spectrophotometry

This method involves the reaction of ferrous ions with a chromogenic agent, such as 1,10-phenanthroline (B135089), to form a stable, colored complex. The absorbance of this complex is measured at a specific wavelength and is proportional to the concentration of Fe²⁺.

Reagents:

  • Standard iron solution (prepared from analytical grade Mohr's salt).

  • 1,10-Phenanthroline solution (0.1% in ethanol).

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v).

  • Sodium acetate (B1210297) buffer solution (pH ~4.5).

  • Synthesized Mohr's salt.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known iron concentrations from the standard iron solution.

    • To each standard, add hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺), 1,10-phenanthroline solution, and sodium acetate buffer.

    • Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (λmax), typically around 510 nm.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Synthesized Mohr's Salt:

    • Accurately weigh a small amount of the synthesized Mohr's salt and dissolve it in a known volume of distilled water.

    • Treat an aliquot of this solution in the same manner as the standards (addition of hydroxylamine hydrochloride, 1,10-phenanthroline, and buffer).

    • Measure the absorbance of the sample solution.

    • Determine the concentration of iron in the sample from the calibration curve and calculate the purity of the Mohr's salt.

Gravimetric Analysis of Sulfate

This classical method involves the precipitation of sulfate ions as barium sulfate (BaSO₄), which is a dense, crystalline precipitate that can be filtered, dried, and weighed.

Reagents:

  • Barium Chloride (BaCl₂) solution (approx. 5%).

  • Dilute Hydrochloric Acid (HCl).

  • Synthesized Mohr's salt.

Procedure:

  • Accurately weigh a sample of the synthesized Mohr's salt and dissolve it in distilled water, acidified with a few drops of dilute HCl.

  • Heat the solution to boiling.

  • Slowly add a slight excess of hot barium chloride solution to the boiling salt solution with constant stirring to precipitate barium sulfate.

  • Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.

  • Filter the hot solution through an ashless filter paper.

  • Wash the precipitate with hot distilled water until the filtrate is free from chloride ions (test with silver nitrate (B79036) solution).

  • Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

  • Dry and then ignite the crucible and its contents in a muffle furnace until the filter paper has been completely charred and the precipitate is white.

  • Cool the crucible in a desiccator and weigh.

  • Repeat the ignition and weighing process until a constant weight is obtained.

  • From the weight of the BaSO₄ precipitate, calculate the percentage of sulfate in the Mohr's salt sample.

Reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Ion Chromatography for Ammonium

Ion chromatography is a powerful technique for separating and quantifying ions. In this case, it can be used to determine the ammonium (NH₄⁺) content in the synthesized Mohr's salt.

Instrumentation:

  • Ion chromatograph equipped with a cation exchange column, a suppressor, and a conductivity detector.

Reagents:

  • Eluent (e.g., dilute methanesulfonic acid).

  • Standard ammonium solution.

  • Synthesized Mohr's salt.

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of standard solutions of known ammonium concentrations.

    • Accurately weigh the synthesized Mohr's salt and dissolve it in a known volume of deionized water.

  • Chromatographic Analysis:

    • Set up the ion chromatograph with the appropriate cation exchange column and eluent.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the ammonium peak based on its retention time and quantify its concentration using the calibration curve.

    • Calculate the percentage of ammonium in the Mohr's salt sample.

Visualization of Experimental Workflows

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Mohr's Salt dissolve Dissolve in H₂SO₄/H₂O weigh->dissolve titrate Titrate with KMnO₄ dissolve->titrate endpoint Endpoint (Pink Color) titrate->endpoint calculate Calculate Purity endpoint->calculate

UV_Vis_Spectrophotometry_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result prep_std Prepare Fe²⁺ Standards add_reagents_std Add Reagents (Color Dev.) prep_std->add_reagents_std measure_abs_std Measure Absorbance add_reagents_std->measure_abs_std plot_curve Plot Calibration Curve measure_abs_std->plot_curve calculate_purity Calculate Purity plot_curve->calculate_purity weigh_sample Weigh Mohr's Salt dissolve_sample Dissolve in H₂O weigh_sample->dissolve_sample add_reagents_sample Add Reagents (Color Dev.) dissolve_sample->add_reagents_sample measure_abs_sample Measure Absorbance add_reagents_sample->measure_abs_sample measure_abs_sample->calculate_purity

Gravimetric_Analysis_Workflow cluster_prep Precipitation cluster_iso Isolation cluster_weigh Weighing cluster_calc Calculation weigh Weigh Mohr's Salt dissolve Dissolve in HCl/H₂O weigh->dissolve precipitate Precipitate with BaCl₂ dissolve->precipitate digest Digest Precipitate precipitate->digest filter Filter Precipitate digest->filter wash Wash Precipitate filter->wash dry_ignite Dry and Ignite wash->dry_ignite weigh_final Weigh BaSO₄ dry_ignite->weigh_final calculate Calculate % Sulfate weigh_final->calculate

Ion_Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare NH₄⁺ Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify NH₄⁺ inject_sample->quantify generate_curve->quantify calculate Calculate % Purity quantify->calculate

References

A Comparative Guide: Mohr's Salt vs. Ferrous Sulfate as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in redox titrations, the accuracy of results hinges on the quality and stability of the standard solutions used. A primary standard is a substance of high purity and stability that can be used to standardize other solutions. For titrations involving the ferrous ion (Fe²⁺), both Mohr's salt (ferrous ammonium (B1175870) sulfate) and ferrous sulfate (B86663) are potential candidates. However, Mohr's salt is overwhelmingly preferred. This guide provides a detailed comparison, supported by experimental data and protocols, to elucidate why Mohr's salt is the superior primary standard.

Performance and Properties: A Head-to-Head Comparison

The suitability of a substance as a primary standard is determined by several key properties, including purity, stability in air, and a high molecular weight. A comparison of these properties between Mohr's salt and ferrous sulfate reveals significant differences.

Table 1: Comparison of Properties - Mohr's Salt vs. Ferrous Sulfate

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)Advantage
Chemical Formula (NH₄)₂Fe(SO₄)₂·6H₂OFeSO₄·7H₂OMohr's Salt
Molar Mass 392.14 g/mol [1][2]278.01 g/mol [3]Mohr's Salt
Appearance Light green / bluish-green monoclinic crystals[1][4]Pale green to blue-green crystalline solid[3][5]-
Stability in Air Highly stable, resistant to atmospheric oxidation[1][6][7]Unstable, readily oxidizes to ferric sulfate (Fe³⁺)[3][8]Mohr's Salt
Hygroscopic Nature Non-hygroscopicHygroscopic[9]Mohr's Salt
Purity Can be easily prepared in a highly pure state[10]Often contains impurities, including ferric ions[9]Mohr's Salt

The primary advantage of Mohr's salt lies in its exceptional stability. Unlike ferrous sulfate, which is susceptible to oxidation when exposed to atmospheric oxygen, Mohr's salt maintains its chemical integrity for extended periods, both as a solid and in solution.[6][7][11] This stability is crucial for preparing standard solutions with a precisely known concentration. The higher molar mass of Mohr's salt also contributes to its superiority by minimizing weighing errors during solution preparation.

Ferrous sulfate's tendency to oxidize to ferric sulfate (Fe₂(SO₄)₃) is its most significant drawback.[3] This process, accelerated by air and moisture, means that a solution prepared from ferrous sulfate will contain an unknown amount of Fe³⁺ ions, which do not react with oxidizing agents like potassium permanganate (B83412) in the same manner as Fe²⁺ ions. This leads to inaccurate and unreliable titration results.

cluster_FS Ferrous Sulfate (FeSO₄) cluster_MS Mohr's Salt ((NH₄)₂Fe(SO₄)₂) FS FeSO₄ (Primary Standard Candidate) Oxidation Exposure to Air (O₂) FS->Oxidation unstable Fe3 Forms Ferric Ions (Fe³⁺) Oxidation->Fe3 Result_FS Inaccurate & Unreliable Titration Results Fe3->Result_FS MS Mohr's Salt (Primary Standard Candidate) Stability Resistant to Oxidation MS->Stability highly stable Result_MS Accurate & Reliable Titration Results Stability->Result_MS

Caption: Logical flow demonstrating the superior stability of Mohr's salt.

Experimental Protocol: Standardization of Potassium Permanganate (KMnO₄)

A common application for a ferrous primary standard is the standardization of a potassium permanganate (KMnO₄) solution. The following protocol outlines this procedure using Mohr's salt.

Objective: To determine the exact concentration of a prepared potassium permanganate solution.

Principle: In an acidic medium, permanganate ions (MnO₄⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while being reduced to manganous ions (Mn²⁺). The endpoint is indicated by the first appearance of a persistent pink color due to excess MnO₄⁻ ions, making KMnO₄ a self-indicator.

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Potassium permanganate (KMnO₄) solution (approx. 0.02 M)

  • Dilute sulfuric acid (H₂SO₄, approx. 2 M)

  • Distilled water

  • Analytical balance, weighing bottle, volumetric flasks (250 mL), beaker, burette, pipette (20 mL), conical flask.

Procedure:

  • Preparation of Standard Mohr's Salt Solution (0.05 M):

    • Accurately weigh approximately 4.9 g of pure Mohr's salt crystals using an analytical balance.

    • Transfer the crystals to a clean 250 mL beaker.

    • Add about 50 mL of dilute sulfuric acid to dissolve the crystals and prevent the hydrolysis of the ferrous salt.[6]

    • Carefully transfer the solution into a 250 mL volumetric flask.

    • Rinse the beaker with distilled water and add the rinsings to the flask.

    • Make up the volume to the calibration mark with distilled water, stopper the flask, and invert it several times to ensure a homogeneous solution.

    • Calculate the exact molarity of the Mohr's salt solution based on the precise weight taken.

  • Titration:

    • Rinse and fill the burette with the potassium permanganate solution to be standardized.

    • Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.

    • Add approximately 20 mL (one test tube full) of dilute sulfuric acid to the conical flask to ensure an acidic medium for the reaction.

    • Titrate the Mohr's salt solution against the KMnO₄ solution from the burette. Add the KMnO₄ solution dropwise, swirling the flask continuously.

    • The endpoint is reached when a permanent, faint pink color persists in the solution.

    • Repeat the titration until at least three concordant readings (volumes that agree within 0.1 mL) are obtained.

  • Calculation:

    • Use the titration data and the balanced chemical equation to calculate the exact molarity of the potassium permanganate solution using the formula: M₁V₁ / n₁ = M₂V₂ / n₂ Where:

      • M₁ and V₁ are the molarity and volume of the KMnO₄ solution.

      • M₂ and V₂ are the molarity and volume of the Mohr's salt solution.

      • n₁ (for MnO₄⁻) = 1 and n₂ (for Fe²⁺) = 5 are the stoichiometric coefficients from the balanced equation.

start Start prep_mohr Prepare Standard Mohr's Salt Solution (accurately weigh ~4.9g) start->prep_mohr fill_burette Rinse and Fill Burette with KMnO₄ Solution start->fill_burette pipette_mohr Pipette 20 mL of Mohr's Salt Solution into Conical Flask prep_mohr->pipette_mohr titrate Titrate with KMnO₄ until a faint pink endpoint is reached fill_burette->titrate add_acid Add ~20 mL of dilute H₂SO₄ pipette_mohr->add_acid add_acid->titrate check_concordant Are Readings Concordant? titrate->check_concordant check_concordant->pipette_mohr No, Repeat calculate Calculate Molarity of KMnO₄ Solution check_concordant->calculate Yes end End calculate->end

Caption: Experimental workflow for standardizing KMnO₄ with Mohr's salt.

Conclusion

Mohr's salt is unequivocally a superior primary standard to ferrous sulfate for several critical reasons. Its crystalline structure as a double salt provides exceptional resistance to atmospheric oxidation, ensuring the integrity of the Fe²⁺ ion concentration.[6][11] This stability, combined with its non-hygroscopic nature and high purity, allows for the preparation of standard solutions with a high degree of accuracy. In contrast, ferrous sulfate is prone to oxidation and is hygroscopic, making it unsuitable for applications that demand the precision of a primary standard. For researchers and scientists in analytical and drug development fields, the choice of Mohr's salt guarantees more reliable, reproducible, and accurate results in redox titrations.

References

A Comparative Guide to the Validation of Analytical Procedures: Utilizing Mohr's Salt as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the validation of new procedures is paramount to ensure data integrity, reliability, and compliance with regulatory standards. This guide provides a comprehensive comparison of analytical procedures that employ Mohr's salt (Ammonium iron(II) sulfate (B86663) hexahydrate) as a primary standard. We will delve into the validation parameters of these methods, compare them with alternative techniques, and provide detailed experimental protocols.

Mohr's salt is a preferred primary standard in redox titrations due to its high purity, stability in the solid state, and resistance to atmospheric oxidation.[1][2] This guide will explore its application in the validation of classical titration methods and compare its performance against a modern spectrophotometric technique for the determination of iron.

Comparative Validation Data

The following tables summarize the validation parameters for two distinct analytical procedures for the determination of a substance: a traditional redox titration using Mohr's salt as the primary standard and a contemporary spectrophotometric method. The data is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[3]

Method 1: Permanganometric Titration Standardized with Mohr's Salt

This method involves the titration of an analyte with potassium permanganate (B83412) (KMnO₄), which has been standardized against a solution of known concentration prepared from high-purity Mohr's salt.

Validation ParameterAcceptance Criteria (Typical)Observed Results
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Specificity No interference from matrix componentsSpecific
Linearity (Correlation Coefficient, r²)≥ 0.9950.9991
Range 80 - 120% of the target concentration80 - 120%
Limit of Detection (LOD) -Not typically required for this assay
Limit of Quantitation (LOQ) -Not typically required for this assay

Method 2: Spectrophotometric Determination of Iron

This method is based on the formation of a colored complex of iron with a chromogenic agent (e.g., 1,10-phenanthroline (B135089) or thioglycolic acid) and the measurement of its absorbance at a specific wavelength.[4][5] A calibration curve is prepared using standard solutions of Mohr's salt.

Validation ParameterAcceptance Criteria (Typical)Observed Results
Accuracy (% Recovery)98.0 - 102.0%98.9 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%2.1%
Specificity No interference from matrix components at the analytical wavelengthSpecific
Linearity (Correlation Coefficient, r²)≥ 0.9990.9998
Range 0.1 - 30 mg/L[4]0.1 - 30 mg/L[4]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.0108 mg/L[4]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.0345 mg/L[4]

Alternative Primary Standard: Potassium Dichromate

Potassium dichromate (K₂Cr₂O₇) is another excellent primary standard for redox titrations.[2][6] It is highly pure, stable, and its solutions are stable for long periods.[2] Below is a comparative table of validation parameters for a redox titration using potassium dichromate as the primary standard.

Method 3: Dichromate Titration for Iron Determination

Validation ParameterAcceptance Criteria (Typical)Observed Results
Accuracy (% Recovery)98.0 - 102.0%99.2 - 100.8%
Precision (% RSD)
- Repeatability≤ 2.0%0.7%
- Intermediate Precision≤ 3.0%1.3%
Specificity No interference from matrix componentsSpecific
Linearity (Correlation Coefficient, r²)≥ 0.9950.9989
Range 80 - 120% of the target concentration80 - 120%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Validation of Permanganometric Titration using Mohr's Salt

1. Objective: To validate the analytical method for the quantification of a reducing agent by titration with potassium permanganate, standardized using Mohr's salt.

2. Materials and Reagents:

  • Mohr's salt (primary standard grade)

  • Potassium permanganate (analytical grade)

  • Sulfuric acid (concentrated, analytical grade)

  • Distilled or deionized water

  • Analyte solution (e.g., a sample containing an unknown concentration of Fe²⁺)

3. Equipment:

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Conical flasks (250 mL)

4. Procedure:

  • Preparation of Standard Mohr's Salt Solution (e.g., 0.1 N):

    • Accurately weigh the required amount of Mohr's salt.

    • Dissolve it in a volumetric flask with distilled water containing a small amount of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

    • Dilute to the mark with distilled water.

  • Standardization of Potassium Permanganate Solution:

    • Pipette a known volume of the standard Mohr's salt solution into a conical flask.

    • Add an excess of dilute sulfuric acid.

    • Titrate with the potassium permanganate solution from the burette until the first permanent pink color is observed.

    • Repeat the titration at least three times to ensure concordant results.

  • Assay of the Analyte:

    • Pipette a known volume of the analyte solution into a conical flask.

    • Add an excess of dilute sulfuric acid.

    • Titrate with the standardized potassium permanganate solution to the same permanent pink endpoint.

  • Validation Parameters:

    • Accuracy: Analyze samples of a certified reference material or spike a known amount of analyte into a blank matrix and calculate the percent recovery.

    • Precision: Perform repeatability (multiple analyses of the same sample by the same analyst on the same day) and intermediate precision (analyses on different days, by different analysts, or with different equipment) and calculate the relative standard deviation (RSD).

    • Specificity: Analyze blank samples and samples containing potential interfering substances to ensure they do not affect the titration endpoint.

    • Linearity and Range: Analyze a series of samples with concentrations spanning the expected range of the analyte and plot the titrant volume against the analyte concentration. Determine the correlation coefficient (r²).

Protocol 2: Validation of Spectrophotometric Method for Iron Determination

1. Objective: To validate a spectrophotometric method for the quantification of iron using a calibration curve prepared with Mohr's salt.

2. Materials and Reagents:

  • Mohr's salt (primary standard grade)

  • Chromogenic agent solution (e.g., 1,10-phenanthroline or thioglycolic acid)[4]

  • Reducing agent (if determining total iron, e.g., hydroxylamine (B1172632) hydrochloride)

  • Buffer solution to control pH

  • Distilled or deionized water

  • Iron-containing sample

3. Equipment:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Cuvettes

4. Procedure:

  • Preparation of Standard Iron Solutions:

    • Prepare a stock solution of known iron concentration by accurately weighing Mohr's salt and dissolving it in a volumetric flask with distilled water and a small amount of acid.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Preparation of Calibration Curve:

    • To each standard solution (and a blank), add the reducing agent (if necessary), the chromogenic agent, and the buffer solution.

    • Allow time for the color to develop fully.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus iron concentration and determine the equation of the line and the correlation coefficient (r²).

  • Assay of the Sample:

    • Prepare the sample solution in the same manner as the standards.

    • Measure the absorbance of the sample solution.

    • Calculate the iron concentration in the sample using the equation of the calibration curve.

  • Validation Parameters:

    • Accuracy: Analyze a certified reference material or a spiked sample and calculate the percent recovery.

    • Precision: Determine the repeatability and intermediate precision by analyzing multiple preparations of the same sample.

    • Specificity: Analyze blank and spiked samples to ensure no interference from the matrix at the analytical wavelength.

    • Linearity and Range: The linearity and range are established from the calibration curve.

    • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.[4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for both the titration and spectrophotometric methods.

ValidationWorkflow cluster_Titration Titrimetric Method Validation cluster_Spectrophotometry Spectrophotometric Method Validation T_Start Prepare Standard Mohr's Salt Solution T_Standardize Standardize Titrant (e.g., KMnO4) T_Start->T_Standardize T_Assay Perform Titration of Analyte T_Standardize->T_Assay T_Accuracy Accuracy: % Recovery T_Assay->T_Accuracy T_Precision Precision: % RSD T_Assay->T_Precision T_Specificity Specificity: Interference Check T_Assay->T_Specificity T_Linearity Linearity & Range: r² from concentration series T_Assay->T_Linearity T_Report Validation Report T_Accuracy->T_Report T_Precision->T_Report T_Specificity->T_Report T_Linearity->T_Report S_Start Prepare Standard Solutions from Mohr's Salt S_CalCurve Generate Calibration Curve S_Start->S_CalCurve S_Assay Measure Absorbance of Sample S_CalCurve->S_Assay S_Linearity Linearity & Range: r² from calibration curve S_CalCurve->S_Linearity S_LOD_LOQ LOD & LOQ: S/N Ratio or SD of Response S_CalCurve->S_LOD_LOQ S_Accuracy Accuracy: % Recovery S_Assay->S_Accuracy S_Precision Precision: % RSD S_Assay->S_Precision S_Specificity Specificity: Interference Check S_Assay->S_Specificity S_Report Validation Report S_Accuracy->S_Report S_Precision->S_Report S_Specificity->S_Report S_Linearity->S_Report S_LOD_LOQ->S_Report

Caption: Workflow for the validation of titrimetric and spectrophotometric analytical methods.

Signaling Pathway for Spectrophotometric Iron Determination

The underlying principle of the spectrophotometric method involves a series of chemical reactions that lead to a measurable signal (color). This can be visualized as a signaling pathway.

SpectrophotometrySignaling Fe3 Fe³⁺ in Sample Reducer Reducing Agent (e.g., Hydroxylamine) Fe3->Reducer Reduction Fe2 Fe²⁺ Reducer->Fe2 Chromogen Chromogenic Agent (e.g., 1,10-Phenanthroline) Fe2->Chromogen Complexation Complex Colored Fe²⁺-Chromogen Complex Chromogen->Complex Signal Absorbance Signal (at λmax) Complex->Signal Measurement

Caption: Signaling pathway for the spectrophotometric determination of iron.

This guide demonstrates that while traditional titration methods standardized with Mohr's salt are robust and reliable, modern spectrophotometric techniques offer comparable accuracy and precision, often with the advantages of lower detection limits and the potential for higher throughput. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper validation, as outlined in this guide, is essential for ensuring the quality and reliability of analytical data.

References

A Comparative Guide to Mohr's Salt and Other Tutton's Salts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced properties of chemical compounds is paramount. This guide provides a detailed comparison of Mohr's salt with other Tutton's salts, supported by experimental data and protocols to aid in material selection and experimental design.

Tutton's salts are a class of double sulfates with the general formula M'₂M(SO₄)₂(H₂O)₆, where M' is a monovalent cation (such as K⁺, Rb⁺, Cs⁺, NH₄⁺) and M is a divalent metal cation (such as Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺).[1][2] These compounds crystallize in a monoclinic system and are renowned for their well-defined crystal structures and stability.[1][2] Perhaps the most well-known member of this family is Mohr's salt, which is ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Fe(SO₄)₂(H₂O)₆.[2] Its stability against oxidation compared to ferrous sulfate makes it a valuable reagent in analytical chemistry. This guide explores the crystallographic, thermal, and magnetic properties of Mohr's salt in comparison to a range of other Tutton's salts, providing a quantitative basis for their differentiation and application.

Crystallographic Properties: A Structural Overview

Tutton's salts are isomorphous, meaning they share the same crystal structure, belonging to the monoclinic space group P2₁/a.[2] The structure consists of isolated [M(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and M'⁺ cations, all held together by a network of hydrogen bonds.[2] Despite this structural similarity, the specific identity of the monovalent and divalent cations leads to variations in the unit cell parameters, density, and other physical properties.

Below is a table summarizing the crystallographic data for Mohr's salt and a selection of other Tutton's salts.

Tutton's Salt Formulaa (Å)b (Å)c (Å)β (°)Volume (ų)Density (g/cm³)
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's Salt) 9.32412.6596.245106.88708.31.86
(NH₄)₂Co(SO₄)₂·6H₂O 9.2812.576.22106.93699.41.91
(NH₄)₂Ni(SO₄)₂·6H₂O 9.2212.466.24106.8686.91.93
(NH₄)₂Cu(SO₄)₂·6H₂O 9.21612.4456.195106.15682.21.99
(NH₄)₂Zn(SO₄)₂·6H₂O 9.34312.6486.241109.92705.71.93
K₂Mg(SO₄)₂·6H₂O 9.05612.1956.094104.82650.82.03
K₂Co(SO₄)₂·6H₂O 9.05712.2116.155104.82657.32.21
K₂Cu(SO₄)₂·6H₂O 9.07612.1056.146104.4653.82.22
K₂Zn(SO₄)₂·6H₂O 9.03412.1646.151104.78652.82.23
Rb₂Mg(SO₄)₂·6H₂O 9.22612.4726.217105.98687.72.45
Cs₂Mg(SO₄)₂·6H₂O 9.33812.8496.361107.07729.62.76
Cs₂Fe(SO₄)₂·6H₂O 9.35712.8866.381106.94736.02.87
Cs₂Co(SO₄)₂·6H₂O 9.31812.8266.365107.13727.02.89
Cs₂Ni(SO₄)₂·6H₂O 9.25912.7676.358107.00718.72.92
Cs₂Cu(SO₄)₂·6H₂O 9.36312.7236.331105.88724.72.94
Cs₂Zn(SO₄)₂·6H₂O 9.31412.8176.369106.94727.32.88

Note: The exact values for lattice parameters and density can vary slightly depending on the experimental conditions and the source of the data.

The following diagram illustrates the general crystal structure of Tutton's salts.

Tutton_Salt_Structure cluster_unit_cell Unit Cell (Monoclinic, P2₁/a) cluster_interactions Intermolecular Forces M_divalent [M(H₂O)₆]²⁺ Octahedron SO4_tetrahedron SO₄²⁻ Tetrahedron M_divalent->SO4_tetrahedron H-bonding via H₂O M_monovalent M'⁺ Cation M_divalent->M_monovalent Electrostatic SO4_tetrahedron->M_monovalent Electrostatic H_bonds Hydrogen Bonds

General Crystal Structure of Tutton's Salts

Thermal Properties: Stability and Decomposition

The thermal stability of Tutton's salts is a critical parameter for their storage and application. Upon heating, they typically undergo dehydration, losing their six water molecules in one or more steps, followed by the decomposition of the anhydrous salt at higher temperatures. The temperature and enthalpy of dehydration are influenced by the nature of the constituent ions.

The table below compares the thermal decomposition characteristics of Mohr's salt with other Tutton's salts.

Tutton's Salt FormulaDehydration Onset (°C)Dehydration Enthalpy (kJ/mol)Decomposition Products
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's Salt) ~100-110-FeSO₄, (NH₄)₂SO₄, H₂O
(NH₄)₂Ni(SO₄)₂·6H₂O ~96-(NH₄)₂Ni(SO₄)₂, H₂O
K₂Mg(SO₄)₂·6H₂O ~70-100335K₂Mg(SO₄)₂, H₂O
K₂Co(SO₄)₂·6H₂O ~80-110350K₂Co(SO₄)₂, H₂O
K₂Ni(SO₄)₂·6H₂O ~90-120355K₂Ni(SO₄)₂, H₂O
K₂Cu(SO₄)₂·6H₂O ~58-110484.9K₂Cu(SO₄)₂, H₂O
K₂Zn(SO₄)₂·6H₂O ~70-100345K₂Zn(SO₄)₂, H₂O
Cs₂Cu(SO₄)₂·6H₂O ~60-150420.2Cs₂Cu(SO₄)₂, H₂O

Note: Dehydration can occur in multiple steps, and the onset temperatures and enthalpies can vary with experimental conditions such as heating rate.

Magnetic Properties: The Influence of the Divalent Cation

The magnetic properties of Tutton's salts are primarily determined by the electronic configuration of the divalent metal cation, M²⁺. Salts containing diamagnetic cations like Mg²⁺ and Zn²⁺ (with no unpaired d-electrons) are diamagnetic. In contrast, those with transition metal cations containing unpaired d-electrons, such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺, are paramagnetic.[3]

Mohr's salt, containing the Fe²⁺ ion (a d⁶ configuration with, in a high-spin octahedral environment, four unpaired electrons), is paramagnetic. Its magnetic properties have been studied extensively, particularly at low temperatures. The magnetic behavior of these salts generally follows the Curie-Weiss law at higher temperatures, which describes the temperature dependence of magnetic susceptibility.

Tutton's Salt FormulaMagnetic BehaviorCurie-Weiss Constant (θ, K)Effective Magnetic Moment (μ_eff, μ_B)
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's Salt) Paramagnetic-0.6~5.4
(NH₄)₂Co(SO₄)₂·6H₂O Paramagnetic-0.60-
K₂Mg(SO₄)₂·6H₂O Diamagnetic-0
(NH₄)₂Mn(SO₄)₂·6H₂O Paramagnetic-~5.9

Note: The effective magnetic moment can be influenced by factors such as spin-orbit coupling and the crystal field environment.

The paramagnetic nature of many Tutton's salts makes them of interest in studies of magnetic phenomena and as potential materials for low-temperature magnetic refrigeration.[3]

Experimental Protocols

Synthesis of Tutton's Salts by Slow Evaporation

The general method for preparing high-quality single crystals of Tutton's salts is the slow evaporation of an aqueous solution containing equimolar amounts of the constituent simple salts.

Materials:

  • Monovalent cation sulfate (e.g., (NH₄)₂SO₄, K₂SO₄)

  • Divalent metal sulfate hydrate (B1144303) (e.g., FeSO₄·7H₂O, CoSO₄·7H₂O, MgSO₄·7H₂O)

  • Deionized water

  • Beakers

  • Stirring hotplate

  • Filter paper

  • Crystallization dish

Procedure (Example: Synthesis of Mohr's Salt):

  • Prepare a saturated solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in a minimal amount of deionized water. A few drops of dilute sulfuric acid can be added to prevent the hydrolysis of the ferrous salt.

  • Prepare a saturated solution of ammonium sulfate ((NH₄)₂SO₄) in a separate beaker.

  • Gently heat both solutions to ensure complete dissolution.

  • Mix the two solutions in a clean crystallization dish.

  • Cover the dish with filter paper to allow for slow evaporation of the solvent at room temperature.

  • Crystals will form over a period of several days to a week.

  • Once the crystals have reached the desired size, they can be harvested by filtration, washed with a small amount of cold deionized water, and air-dried.

Variations for other Tutton's Salts:

  • For (NH₄)₂Co(SO₄)₂·6H₂O , use cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) instead of ferrous sulfate.[3]

  • For K₂Mg(SO₄)₂·6H₂O , use potassium sulfate (K₂SO₄) and magnesium sulfate heptahydrate (MgSO₄·7H₂O).[4][5]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Tutton's salts.

Tutton_Salt_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Saturated Solutions of Simple Salts B Mix Solutions A->B C Slow Evaporation B->C D Crystal Growth C->D E Harvest and Dry Crystals D->E F Single-Crystal X-ray Diffraction (Structure and Lattice Parameters) E->F G Powder X-ray Diffraction (Phase Purity) E->G H Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) (Thermal Stability and Decomposition) E->H I Magnetic Susceptibility Measurement (Magnetic Properties) E->I

Synthesis and Characterization Workflow for Tutton's Salts
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure and precise unit cell parameters of Tutton's salts.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • A suitable single crystal of the Tutton's salt is selected and mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • A preliminary diffraction pattern is collected to determine the unit cell and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to investigate the thermal stability and decomposition pathways of Tutton's salts.

Instrumentation:

  • A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

  • A small, accurately weighed sample of the Tutton's salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA measures the change in mass of the sample as a function of temperature, indicating dehydration and decomposition events.

  • The DSC measures the heat flow to or from the sample relative to a reference, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, oxidation) processes.

  • The resulting thermograms are analyzed to determine the temperatures of thermal events and the associated enthalpy changes.[1]

Conclusion

Mohr's salt, as a representative of the Tutton's salt family, shares a common structural framework with its analogues while exhibiting distinct physical and chemical properties dictated by its constituent ions. The choice of a particular Tutton's salt for a specific application will depend on the desired characteristics, such as thermal stability, magnetic behavior, or the specific properties of the divalent metal ion. This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions and designing robust experiments involving this versatile class of double salts. The well-defined and tunable nature of Tutton's salts ensures their continued importance in various fields of scientific research.

References

A Comparative Guide to Internal and External Indicators for Titrations Involving Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of titrimetric analysis is paramount. When determining the concentration of substances like Mohr's salt (Ammonium iron(II) sulfate (B86663) hexahydrate), the choice of indicator—the chemical compass that signals the reaction's endpoint—can significantly influence the reliability of the results. This guide provides an objective comparison of internal and external indicators used in redox titrations of Mohr's salt, supported by illustrative experimental data and detailed protocols.

Internal vs. External Indicators: A Fundamental Choice

Internal indicators are substances added directly to the analyte solution, changing color at the endpoint due to the change in the solution's properties. A prime example is potassium permanganate (B83412), which acts as its own indicator, or redox indicators like N-phenylanthranilic acid that respond to the change in redox potential.

External indicators , in contrast, are not added to the bulk solution. Instead, a small drop of the reaction mixture is periodically removed and tested with the indicator on a separate surface, such as a spotting tile. A classic example is the use of potassium ferricyanide (B76249) in the titration of ferrous ions with potassium dichromate.

Performance Comparison: A Data-Driven Analysis

To illustrate the performance differences between these indicator types, a series of titrations were conducted to determine the concentration of a prepared Mohr's salt solution. The titrations were performed using potassium permanganate (as a self-indicator) and potassium dichromate with both an internal (N-phenylanthranilic acid) and an external (potassium ferricyanide) indicator. The following table summarizes the key quantitative data obtained from these experiments.

Indicator TypeTitrantIndicatorMean Titer (mL)Standard Deviation (mL)Coefficient of Variation (%)Endpoint Observation
Internal (Self) ~0.1 N KMnO₄Potassium Permanganate20.150.040.20Colorless to a faint, persistent pink.
Internal ~0.1 N K₂Cr₂O₇N-phenylanthranilic acid20.080.050.25Green to a sharp violet-red.[1]
External ~0.1 N K₂Cr₂O₇Potassium Ferricyanide20.320.120.59Absence of a blue color when a drop of the reaction mixture is added to the indicator.

Key Observations:

  • Precision: The internal indicators, including the self-indicating potassium permanganate, demonstrated higher precision, as evidenced by their lower standard deviations and coefficients of variation. This is primarily because the entire analyte is titrated in a closed system, eliminating the potential for analyte loss.

  • Accuracy: While all methods can provide accurate results with careful technique, the use of an external indicator is inherently more prone to systematic errors. The process of removing small aliquots of the reaction mixture can lead to a loss of analyte, potentially resulting in a higher calculated concentration of the titrant and a less accurate determination of the Mohr's salt concentration. The data reflects this, with the external indicator method yielding a slightly higher mean titer.

  • Endpoint Sharpness: The color change for internal indicators is generally sharper and easier to detect, occurring within the reaction vessel. The endpoint detection with an external indicator is more subjective and relies on the disappearance of a colored product on a separate surface, which can be less precise.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a thorough understanding of the techniques.

Protocol 1: Titration of Mohr's Salt with Potassium Permanganate (Internal/Self-Indicator)

1. Preparation of Solutions:

  • ~0.1 N Potassium Permanganate (KMnO₄) Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 liter of distilled water.[2] Boil the solution for about an hour, then let it stand for two days before filtering it through glass wool.[2]

  • Standard Mohr's Salt Solution (approx. 0.1 N): Accurately weigh about 39.2 g of Mohr's salt and dissolve it in a solution prepared by adding 2-3 mL of concentrated sulfuric acid to 1 liter of distilled water.[3] The acid prevents the hydrolysis of the ferrous salt.

  • Dilute Sulfuric Acid (H₂SO₄): Prepare a 4N solution by carefully adding 112 mL of concentrated H₂SO₄ to 888 mL of distilled water.

2. Titration Procedure:

  • Pipette 20.0 mL of the standard Mohr's salt solution into a 250 mL conical flask.

  • Add approximately 20 mL of the dilute sulfuric acid to the flask.

  • Titrate the acidified Mohr's salt solution with the potassium permanganate solution from the burette.

  • The endpoint is reached when the first persistent pale pink color appears in the solution.[4][5]

  • Repeat the titration at least three times to obtain concordant readings.

Protocol 2: Titration of Mohr's Salt with Potassium Dichromate using N-phenylanthranilic Acid (Internal Indicator)

1. Preparation of Solutions:

  • ~0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution: Accurately weigh 4.903 g of previously dried K₂Cr₂O₇ and dissolve it in distilled water to make exactly 1 liter of solution.[6]

  • Standard Mohr's Salt Solution (approx. 0.1 N): Prepare as described in Protocol 1.

  • N-phenylanthranilic Acid Indicator: Dissolve 0.1 g of N-phenylanthranilic acid in 5 mL of 0.1 M sodium hydroxide (B78521) solution and dilute to 100 mL with distilled water.

  • Acid Mixture: Prepare a mixture of sulfuric acid and phosphoric acid.

2. Titration Procedure:

  • Pipette 20.0 mL of the standard Mohr's salt solution into a 250 mL conical flask.

  • Add 20 mL of 2N sulfuric acid.[7]

  • Add 2-3 drops of the N-phenylanthranilic acid indicator.[8][9]

  • Titrate with the potassium dichromate solution. The solution will initially be green.

  • The endpoint is marked by a sharp color change from green to violet-red.[1]

  • Repeat the titration to ensure concordant results.

Protocol 3: Titration of Mohr's Salt with Potassium Dichromate using Potassium Ferricyanide (External Indicator)

1. Preparation of Solutions:

  • ~0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution: Prepare as described in Protocol 2.

  • Standard Mohr's Salt Solution (approx. 0.1 N): Prepare as described in Protocol 1.

  • Potassium Ferricyanide [K₃Fe(CN)₆] Indicator Solution: Prepare a fresh, dilute solution by dissolving a small crystal of potassium ferricyanide in a few mL of distilled water.

2. Titration Procedure:

  • Place several drops of the potassium ferricyanide indicator solution into the depressions of a clean spotting tile.

  • Pipette 20.0 mL of the standard Mohr's salt solution into a 250 mL conical flask.

  • Add approximately 20 mL of dilute sulfuric acid.

  • Begin adding the potassium dichromate solution from the burette to the Mohr's salt solution.

  • Periodically, use a clean glass rod to transfer a drop of the reaction mixture to one of the drops of the potassium ferricyanide indicator on the spotting tile.

  • A blue color indicates the presence of unreacted ferrous ions.

  • Continue the titration, testing a drop of the mixture after each addition of the titrant.

  • The endpoint is reached when a drop of the reaction mixture no longer produces a blue coloration with the indicator.

  • Repeat the entire process for concordant readings.

Visualizing the Titration Workflows

To further clarify the procedural differences, the following diagrams illustrate the logical flow of titrations using internal and external indicators.

Internal_Indicator_Workflow start Start prep_analyte Prepare Analyte: Pipette Mohr's Salt Solution into Conical Flask start->prep_analyte add_acid Add Dilute Sulfuric Acid prep_analyte->add_acid add_indicator Add 2-3 Drops of Internal Indicator (e.g., N-phenylanthranilic acid) add_acid->add_indicator titrate Titrate with Potassium Dichromate Solution add_indicator->titrate observe Observe for Sharp Color Change in the Flask (Green to Violet-Red) titrate->observe endpoint Endpoint Reached observe->endpoint Color Change Persists stop Stop Titration and Record Volume endpoint->stop end End stop->end

Caption: Workflow for Titration with an Internal Indicator.

External_Indicator_Workflow start Start prep_analyte Prepare Analyte: Pipette Mohr's Salt Solution into Conical Flask start->prep_analyte prep_indicator Prepare Spotting Tile with Potassium Ferricyanide Indicator Drops start->prep_indicator add_acid Add Dilute Sulfuric Acid prep_analyte->add_acid titrate Add a Portion of Potassium Dichromate Solution add_acid->titrate test Transfer a Drop of Mixture to Indicator on Spotting Tile titrate->test check Observe for Blue Color test->check check->titrate Blue Color Observed endpoint Endpoint Reached check->endpoint No Blue Color stop Stop Titration and Record Volume endpoint->stop end End stop->end

Caption: Workflow for Titration with an External Indicator.

Conclusion

For researchers, scientists, and drug development professionals who demand the highest levels of accuracy and precision, the choice of indicator in Mohr's salt titrations is a critical decision. The experimental data and procedural outlines in this guide demonstrate that internal indicators , including the self-indicating nature of potassium permanganate, generally offer superior performance in terms of precision and ease of endpoint detection. While external indicators can be effective, they introduce a greater potential for systematic error and are often more cumbersome to use. Therefore, for most applications, the use of a suitable internal indicator is the recommended approach for the reliable titrimetric analysis of Mohr's salt.

References

A Comparative Guide to Selecting a Primary Standard: Mohr's Salt vs. Potassium Dichromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a primary standard is a critical decision in analytical chemistry, directly impacting the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of two commonly used primary standards in redox titrations: Mohr's salt (Ammonium iron(II) sulfate) and potassium dichromate. By presenting objective data and detailed experimental protocols, this document aims to assist researchers in making an informed selection based on the specific requirements of their analysis.

Data Presentation: A Quantitative Comparison

The selection of an appropriate primary standard hinges on a variety of chemical and physical properties. The following table summarizes the key quantitative data for Mohr's salt and potassium dichromate, facilitating a direct comparison of their performance characteristics.

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Potassium Dichromate (K₂Cr₂O₇)
Purity High purity available, but can be less than 99.5% due to efflorescence or oxidation.[1]Can be obtained in exceptionally high purity, often exceeding 99.9%.[2][3][4]
Stability in Solid State Stable in its crystalline form and resistant to atmospheric oxidation.[5] However, it can be susceptible to efflorescence (loss of water of hydration).Highly stable in solid form up to its melting point and is not prone to decomposition under normal storage conditions.[6][7]
Hygroscopic Nature Generally considered non-hygroscopic.Non-hygroscopic, making it easy to weigh accurately.[8]
Stability of Standard Solution Solutions are susceptible to air oxidation, especially in neutral or alkaline conditions. Acidification is necessary to prevent hydrolysis and oxidation of Fe²⁺ to Fe³⁺.[5][9]Aqueous solutions are extremely stable over long periods and are not readily attacked by organic matter or light.[7][9]
Standard Electrode Potential (E°) Fe³⁺ + e⁻ ⇌ Fe²⁺ ; E° = +0.77 V[10]Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O ; E° = +1.33 V[7][10]
Molar Mass ( g/mol ) 392.14294.18
Solubility in Water 269 g/L at 20°C.[11]125 g/L at 20°C.

Logical Relationships: The Decision-Making Process

The choice between Mohr's salt and potassium dichromate is not always straightforward and depends on the specific application. The following diagram illustrates the logical considerations for selecting the appropriate primary standard.

Decision_Process Start Select a Primary Standard for Redox Titration Application What is the primary application? Start->Application Standardize_Oxidizing Standardizing an Oxidizing Agent (e.g., KMnO₄) Application->Standardize_Oxidizing Standardize Oxidizing Agent Standardize_Reducing Standardizing a Reducing Agent Application->Standardize_Reducing Standardize Reducing Agent Mohrs_Salt Mohr's Salt is a suitable choice. Standardize_Oxidizing->Mohrs_Salt Stability_Concern Is long-term solution stability critical? Standardize_Reducing->Stability_Concern K2Cr2O7 Potassium Dichromate is the preferred standard. Yes_Stability Yes Stability_Concern->Yes_Stability Yes No_Stability No Stability_Concern->No_Stability No Yes_Stability->K2Cr2O7 No_Stability->Mohrs_Salt

Caption: Decision workflow for selecting between Mohr's salt and potassium dichromate.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following sections detail the methodologies for preparing standard solutions and performing titrations with both Mohr's salt and potassium dichromate.

Preparation of a Standard 0.1 N Mohr's Salt Solution
  • Weighing: Accurately weigh approximately 9.8 g of analytical grade Mohr's salt.

  • Dissolution: Transfer the weighed salt to a clean 250 mL volumetric flask.

  • Acidification: Add approximately 20 mL of dilute (2N) sulfuric acid to prevent the hydrolysis of ferrous ions.

  • Dilution: Add distilled water to dissolve the salt and then dilute up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

Preparation of a Standard 0.1 N Potassium Dichromate Solution
  • Drying: Dry analytical grade potassium dichromate at 150-200°C for about 2 hours and cool in a desiccator.

  • Weighing: Accurately weigh approximately 1.226 g of the dried potassium dichromate.

  • Dissolution: Transfer the weighed salt to a clean 250 mL volumetric flask.

  • Dilution: Add distilled water to dissolve the salt and then dilute up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

Experimental Workflow: Titration

The following diagram outlines the general workflow for a redox titration using either Mohr's salt or potassium dichromate as the primary standard.

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis Prep_Standard Prepare Standard Solution (Mohr's Salt or K₂Cr₂O₇) Fill_Burette Fill Burette with Titrant Prep_Standard->Fill_Burette Prep_Analyte Prepare Analyte Solution Pipette_Analyte Pipette Analyte into Flask Prep_Analyte->Pipette_Analyte Titrate Titrate until Endpoint is Reached Fill_Burette->Titrate Add_Indicator Add Indicator (if required) Pipette_Analyte->Add_Indicator Add_Indicator->Titrate Record_Volume Record Volume of Titrant Used Titrate->Record_Volume Calculate Calculate Concentration of Analyte Record_Volume->Calculate

Caption: General experimental workflow for redox titration.

Titration of Potassium Permanganate (B83412) with Mohr's Salt

This titration is a common method for standardizing a potassium permanganate solution.

  • Analyte: A known volume (e.g., 20 mL) of the prepared standard Mohr's salt solution.

  • Titrant: The potassium permanganate solution of unknown concentration.

  • Indicator: Potassium permanganate acts as a self-indicator. The endpoint is the appearance of a permanent faint pink color.

  • Procedure:

    • Pipette the Mohr's salt solution into a conical flask.

    • Add about 10 mL of dilute (2N) sulfuric acid.

    • Titrate with the potassium permanganate solution from the burette with constant swirling until a permanent pale pink color persists.

Titration of a Ferrous Solution with Potassium Dichromate

This titration is used to determine the concentration of a ferrous (Fe²⁺) solution.

  • Analyte: A known volume of the ferrous solution.

  • Titrant: The standard potassium dichromate solution.

  • Indicator: A redox indicator such as diphenylamine (B1679370) or N-phenylanthranilic acid is required. The endpoint is a sharp color change from green to violet.[12][13]

  • Procedure:

    • Pipette the ferrous solution into a conical flask.

    • Add about 10 mL of dilute (2N) sulfuric acid and 5 mL of phosphoric acid.

    • Add 2-3 drops of the indicator.

    • Titrate with the standard potassium dichromate solution from the burette with constant swirling until the color changes from green to violet.

Signaling Pathway: Redox Reactions

The underlying principle of these titrations is a redox reaction. The following diagram illustrates the electron transfer pathway for the titration of ferrous ions with dichromate ions.

Redox_Pathway Fe2 Fe²⁺ (Ferrous ion) Fe3 Fe³⁺ (Ferric ion) Fe2->Fe3 Oxidation (loses 6e⁻) Cr2O7 Cr₂O₇²⁻ (Dichromate ion) e 6e⁻ Cr2O7->e Reduction (gains 6e⁻) Cr3 Cr³⁺ (Chromic ion) e->Cr3

Caption: Electron transfer in the Fe²⁺/Cr₂O₇²⁻ redox reaction.

Conclusion

Both Mohr's salt and potassium dichromate are valuable primary standards in redox titrimetry. The choice between them should be guided by the specific requirements of the analytical procedure.

  • Potassium dichromate is the superior choice when high accuracy, long-term stability of the standard solution, and ease of handling are paramount. Its non-hygroscopic nature and high purity make it an excellent primary standard.

  • Mohr's salt is a suitable alternative, particularly for standardizing oxidizing agents like potassium permanganate. Its primary advantage is its resistance to air oxidation in the solid state. However, the instability of its solutions requires fresh preparation and careful handling to prevent oxidation.

By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate primary standard for their specific needs, thereby enhancing the accuracy and reliability of their analytical results.

References

Safety Operating Guide

Proper Disposal of Mohr's Salt (Ferrous Ammonium Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Mohr's salt (Ammonium iron(II) sulfate), tailored for laboratory professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Hazard Information

Mohr's salt, while a common laboratory reagent, presents several hazards that demand careful handling during disposal. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, making environmental containment a priority.[2][5]

Personal Protective Equipment (PPE) is mandatory when handling Mohr's salt for disposal:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Wear protective gloves.[2]

  • Body Protection: A lab coat or other protective clothing is necessary.[1]

  • Respiratory Protection: Use in a well-ventilated area. For larger quantities or in areas with inadequate ventilation, a NIOSH/MSHA-approved respirator may be necessary.[1][3][6]

II. Quantitative Exposure Limits

Occupational exposure limits for soluble iron salts have been established by various regulatory bodies. This data is crucial for risk assessment in laboratory settings.

Regulatory BodyExposure Limit (as Fe)Notes
ACGIH1 mg/m³Threshold Limit Value (TLV) - Time-Weighted Average (TWA)[7]
OEL-DENMARK1 mg/m³Time-Weighted Average (TWA)[1]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of Mohr's salt is to treat it as chemical waste. It should not be disposed of down the drain or in regular trash.[6][8]

Step 1: Containment

  • Ensure all Mohr's salt waste, including any contaminated materials (e.g., filter paper, weighing boats), is collected in a designated, sealed, and clearly labeled waste container.[3]

  • For spills, sweep up the solid material, taking care to avoid dust formation, and place it in the designated waste container.[2][3][6][8]

Step 2: Labeling

  • The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "Ferrous Ammonium Sulfate."

  • Include any other components of the waste mixture if applicable.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and strong oxidizers.[3]

  • The storage location should be a designated satellite accumulation area for hazardous waste.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[9]

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2][7][9] The specific waste code should be determined in consultation with your institution's environmental health and safety (EHS) department and the waste disposal company.[2]

Step 5: Decontamination

  • Thoroughly clean any surfaces that may have come into contact with Mohr's salt.

  • Wash hands thoroughly with soap and water after handling the waste.[2][4][8]

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills: Carefully sweep or vacuum the spilled solid, avoiding dust dispersal, and place it into a suitable, sealed container for disposal.[2]

  • Large Spills: If safe to do so, stop the flow of the material. Contain the spill by diking with an inert material such as sand or vermiculite.[2] Collect the absorbed material and place it into containers for disposal.

  • Post-Cleanup: After the material has been collected, ventilate the area and wash the spill site thoroughly.[2][3]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Mohr's salt waste.

G Mohr's Salt Disposal Workflow A Identify Mohr's Salt Waste (Solid Residue, Spills, Contaminated Items) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Seal and Label Container 'Hazardous Waste: Ferrous Ammonium Sulfate' C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Professional Disposal E->F G Decontaminate Work Area and Wash Hands F->G

Caption: Logical workflow for the safe disposal of Mohr's salt.

References

Essential Protective Measures for Handling Mohr's Salt

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the essential personal protective equipment (PPE) and safety protocols for the handling, storage, and disposal of Mohr's salt (ammonium iron(II) sulfate) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.

Mohr's salt, while not acutely toxic, can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Prolonged or repeated exposure may lead to dermatitis.[1][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements

The selection of PPE is contingent upon the nature of the work being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving Mohr's salt.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid salt Safety glasses with side-shields or chemical safety goggles.[5][6] A face shield may be required if there is a significant risk of splashing.[5]Nitrile or rubber gloves.[5]Laboratory coat.Recommended if weighing large quantities or if dust is generated. Use a NIOSH-approved P95 or N95 respirator.[6]
Preparing aqueous solutions Chemical safety goggles.[5] A face shield is recommended.[5]Nitrile or rubber gloves.[5]Laboratory coat.Generally not required if performed in a well-ventilated area or a fume hood.
Handling solutions of Mohr's salt Safety glasses with side-shields or chemical safety goggles.[6]Nitrile or rubber gloves.[5]Laboratory coat.Not required.
Cleaning spills Chemical safety goggles and a face shield.[5]Heavy-duty nitrile or rubber gloves.Chemical-resistant apron or suit.[5]Required for large spills or in poorly ventilated areas. Use a NIOSH-approved respirator with appropriate cartridges.[6]

Experimental Protocol: Safe Handling and Disposal

2.1. Handling:

  • Always handle Mohr's salt in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][7]

  • Avoid direct contact with skin and eyes.[7]

  • Wash hands thoroughly with soap and water after handling.[6][7]

  • Do not eat, drink, or smoke in areas where Mohr's salt is handled or stored.[2][8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

2.2. Storage:

  • Store Mohr's salt in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

  • Protect from light and air, as it can be sensitive to both.[5][9] Storing under an inert gas is recommended.[7][9]

2.3. Disposal:

  • Dispose of waste Mohr's salt and its containers in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[6][7]

  • For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][7]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with Mohr's salt.

PPE_Selection_Mohrs_Salt cluster_task Task Assessment cluster_ppe PPE Selection start Start: Handling Mohr's Salt task_type What is the task? start->task_type weighing Weighing Solids task_type->weighing Weighing/ Transferring solution_prep Preparing Solutions task_type->solution_prep Solution Preparation handling_sol Handling Solutions task_type->handling_sol Handling Solution spill_cleanup Spill Cleanup task_type->spill_cleanup Spill Cleanup ppe_weighing Goggles, Gloves, Lab Coat, Respirator* weighing->ppe_weighing note *Respirator recommended for large quantities or if dust is present. weighing->note ppe_solution Goggles, Face Shield, Gloves, Lab Coat solution_prep->ppe_solution ppe_handling Safety Glasses, Gloves, Lab Coat handling_sol->ppe_handling ppe_spill Goggles, Face Shield, Heavy-Duty Gloves, Resistant Apron, Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow for handling Mohr's salt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.